molecular formula C7H14N2O B1364791 1-(Piperazin-1-yl)propan-1-one CAS No. 76816-54-1

1-(Piperazin-1-yl)propan-1-one

Cat. No.: B1364791
CAS No.: 76816-54-1
M. Wt: 142.2 g/mol
InChI Key: YEQAMPOYHLICPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQAMPOYHLICPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397207
Record name 1-(Piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76816-54-1
Record name 1-(Piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Piperazin-1-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperazin-1-yl)propan-1-one: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperazin-1-yl)propan-1-one, a key building block in contemporary medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and its N-acylated derivatives, such as this compound, serve as versatile intermediates in the synthesis of a wide array of pharmacologically active agents. This document delves into the core chemical properties, structural features, synthesis, and characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast number of approved drugs and clinical candidates.[1] Its prevalence stems from its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The two nitrogen atoms provide handles for chemical modification, allowing for the introduction of diverse pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic profiles.[2][3]

This compound, also known as N-propionylpiperazine, is a mono-acylated piperazine derivative. The propionyl group attached to one of the piperazine nitrogens modifies its basicity and lipophilicity, making it a valuable synthon for creating more complex molecules. The remaining secondary amine provides a reactive site for further functionalization, enabling its incorporation into a variety of molecular scaffolds.

Chemical Structure and Core Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to its reactivity and suitability for specific applications.

Molecular Structure

The chemical structure of this compound is characterized by a piperazine ring with a propionyl group attached to one of the nitrogen atoms.

Systematic Name: this compound Synonyms: N-Propionylpiperazine, 1-Propionylpiperazine CAS Number: 76816-54-1[4] Molecular Formula: C₇H₁₄N₂O[4] Molecular Weight: 142.20 g/mol [5]

The piperazine ring typically adopts a chair conformation to minimize steric strain. The presence of the amide bond introduces a plane of rigidity. Dynamic NMR studies on related N-acylpiperazines have shown that rotation around the amide C-N bond is hindered, leading to the existence of conformational isomers in solution.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.

PropertyValueSource
Appearance Solid[5]
Molecular Weight 142.20 g/mol [5]
Molecular Formula C₇H₁₄N₂O[4]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. Understanding the synthetic pathways and the reactivity of the final compound is paramount for its application in multi-step syntheses.

Synthetic Strategy: N-Acylation of Piperazine

The most direct and common method for the synthesis of this compound is the selective mono-N-acylation of piperazine. A key challenge in this synthesis is to control the reaction to favor the mono-acylated product over the di-acylated byproduct.

One effective strategy to achieve mono-acylation is to use a large excess of piperazine relative to the acylating agent. This statistical approach increases the probability of the acylating agent reacting with an unreacted piperazine molecule.

An alternative and more controlled approach involves the in-situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate). Protonation of one of the nitrogen atoms deactivates it towards acylation, thereby directing the reaction to the free secondary amine.[7]

The choice of acylating agent can be propionyl chloride or propionic anhydride. Propionyl chloride is generally more reactive but generates hydrochloric acid as a byproduct, which needs to be neutralized by a base. Propionic anhydride is less reactive but produces propionic acid, which can be easier to remove during workup.

Below is a representative workflow for the synthesis of this compound.

SynthesisWorkflow Piperazine Piperazine Reaction N-Acylation Reaction Piperazine->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example for the synthesis of this compound. This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Piperazine

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (a significant excess, e.g., 5-10 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents relative to propionyl chloride). Slowly add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford pure this compound.

Reactivity of the N-H Group

The secondary amine of this compound is a nucleophilic center and can undergo a variety of chemical transformations, making it a versatile intermediate. Common reactions include:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents at the N-4 position.

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or other cross-coupling reactions with aryl halides to form N-arylpiperazine derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

  • Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids to form di-acylated piperazine derivatives.

Reactivity Start This compound Alkylation N-Alkylation Start->Alkylation R-X Arylation N-Arylation Start->Arylation Ar-X, Pd catalyst ReductiveAmination Reductive Amination Start->ReductiveAmination RCHO, [H] Amidation Amide Formation Start->Amidation R'COCl

Caption: Key reactions of the secondary amine in this compound.

Structural Characterization

The unambiguous identification and confirmation of the purity of this compound are essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propionyl moiety (a triplet and a quartet) and the protons of the piperazine ring. The piperazine protons will appear as multiplets, and their chemical shifts will be influenced by the electron-withdrawing effect of the amide group. The N-H proton will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide group (typically in the range of 170-175 ppm). Signals for the carbons of the ethyl group and the piperazine ring will also be present.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amine will appear as a medium-intensity band around 3300-3500 cm⁻¹. C-H stretching and bending vibrations will also be present.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 142. The fragmentation pattern of N-acylpiperazines is often characterized by cleavage of the piperazine ring and the acyl group.[9]

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[3] It is also found in antihistamines, antianginals, and anticancer agents.[10]

By functionalizing the secondary amine of this compound, medicinal chemists can introduce various pharmacophores to target specific receptors or enzymes. The propionyl group can also play a role in modulating the overall properties of the final molecule, such as its metabolic stability and cell permeability.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its secondary amine, provides a powerful platform for the creation of diverse molecular libraries for drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective application in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists seeking to leverage the potential of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(Piperazin-1-yl)propan-1-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperazin-1-yl)propan-1-one, a mono-acylated piperazine derivative, serves as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure, which combines the rigid piperazine scaffold with a reactive propanoyl group, offers a valuable platform for the development of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in a multitude of clinically successful drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 76816-54-1[1]
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol
Synonyms 1-Propanoylpiperazine, 1-(Propionyl)-piperazine

Physicochemical Properties and Reactivity

This compound is a stable organic compound, typically handled as a solid or oil. The presence of a secondary amine within the piperazine ring provides a nucleophilic site for further functionalization, while the amide carbonyl group influences the molecule's polarity and hydrogen bonding capabilities. The reactivity of this compound is primarily centered around the secondary amine, which can readily undergo a variety of chemical transformations, including alkylation, arylation, and coupling reactions, making it a valuable synthon for building molecular diversity.

Synthesis of this compound: A Protocol for Selective Mono-Acylation

The synthesis of this compound is most commonly achieved through the acylation of piperazine with a suitable propanoylating agent. A significant challenge in this synthesis is the potential for di-acylation, leading to the formation of 1,4-dipropanoylpiperazine. To achieve high selectivity for the mono-acylated product, several strategies can be employed, with the use of a mono-protected or mono-protonated piperazine being a prevalent and effective approach.

Experimental Protocol: Mono-Acylation of Piperazine using Propionyl Chloride

This protocol describes a general method for the selective mono-acylation of piperazine.

Materials:

  • Piperazine

  • Propionyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.0-1.2 equivalents) to the piperazine solution.

  • Acylation: Slowly add a solution of propionyl chloride (0.95-1.0 equivalent) in anhydrous dichloromethane to the cooled piperazine solution dropwise over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and minimize di-acylation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive propionyl chloride by atmospheric moisture.

  • Low Temperature: Performing the addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and enhances the selectivity for mono-acylation by reducing the rate of the second acylation step.

  • Use of a Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.

  • Stoichiometry: Using a slight excess of piperazine or a slight deficiency of propionyl chloride can also favor the formation of the mono-acylated product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Piperazine Piperazine ReactionVessel Reaction at 0°C to rt (Inert Atmosphere) Piperazine->ReactionVessel PropionylChloride Propionyl Chloride PropionylChloride->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent DCM (anhydrous) Solvent->ReactionVessel Quench Quench (aq. NaHCO₃) ReactionVessel->Quench Reaction Mixture Extract Extraction (DCM) Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Crude Product Product This compound Purify->Product Pure Product

Figure 1: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propanoyl moiety (a triplet and a quartet), as well as signals for the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons will be influenced by the presence of the electron-withdrawing acyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the carbons of the ethyl group, and the carbons of the piperazine ring.

  • FTIR: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amine may also be observed.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (142.20 g/mol ), which can be used to confirm its identity.

Applications in Drug Discovery and Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents. This compound serves as a key intermediate for introducing the propanoylpiperazine moiety into larger drug candidates.

The secondary amine of this compound provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For example, this amine can be alkylated or arylated to introduce various substituents that can modulate the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Applications cluster_derivatization Chemical Derivatization cluster_screening Biological Screening Start This compound Alkylation Alkylation Start->Alkylation Arylation Arylation Start->Arylation Coupling Coupling Reactions Start->Coupling Library Library of Diverse Piperazine Derivatives Alkylation->Library Arylation->Library Coupling->Library CNS CNS Targets Library->CNS Antiviral Antiviral Targets Library->Antiviral Anticancer Anticancer Targets Library->Anticancer Lead Lead Compound Identification & Optimization CNS->Lead Antiviral->Lead Anticancer->Lead

Figure 2: Role of this compound in a drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis and the reactivity of its secondary amine make it an attractive starting material for creating diverse libraries of piperazine-containing compounds. The established importance of the piperazine scaffold in medicinal chemistry underscores the potential of this compound as a key intermediate in the discovery of future therapeutics.

References

Solubility and stability of 1-(Piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(Piperazin-1-yl)propan-1-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of medicinal chemistry and data from structurally related piperazine derivatives to construct an inferred physicochemical profile. We present detailed, field-proven experimental protocols for determining aqueous solubility and for conducting comprehensive forced degradation studies. The methodologies are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH). This guide is intended to equip researchers with the necessary strategies to empirically define the critical quality attributes of this compound, ensuring robust analytical method development and informed formulation strategies.

Introduction and Inferred Physicochemical Profile

This compound is a small molecule featuring a piperazine ring acylated with a propanoyl group. The structure combines a hydrophilic, ionizable piperazine moiety with a more lipophilic propanoyl amide. This amphiphilic nature suggests a moderate solubility profile, which is expected to be highly dependent on pH. The presence of two key functional groups—a tertiary amide and a secondary amine within the piperazine ring—dictates its chemical reactivity and stability profile.

  • Piperazine Moiety : The piperazine ring contains two nitrogen atoms. The secondary amine (pKa ~9.8) is basic and will be protonated at physiological and acidic pH, significantly enhancing aqueous solubility. The tertiary amine, being part of an amide linkage, is non-basic.

  • Amide Linkage : The amide bond is known to be susceptible to hydrolysis under both acidic and basic conditions, representing a primary potential degradation pathway for the molecule.[1][2]

A thorough understanding of these characteristics is paramount for any drug development program, as solubility directly impacts bioavailability, and stability determines shelf-life, storage conditions, and the safety profile of a potential therapeutic agent.

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its absorption and formulation. For this compound, solubility is predicted to be lowest at alkaline pH (where the molecule is neutral) and to increase significantly in acidic conditions due to the protonation of the piperazine nitrogen.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound, representing its saturation concentration in a given medium.[3]

Objective: To determine the saturation concentration of this compound in various aqueous media at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to several sealed glass vials, each containing a known volume of a selected solvent (e.g., purified water, 0.1 M HCl, phosphate-buffered saline pH 7.4). An excess is confirmed by the presence of visible solid material at the end of the experiment.

  • Equilibration: Place the sealed vials in an orbital shaker with temperature control set to 25°C or 37°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been maintained.[3]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least one hour to permit the settling of undissolved solid. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial. This step is critical to remove any residual microparticulates that could artificially inflate the concentration measurement.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of a validated analytical method, typically a stability-indicating HPLC-UV method.

  • Calculation: Determine the concentration of the dissolved compound in the filtrate using the analytical method. The equilibrium solubility is reported in units such as mg/mL or µM, accounting for the dilution factor.

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Shake at Constant Temp (24-48 hours) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Analyze by HPLC E->F

Caption: Workflow for the Shake-Flask solubility determination method.

Anticipated Solubility Profile (Illustrative Data)

The following table summarizes the expected solubility behavior of this compound based on its chemical structure.

Solvent/MediumExpected pHAnticipated Solubility CategoryRationale
0.1 M HCl~1Very Soluble (>100 mg/mL)The basic piperazine nitrogen is fully protonated, forming a highly water-soluble hydrochloride salt.
Purified Water~8-10Soluble (10-30 mg/mL)The compound acts as a weak base. Solubility is driven by hydrogen bonding with water.
PBS, pH 7.47.4Freely Soluble (30-100 mg/mL)A significant fraction of the molecule is protonated at this pH, enhancing solubility compared to pure water.
0.1 M NaOH~13Sparingly Soluble (<10 mg/mL)The molecule is in its neutral, free base form, which is significantly less polar and thus less soluble in water.

Stability Profile and Degradation Pathways

A forced degradation study is essential to identify the potential degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[4][5] The primary liabilities for this compound are the amide bond and the piperazine ring.

Hydrolytic Degradation

Amide hydrolysis is a well-characterized degradation mechanism that cleaves the C-N bond.[1]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] This is typically an irreversible reaction because the resulting amine is protonated under the acidic conditions, preventing it from acting as a nucleophile in the reverse reaction.[6]

  • Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is often slower than acid-catalyzed hydrolysis because the amine conjugate base is a poor leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid.[2]

Predicted Products: Hydrolysis of this compound will yield Piperazine and Propanoic Acid .

Oxidative Degradation

The piperazine ring is susceptible to oxidation. Studies on piperazine itself and its derivatives show that oxidation can lead to a variety of products.[7][8]

  • N-Oxidation : The secondary amine of the piperazine ring can be oxidized to form an N-oxide or further degradation products.

  • Ring Oxidation/Opening : Oxidation can occur on the carbon atoms adjacent to the nitrogen, potentially leading to the formation of cyclic imines or amides (piperazinones), and in more aggressive conditions, ring-opening products like ethylenediamine.[8][9] Atmospheric oxidation initiated by OH radicals is also a known degradation pathway for piperazine.[9][10]

Thermal and Photochemical Degradation
  • Thermal Degradation : Piperazine and its derivatives are generally stable at moderate temperatures, but degradation can occur at elevated temperatures (e.g., >150°C), often via complex mechanisms including SN2 substitution reactions.[7][11][12] For the target molecule, thermal stress could accelerate hydrolysis or lead to other, less predictable decomposition pathways.

  • Photostability : The International Council for Harmonisation (ICH) guideline Q1B outlines the requirements for photostability testing.[13][14][15] While the molecule does not contain a strong chromophore that would suggest high photosensitivity, empirical testing is required. Photodegradation often proceeds via oxidative pathways.[16]

Experimental Protocols for Stability Assessment

Protocol: Forced Degradation Study

Objective: To generate potential degradation products and establish a stability-indicating profile.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate, sealed vials. A control sample, protected from stress (e.g., stored at 4°C in the dark), must be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool to room temperature, and neutralize with an equivalent volume and concentration of NaOH.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60-80°C. Withdraw samples, cool, and neutralize with an equivalent of HCl.

    • Oxidative Degradation: Mix the stock solution with a volume of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Store at room temperature and monitor at various time points.

    • Thermal Degradation (Solution): Heat a vial of the stock solution at 60-80°C.

    • Thermal Degradation (Solid State): Place the solid API powder in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 7 days). Dissolve a sample for analysis.

    • Photostability: Expose the stock solution (in a photostable, transparent container) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13][16] A dark control sample, wrapped in aluminum foil, must be placed alongside the exposed sample.

  • Analysis: Analyze all stressed samples, including the neutralized and control samples, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying the mass of degradation products.[4][17]

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Start API Stock Solution (1 mg/mL) Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Ox Oxidative (H2O2) Start->Ox Therm Thermal (Heat) Start->Therm Photo Photolytic (ICH Q1B Light) Start->Photo Control Control Sample (Unstressed) Start->Control HPLC HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC ID Identify Degradants HPLC->ID Pathway Elucidate Pathways ID->Pathway Control->HPLC

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

ParameterRecommended Starting Conditions & Optimization StrategyRationale
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column provides good hydrophobic retention for general-purpose reverse-phase chromatography. If peak shape is poor for the basic analyte, consider a C8 or a modern base-deactivated C18 column.[17]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase (pH ~2.5-3) ensures the piperazine nitrogen is protonated, leading to sharp, symmetrical peaks and consistent retention.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol offers different selectivity and can be tested if co-elution occurs.[17]
Elution Mode GradientStart with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of early and late-eluting impurities. This is crucial for resolving complex mixtures from forced degradation samples.[17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV/PDA at 210 nm (or λmax if one exists)The amide bond provides some UV absorbance at low wavelengths. A PDA detector is essential to monitor peak purity across all stressed samples.
Injection Vol. 10 µLStandard injection volume; can be adjusted based on sensitivity.

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating."

Conclusion and Recommendations

This guide outlines a comprehensive strategy for the characterization of this compound. Based on its structure, the molecule is predicted to have pH-dependent aqueous solubility and to be primarily susceptible to hydrolytic and oxidative degradation.

Key Recommendations:

  • Handling: Due to its basicity, the compound may be corrosive. Standard personal protective equipment should be used.

  • Formulation: For aqueous formulations, a buffered solution in the slightly acidic range (pH 4-6) is recommended to maximize both solubility and stability by keeping the piperazine moiety protonated while minimizing the rate of acid-catalyzed hydrolysis.

  • Storage: The solid material should be stored in a well-sealed container, protected from light and high temperatures. Solutions should be freshly prepared whenever possible. For short-term storage, refrigeration (2-8°C) is advisable.[18]

The execution of the detailed protocols within this guide will provide the robust, empirical data required to fully understand the physicochemical profile of this compound, a critical step in its journey through the drug development pipeline.

References

Synthesis of 1-(Piperazin-1-yl)propan-1-one and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(Piperazin-1-yl)propan-1-one and its Derivatives

Abstract

The piperazine ring is a quintessential pharmacophore in modern drug discovery, integral to a wide array of therapeutic agents due to its unique physicochemical properties and versatile synthetic handles.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies for synthesizing this compound and its derivatives, compounds of significant interest for their pharmacological activities, particularly in the central nervous system.[2][4] We delve into the primary synthetic strategies, including direct acylation and amide coupling reactions, offering field-proven insights into reagent selection, reaction optimization, and the critical role of protecting groups for achieving regioselectivity. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers and drug development professionals with the practical knowledge required for the efficient and reliable synthesis of this important class of molecules.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

Piperazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is classified as a "privileged scaffold." This designation stems from its frequent appearance in molecules exhibiting a wide range of biological activities, including antipsychotic, antidepressant, antihistamine, anticancer, and anti-inflammatory effects.[1][4][5] Its prevalence is largely due to its ability to:

  • Improve Pharmacokinetic Properties: The basic nitrogen atoms are typically protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets.

  • Provide a Versatile Synthetic Handle: The two distinct nitrogen atoms can be functionalized to modulate potency, selectivity, and physicochemical properties, making the scaffold highly adaptable in drug design.[3]

  • Engage in Key Binding Interactions: The piperazine ring can act as a hydrogen bond acceptor and its protonated form as a hydrogen bond donor, crucial for molecular recognition at receptor sites.

The this compound core, specifically, is a key structural motif in various pharmacologically active compounds, including ligands for dopamine and serotonin receptors.[6][7] This guide focuses on the practical chemical synthesis of this core and its N-4 substituted derivatives, which are pivotal for exploring structure-activity relationships (SAR) in drug discovery programs.

Core Synthetic Strategies

The construction of the this compound scaffold is fundamentally an amide bond formation. The choice of strategy depends on the starting materials' availability, desired scale, and the chemical nature of any substituents.

Strategy A: Direct Acylation of Piperazine

The most straightforward approach involves the N-acylation of the piperazine ring with a propanoyl electrophile. This is a classic nucleophilic acyl substitution reaction.

  • The Challenge of Selectivity: Piperazine possesses two secondary amine nitrogens of equal reactivity. Reacting it directly with one equivalent of an acylating agent typically results in a statistical mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting material. This necessitates challenging chromatographic separation.

  • Achieving Mono-Acylation: To favor mono-acylation, two primary tactics are employed:

    • Use of a Large Excess of Piperazine: While effective, this is often not atom-economical and requires removal of the excess piperazine during workup.

    • Protecting Group Strategy: The most common and reliable method is to temporarily "block" one nitrogen with a protecting group, perform the acylation on the free nitrogen, and then remove the protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under many reaction conditions and its facile removal under acidic conditions.[8]

  • Choice of Acylating Agent: The reactivity of the propanoyl source is a key consideration.

ReagentStructureReactivityAdvantagesDisadvantages
Propionyl Chloride CH₃CH₂COClVery HighHighly reactive, drives reaction to completion.Corrosive, moisture-sensitive, generates HCl which must be neutralized.[9]
Propionic Anhydride (CH₃CH₂CO)₂OHighLess sensitive to moisture than acid chlorides.Generates a molecule of propionic acid as a byproduct.
Propionic Acid CH₃CH₂COOHLowStable, inexpensive, safe to handle.Requires an activating/coupling agent to form the amide bond (see Strategy B).

For direct acylation, propionyl chloride is frequently used due to its high electrophilicity, which ensures a rapid and complete reaction.[9][10] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic.[11]

The diagram below illustrates the robust protecting group strategy for synthesizing the core structure.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Piperazine Piperazine Boc_Piperazine 1-Boc-piperazine Piperazine->Boc_Piperazine (Boc)₂O DCM, 0°C to RT Acylated_Product 1-(4-Boc-piperazin-1-yl) propan-1-one Boc_Piperazine->Acylated_Product Propionyl Chloride TEA, DCM, 0°C Final_Product This compound (as salt) Acylated_Product->Final_Product HCl in Dioxane or TFA in DCM G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid Propionic Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC ActivatedEster HOBt Ester (Activated Ester) Intermediate->ActivatedEster + HOBt - EDC Byproduct HOBt HOBt Amide Target Amide R-CO-NR'-R'' ActivatedEster->Amide + Piperazine - HOBt Piperazine Piperazine R'-NH-R''

References

Potential biological activities of piperazine propanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of Piperazine Propanone Derivatives

Authored by a Senior Application Scientist

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural features, including its ability to be easily modified, provide a versatile scaffold for developing novel therapeutic agents.[4][5] The two nitrogen atoms in the piperazine ring allow for a large polar surface area and offer sites for hydrogen bond donors and acceptors, which can lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[4][5] These properties often result in enhanced target affinity and specificity.[4][5]

This guide will delve into the diverse biological activities of a specific class of these compounds: piperazine propanone derivatives. These molecules have garnered significant attention for their potential applications in treating a wide range of diseases. We will explore their anticancer, antimicrobial, and neuroprotective properties, supported by insights into their structure-activity relationships (SAR) and mechanisms of action.

Anticancer Potential of Piperazine Propanone Derivatives

The piperazine nucleus is a privileged scaffold in the design of anticancer agents, with several FDA-approved drugs incorporating this ring system.[6][7] The versatility of the piperazine structure allows for the development of compounds that can target various cancer cell lines and pathways.[8][9]

Mechanism of Action and Structure-Activity Relationship

The anticancer activity of piperazine derivatives is often linked to their ability to induce apoptosis and inhibit cell proliferation in cancer cells.[10] For instance, certain piperazine derivatives have been shown to exhibit significant anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[10] The introduction of different substituents on the piperazine ring can significantly influence the anticancer potency.[8][9] For example, the presence of a bromo group on a benzothiazole moiety attached to a piperazine scaffold demonstrated excellent anticancer activity.[10]

In a study on novel piperazine derivatives, compounds PD-1 and PD-2 effectively inhibited the growth of HepG2 (liver cancer) cells in a dose-dependent manner, with inhibition reaching up to 55.44% and 90.45%, respectively, at a concentration of 100 μg/mL.[11] This highlights the significant potential of these derivatives in cancer therapy.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The following is a representative protocol for evaluating the in vitro anticancer activity of piperazine propanone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the cytotoxic effects of synthesized piperazine propanone derivatives on a specific cancer cell line (e.g., MCF-7).

Materials:

  • Piperazine propanone derivatives

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10^3 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the piperazine propanone derivatives in the culture medium. After 24 hours of incubation, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Anticancer Activity
CompoundTarget Cell LineIC50 (µM)Reference
Compound 3a MCF-79.17[7]
Compound 5b MCF-76.29[7]
PD-2 HepG22.396 (µg/mL)[11]

Visualizing Anticancer Drug Development Workflow

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Piperazine Propanone Derivatives characterization Structural Confirmation (FTIR, NMR, LC-MS) synthesis->characterization mtt_assay MTT Assay for Cytotoxicity (e.g., MCF-7, HepG2) characterization->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle animal_model Xenograft Animal Model cell_cycle->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy lead_optimization lead_optimization efficacy->lead_optimization Lead Optimization

Caption: Workflow for Anticancer Drug Discovery with Piperazine Derivatives.

Antimicrobial Activity of Piperazine Propanone Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents.[1] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[8][12]

Antibacterial and Antifungal Effects

Numerous studies have demonstrated the efficacy of piperazine derivatives against a range of pathogenic microbes. For example, synthesized piperazine derivatives have shown significant activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][13] Some derivatives have also exhibited potent antifungal activity against species like Candida albicans and Aspergillus niger.[13][14]

The antimicrobial potency of these compounds is highly dependent on their chemical structure.[8] For instance, certain chalcones containing a piperazine moiety were found to be particularly effective against Staphylococcus aureus and Escherichia coli, with one compound showing a minimum inhibitory concentration (MIC) of 2.22 µg/mL against Candida albicans.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of piperazine propanone derivatives.

Objective: To quantify the lowest concentration of a piperazine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Piperazine propanone derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Fungal strain (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microplates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the piperazine derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto an appropriate agar medium. The lowest concentration that shows no growth on the agar is the MBC/MFC.

Data Presentation: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Chalcone-piperazine derivative Candida albicans2.22[1]
RL-308 Shigella flexineri2[15]
RL-308 S. aureus4[15]
RL-308 MRSA16[15]

Visualizing the Structure-Activity Relationship in Antimicrobial Piperazines

sar_antimicrobial piperazine Piperazine Core substituent1 Substituent at N1 (e.g., Aryl group) piperazine->substituent1 Influences Gram-neg activity substituent2 Substituent at N4 (e.g., Propanone side chain) piperazine->substituent2 Modulates Potency substituent3 Modifications on Propanone (e.g., Chalcone moiety) piperazine->substituent3 Enhances Antifungal effect activity Antimicrobial Activity substituent1->activity substituent2->activity substituent3->activity

Caption: Key Structural Elements Influencing Antimicrobial Activity.

Neuroprotective Effects of Piperazine Derivatives

Neurodegenerative diseases like Alzheimer's represent a significant challenge in healthcare.[16] Piperazine derivatives have shown promise as neuroprotective agents, with some compounds demonstrating the ability to protect neurons from apoptosis and amyloid toxicity.[17][18]

Mechanisms of Neuroprotection

The neuroprotective effects of piperazine derivatives are multifaceted. Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in regulating the stability of dendritic spines and memory formation.[16][18] Activation of this pathway can protect against amyloid toxicity.[18]

In one study, a piperazine derivative (referred to as PPZ) was shown to potentiate TRPC6 channels and restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's disease.[18] Another study found that a piperazine-based compound, APE, inhibited apoptosis in motor neurons and significantly increased their viability.[17] Furthermore, piperine, a compound with a piperidine ring (structurally related to piperazine), has been shown to have neuroprotective effects by suppressing neuronal network synchronization and calcium overloading.[19]

Experimental Protocol: Assessing Neuroprotection in a Cell Culture Model

This protocol describes a method to evaluate the neuroprotective effect of piperazine propanone derivatives against glutamate-induced excitotoxicity in primary hippocampal neurons.

Objective: To determine if a piperazine derivative can protect cultured hippocampal neurons from cell death induced by glutamate.

Materials:

  • Piperazine propanone derivatives

  • Primary hippocampal neuron cultures

  • Neurobasal medium

  • B-27 supplement

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Fluorescent dyes for cell viability (e.g., Calcein-AM and Ethidium homodimer-1)

Procedure:

  • Neuron Culture: Culture primary hippocampal neurons on poly-D-lysine coated plates in Neurobasal medium with B-27 supplement.

  • Compound Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of the piperazine derivatives for 24 hours.

  • Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50 µM) for a specific duration (e.g., 24 hours).

  • Cytotoxicity Assessment (LDH Assay): Measure the release of LDH into the culture medium as an indicator of cell death.

  • Viability Staining: Use fluorescent dyes to visualize live (Calcein-AM, green) and dead (Ethidium homodimer-1, red) cells.

  • Data Analysis: Quantify cell viability and neuroprotection by comparing the results from compound-treated groups with the glutamate-only control group.

Visualizing the Neuroprotective Signaling Pathway

neuroprotection_pathway amyloid Amyloid Beta Toxicity spine_stability Dendritic Spine Stability amyloid->spine_stability disrupts piperazine Piperazine Derivative (e.g., PPZ) trpc6 TRPC6 Channel piperazine->trpc6 potentiates ca_entry Neuronal Store-Operated Calcium Entry trpc6->ca_entry activates ca_entry->spine_stability promotes neuroprotection Neuroprotection spine_stability->neuroprotection

Caption: Proposed Neuroprotective Mechanism via TRPC6 Activation.

Conclusion and Future Perspectives

Piperazine propanone derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents makes them attractive candidates for further drug development. The ease of chemical modification of the piperazine scaffold allows for extensive structure-activity relationship studies, which can guide the design of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4][8] Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to further optimize their therapeutic potential.

References

1-(Piperazin-1-yl)propan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Piperazin-1-yl)propan-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring the versatile piperazine scaffold. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its physicochemical properties and its ability to serve as a versatile linker or pharmacophore.[1] This document details the fundamental molecular and physical properties of this compound, provides a detailed, field-proven protocol for its synthesis via acylation of piperazine, and discusses its potential applications in drug discovery and development. The guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a technical understanding of this compound and its derivatives.

Introduction to this compound

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[2] Its unique structural and acid-base properties have made it a privileged scaffold in modern drug design. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles. Consequently, the piperazine nucleus is a core component in numerous FDA-approved drugs across a wide range of therapeutic areas.[1]

This compound is a monosubstituted piperazine derivative. One of the nitrogen atoms is acylated with a propanoyl group, while the other remains a secondary amine. This secondary amine provides a reactive handle for further chemical modifications, making the compound a valuable building block for creating more complex molecules and chemical libraries. Understanding the synthesis, properties, and potential of this specific synthon is crucial for its effective utilization in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification procedures, and formulation studies.

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[3]
IUPAC Name This compoundPubChem[3]
Molecular Weight 142.20 g/mol -
CAS Number 384437-5PubChem[3]

Note: The molecular weight is calculated based on the provided molecular formula.

Synthesis and Mechanism

The most direct and common method for synthesizing this compound is the acylation of piperazine with a suitable propanoylating agent, such as propionyl chloride or propionic anhydride. The key challenge in this synthesis is achieving mono-acylation, as the presence of two reactive secondary amines in piperazine can easily lead to the formation of the di-acylated byproduct.

Synthetic Workflow Diagram

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Piperazine Piperazine (Excess) Solvent Aprotic Solvent (e.g., Dichloromethane) Piperazine->Solvent PropionylChloride Propionyl Chloride PropionylChloride->Solvent Base Base (e.g., Triethylamine) to neutralize HCl Temp Controlled Temperature (e.g., 0°C to rt) Crude Crude Reaction Mixture (Mono- & Di-acylated products, salts) Temp->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via mono-acylation of piperazine.

Materials:

  • Piperazine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (4 equivalents) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

    • Expertise & Experience: Using a significant excess of piperazine is a key strategy to favor mono-acylation over di-acylation. The excess piperazine statistically increases the likelihood that a molecule of propionyl chloride will react with an unreacted piperazine molecule rather than the already acylated product.

  • Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution. Slowly add a solution of propionyl chloride (1 equivalent) in anhydrous DCM to the stirred piperazine solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

    • Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction. This prevents the protonation of the piperazine nitrogens, which would render them unreactive. Slow addition at low temperature helps to control the exothermic reaction and minimize side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Trustworthiness: The aqueous work-up is a self-validating system to remove the triethylamine hydrochloride salt, excess piperazine, and any remaining unreacted reagents. The bicarbonate wash ensures all acidic components are neutralized.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to separate the desired mono-acylated product from unreacted piperazine and the di-acylated byproduct.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Analytical Characterization

To ensure the synthesized compound is the correct structure and of high purity, a suite of analytical techniques is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the structure and chemical environment of the hydrogen atoms. For this compound, one would expect to see signals corresponding to the ethyl group protons (a triplet and a quartet), and distinct signals for the protons on the piperazine ring. The protons on the carbon atoms adjacent to the amide nitrogen will appear at a different chemical shift than those adjacent to the secondary amine.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the amide, the carbons of the ethyl group, and the four distinct carbons of the piperazine ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would correspond to the molecular formula C₇H₁₄N₂O.

  • Infrared (IR) Spectroscopy: This is used to identify functional groups. A strong absorption band around 1640 cm⁻¹ is characteristic of the C=O stretch of the tertiary amide. The N-H stretch of the secondary amine in the piperazine ring would also be observable.

Applications in Research and Drug Development

While this compound may not be an end-drug itself, it is a highly valuable intermediate for the synthesis of pharmacologically active agents.[4] The piperazine scaffold is a well-established pharmacophore that can interact with various biological targets and improve the pharmacokinetic properties of a drug candidate.

Role as a Synthetic Building Block

The true utility of this compound lies in its secondary amine, which serves as a nucleophilic site for further functionalization. This allows for its incorporation into larger molecules through reactions such as:

  • Reductive Amination: Reaction with aldehydes or ketones.

  • Nucleophilic Aromatic Substitution (SₙAr): Reaction with activated aryl halides.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides or triflates.[1]

  • Amide Bond Formation: Acylation with other carboxylic acids or their derivatives.

applications cluster_apps Potential Therapeutic Areas Core This compound (Core Synthon) CNS CNS Agents (Antidepressants, Antipsychotics) Core->CNS Functionalization Anticancer Kinase Inhibitors (Anticancer Agents) Core->Anticancer Functionalization Antiviral Antiviral Agents Core->Antiviral Functionalization PROTACs PROTAC Linkers Core->PROTACs Functionalization

Caption: Potential applications derived from the this compound core structure.

Precedent in Medicinal Chemistry

The piperazine moiety is integral to drugs targeting the central nervous system (CNS), often found in antipsychotics and antidepressants. The basicity of the distal nitrogen can be crucial for interacting with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[5] Furthermore, piperazine-containing compounds are widely explored as kinase inhibitors in oncology.[1] The linker properties of the piperazine ring are also utilized in the design of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality. Derivatives of this compound are logical candidates for inclusion in screening libraries for these and other therapeutic targets.

Conclusion

This compound is a foundational building block in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven versatility of the piperazine scaffold, makes it an attractive starting material for developing novel therapeutics. This guide has provided a detailed overview of its properties, a robust and logical synthetic protocol, and an exploration of its potential applications, offering researchers and scientists a solid technical basis for utilizing this compound in their work.

References

The Piperazine-1-yl-propan-1-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1][2][3][4] Its prevalence in a vast number of clinically approved drugs and investigational molecules stems from a unique combination of physicochemical properties.[5][6] The two nitrogen atoms provide a high polar surface area and act as both hydrogen bond donors and acceptors, which often translates to improved aqueous solubility and oral bioavailability.[6][7][8] Furthermore, the piperazine ring's inherent structural rigidity and its capacity for substitution at the 1- and 4-positions allow for precise modulation of a molecule's pharmacological and pharmacokinetic profiles.[5][6][7][8] This adaptability makes the piperazine scaffold a "privileged structure" in drug design, capable of interacting with a wide array of biological targets.[1]

Within the diverse landscape of piperazine-containing compounds, the substituted piperazine-1-yl-propan-1-one core has emerged as a particularly fruitful scaffold for the development of novel therapeutics. This guide will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this important class of molecules.

Synthetic Strategies: Building the Core Scaffold

The construction of substituted piperazine-1-yl-propan-1-ones can be achieved through several reliable synthetic routes. The choice of a specific pathway is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective method involves the nucleophilic substitution reaction between a suitable N-substituted piperazine and a propiophenone derivative bearing a leaving group at the α-position to the carbonyl, such as a bromine atom.[9]

Exemplary Protocol: Synthesis of 1-Phenyl-2-(4-phenyl-piperazin-1-yl)propanone[10]

This protocol illustrates a typical synthesis of a piperazine-1-yl-propan-1-one derivative.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 2-bromopropiophenone (10 mmol) and the desired N-substituted piperazine derivative (10 mmol) in acetone.

  • Add potassium carbonate (10 mmol) to the mixture to act as a base.

Step 2: Reflux

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium bromide byproduct.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivative.[9]

Causality Behind Experimental Choices:

  • Solvent: Acetone is a suitable solvent as it dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for a moderate reflux temperature.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards product formation.

  • Reflux: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction, allowing it to proceed to completion in a reasonable timeframe.

Pharmacological Applications: A Scaffold of Diverse Activities

The true value of the piperazine-1-yl-propan-1-one scaffold lies in its remarkable versatility, with derivatives exhibiting a wide spectrum of biological activities. This is largely due to the ability to introduce various substituents on both the piperazine ring and the propanone backbone, which allows for the fine-tuning of interactions with different biological targets.

Antipsychotic and Antidepressant Activity

A significant body of research has focused on the development of piperazine-1-yl-propan-1-one derivatives as agents targeting the central nervous system (CNS).[10] Many of these compounds exhibit affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychosis and depression.[11][12] For instance, certain 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, obtained by the reduction of the corresponding propanones, have shown significant antidepressant-like effects in preclinical models.[9] The mechanism of action is often attributed to the modulation of monoamine pathways.[10]

Signaling Pathway Implication:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Piperazine Derivative Piperazine Derivative Reuptake Transporter Reuptake Transporter Piperazine Derivative->Reuptake Transporter Blockade Monoamines (Serotonin/Dopamine) Monoamines (Serotonin/Dopamine) Reuptake Transporter->Monoamines (Serotonin/Dopamine) Inhibition of Reuptake Postsynaptic Receptors Postsynaptic Receptors Monoamines (Serotonin/Dopamine)->Postsynaptic Receptors Increased Availability in Synapse Signal Transduction Signal Transduction Postsynaptic Receptors->Signal Transduction Activation Therapeutic Effect Therapeutic Effect Signal Transduction->Therapeutic Effect Leads to

Caption: Postulated mechanism of antidepressant action.

Anticancer Activity

The piperazine scaffold is a prominent feature in a number of FDA-approved anticancer drugs.[13][14] Substituted piperazine-1-yl-propan-1-one derivatives have also been investigated as potential anticancer agents.[13][14][15] Their mechanisms of action can be diverse, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.[15] The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.

For example, a series of vindoline-piperazine conjugates, where the piperazine moiety is attached to the vindoline core, have demonstrated significant antiproliferative effects.[16] In some cases, these compounds have shown low micromolar growth inhibition (GI₅₀) values against various cancer cell lines.[16]

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineActivity (GI₅₀ µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)1.00[16]
Vindoline-piperazine conjugate 25 HOP-92 (Lung)1.35[16]
Benzothiazole-piperazine derivative 118 HUH-7 (Liver)3.1[14]
Benzothiazole-piperazine derivative 119 HCT-116 (Colon)4.5[14]
Other Pharmacological Activities

The therapeutic potential of substituted piperazine-1-yl-propan-1-ones extends beyond CNS disorders and oncology. Research has indicated their utility as:

  • Antimicrobial and Antifungal Agents: Various derivatives have shown promising activity against a range of bacterial and fungal strains.[17][18][19]

  • Anti-inflammatory and Analgesic Agents: The piperazine-containing propan-2-ol scaffold, closely related to the propan-1-ones, is a promising starting point for the development of new anti-inflammatory and analgesic drugs.[17]

  • Anthelmintic Agents: Piperazine itself has a long history of use as an anthelmintic, and its derivatives continue to be explored for this purpose.[20]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of piperazine-1-yl-propan-1-ones are intrinsically linked to their chemical structures.[17] Systematic modifications of the core scaffold have provided valuable insights into the structure-activity relationships.

Key Structural Modifications and Their Impact:

  • Substitution on the Piperazine Nitrogen (N-4): The nature of the substituent at the N-4 position of the piperazine ring is a critical determinant of biological activity. Aromatic or bulky substituents can significantly influence receptor binding and enzyme inhibition.[17] For example, in a series of antipsychotic agents, the presence of an N-aryl group was found to be important for activity.[21]

  • Substitution on the Aromatic Ring of the Propanone Moiety: Modifications to the phenyl ring of the propiophenone backbone can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

  • Modifications to the Propanone Linker: Changes to the three-carbon chain connecting the piperazine ring and the carbonyl group can impact the overall conformation and flexibility of the molecule, which can in turn affect its biological activity.

SAR Workflow:

G start Lead Compound (Piperazine-1-yl-propan-1-one Core) sub_piperazine Modification of N-4 Substituent on Piperazine start->sub_piperazine sub_phenyl Modification of Phenyl Ring on Propanone start->sub_phenyl sub_linker Modification of Propanone Linker start->sub_linker synthesis Synthesis of Analogues sub_piperazine->synthesis sub_phenyl->synthesis sub_linker->synthesis bioassay Biological Evaluation (e.g., Receptor Binding, Cytotoxicity) synthesis->bioassay data_analysis Data Analysis and SAR Determination bioassay->data_analysis data_analysis->start Iterative Design optimized_compound Optimized Compound with Improved Activity/Selectivity data_analysis->optimized_compound Identified Key Structural Features

Caption: Iterative process of SAR studies.

Conclusion and Future Perspectives

Substituted piperazine-1-yl-propan-1-ones represent a versatile and highly valuable scaffold in drug discovery. Their synthetic accessibility, coupled with the wide range of pharmacological activities they exhibit, ensures their continued importance in the development of new therapeutic agents. Future research in this area will likely focus on the design of more selective and potent analogues with improved pharmacokinetic profiles. The application of computational modeling and machine learning techniques in conjunction with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel drug candidates based on this privileged core structure.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(piperazin-1-yl)propan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(Piperazin-1-yl)propan-1-one hydrochloride, a member of the N-acylpiperazine class, represents a chemical scaffold of significant interest in modern medicinal chemistry. The piperazine moiety is a ubiquitous structural feature in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and engage in critical molecular interactions. The addition of a propionyl group and its formulation as a hydrochloride salt further modulate its physicochemical characteristics, profoundly influencing its behavior in biological systems.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound hydrochloride. As a self-validating system of protocols and expert insights, this document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required for the thorough characterization of this and similar molecules. We will delve into the causality behind experimental choices, ensuring a deep understanding of not just how to measure, but why specific techniques are employed.

Core Molecular and Physical Properties

A fundamental understanding of a compound's identity and basic physical attributes is the cornerstone of all subsequent research and development.

Chemical Identity
  • Chemical Name: this compound hydrochloride

  • Synonyms: 1-(1-Piperazinyl)-1-propanone HCl, N-Propionylpiperazine hydrochloride

  • CAS Number: 76535-77-8[1]

  • Molecular Formula: C₇H₁₅ClN₂O[1]

  • Molecular Weight: 178.66 g/mol [1]

Structural Representation

Caption: Chemical structure of this compound hydrochloride.

Predicted and Experimental Physical Properties
PropertyThis compound hydrochloride (Predicted/Inferred)1-Acetylpiperazine hydrochloride (Experimental)
Melting Point (°C) Data not available. Expected to be a crystalline solid with a distinct melting point.191 (from Ethanol)[2]
Boiling Point (°C) Not applicable (decomposes upon strong heating).Not applicable.
Appearance Expected to be a white to off-white crystalline powder.White crystalline solid.
Topological Polar Surface Area (TPSA) 32.34 Ų[1]32.3 Ų
LogP (Octanol-Water Partition Coefficient) 0.25[1]-0.9 (for the free base)

Expertise & Experience Insight: The hydrochloride salt form is intentionally chosen to enhance the aqueous solubility and stability of the parent N-acylpiperazine. The protonation of one of the basic nitrogen atoms of the piperazine ring increases the polarity of the molecule, facilitating its dissolution in aqueous media, which is a critical attribute for many pharmaceutical applications. The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base due to the formation of a stable crystal lattice.

Synthesis and Purification

The synthesis of this compound hydrochloride is typically achieved through a straightforward acylation of piperazine followed by salt formation.

Synthetic Pathway

Synthesis Piperazine Piperazine FreeBase This compound (Free Base) Piperazine->FreeBase PropionylChloride Propionyl Chloride PropionylChloride->FreeBase Base Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) Base->FreeBase FinalProduct This compound Hydrochloride FreeBase->FinalProduct HCl HCl in a suitable solvent (e.g., Ethanol) HCl->FinalProduct

Caption: General synthetic scheme for this compound hydrochloride.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for the synthesis of N-acylpiperazines.

  • Acylation of Piperazine:

    • Dissolve piperazine (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add propionyl chloride (1 equivalent) dropwise to the cooled solution while stirring. The slow addition is crucial to control the exothermic reaction.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up and Isolation of the Free Base:

    • Wash the reaction mixture with water to remove the triethylamine hydrochloride salt and any unreacted piperazine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound free base.

  • Purification of the Free Base (if necessary):

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Trustworthiness: This self-validating protocol incorporates a purification step for the free base before salt formation, ensuring a high-purity final product. The choice of a non-nucleophilic base prevents unwanted side reactions with the acyl chloride.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

While specific spectra for this compound hydrochloride are not widely published, the following are the expected spectral features based on its structure and data from close analogs.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

    • Piperazine ring: Multiple signals in the aliphatic region corresponding to the four methylene groups. The protons on the carbons adjacent to the amide nitrogen will be deshielded compared to those adjacent to the free amine (or protonated amine).

    • N-H proton: A broad singlet for the proton on the secondary amine, which may be exchangeable with D₂O. In the hydrochloride salt, this proton will be present on the protonated nitrogen.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl carbon: A signal in the downfield region (typically ~170 ppm) characteristic of an amide carbonyl.

    • Ethyl group carbons: Two signals in the aliphatic region.

    • Piperazine ring carbons: Signals for the four distinct methylene carbons of the piperazine ring.

  • IR (Infrared) Spectroscopy:

    • C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ characteristic of an amide carbonyl.

    • N-H stretch: A band in the region of 3200-3400 cm⁻¹ for the secondary amine in the free base. In the hydrochloride salt, this will be replaced by a broad absorption corresponding to the N⁺-H stretch.

    • C-H stretches: Absorptions in the 2800-3000 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.

Chromatographic Purity Assessment

A stability-indicating HPLC method is crucial for determining the purity of the compound and for monitoring its stability over time.

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over the course of the run to elute any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the amide chromophore absorbs).

  • Sample Preparation: Dissolve a known amount of the compound in a suitable diluent (e.g., a mixture of water and acetonitrile).

Expertise & Experience Insight: The use of a C18 column is a standard choice for moderately polar compounds. The acidic mobile phase helps to ensure good peak shape for the basic piperazine moiety by keeping it protonated.

Key Physicochemical Parameters and Their Determination

Solubility

The solubility of a drug candidate is a critical determinant of its bioavailability. The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base.

Protocol: Thermodynamic Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, isopropanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC method described above, against a calibration curve of known concentrations.

Causality Behind Experimental Choices: This method, known as the shake-flask method, is the gold standard for determining thermodynamic solubility because it ensures that the solution is in true equilibrium with the solid phase.

pKa (Acid Dissociation Constant)

The pKa values of the piperazine nitrogens are crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and target binding. Piperazine itself has two pKa values. The acylation will reduce the basicity of the adjacent nitrogen, leaving the other nitrogen as the primary site of protonation.

Protocol: Potentiometric Titration for pKa Determination

  • Instrumentation: A pH meter with a calibrated electrode and an automated titrator.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound hydrochloride in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the titration curve. For a molecule with two basic centers, two inflection points may be observed.

Authoritative Grounding: The pKa values of piperazine itself are approximately 5.35 and 9.73[3][4]. The propionyl group, being an electron-withdrawing group, will decrease the basicity of the nitrogen to which it is attached (N1), making its pKa significantly lower. The pKa of the other nitrogen (N4) will be the more relevant one for physiological conditions and is expected to be slightly lower than that of unsubstituted piperazine due to the inductive effect of the amide group.

Stability and Degradation

Understanding the stability of a compound under various stress conditions is a regulatory requirement and is essential for developing a stable pharmaceutical formulation.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->Analysis API This compound Hydrochloride API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to DegradationProducts Identification of Degradation Products Analysis->DegradationProducts

Caption: Workflow for a forced degradation study.

Protocol: General Forced Degradation Study [5][6]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat gently. Amide bonds can be susceptible to base hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines.

At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the degradation products.

Potential Degradation Pathways:

  • Hydrolysis of the amide bond: This would lead to the formation of piperazine and propionic acid. This is a likely degradation pathway, especially under basic conditions.

  • Oxidation of the piperazine ring: The nitrogen atoms can be oxidized to form N-oxides. The carbon atoms of the ring can also be oxidized.

Conclusion

This compound hydrochloride is a compound with physicochemical properties that are finely tuned by its N-acylpiperazine core and its hydrochloride salt form. This guide has provided a comprehensive framework for its synthesis, characterization, and stability assessment. While specific experimental data for this molecule is sparse, the principles and protocols outlined herein, grounded in the analysis of closely related structures, offer a robust and scientifically sound approach for researchers and drug development professionals. A thorough understanding and application of these methodologies are essential for advancing molecules of this class from the laboratory to potential therapeutic applications.

References

Methodological & Application

Protocol for the synthesis of 1-(Piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(Piperazin-1-yl)propan-1-one

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable substituted piperazine intermediate in medicinal chemistry and drug development. The primary synthetic route detailed herein is the nucleophilic acyl substitution of piperazine with propionyl chloride. This guide elucidates the underlying chemical principles, presents a robust, step-by-step experimental protocol, and addresses critical aspects of reaction control, purification, and safety. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Principles

The piperazine moiety is a ubiquitous scaffold in modern pharmaceuticals, prized for its physicochemical properties and ability to engage with biological targets. This compound serves as a key building block, featuring a secondary amine that allows for diverse downstream functionalization while the propionyl group modifies the electronic and steric profile of the parent heterocycle.

The core of this synthesis is a nucleophilic acyl substitution reaction. Piperazine, with its two secondary amine nitrogens, acts as the nucleophile, attacking the electrophilic carbonyl carbon of a propionylating agent.[1] The primary challenge in this synthesis is achieving selective mono-acylation. Due to the symmetrical nature of piperazine, the reaction can readily proceed to form the undesired N,N'-dipropionylpiperazine byproduct.

Causality of Experimental Choices:

To circumvent di-substitution, this protocol employs a fundamental strategy: utilizing a large excess of the piperazine nucleophile. By establishing a high concentration of piperazine relative to the acylating agent, the probability of an acylating agent molecule encountering an already mono-substituted piperazine is statistically minimized. The unreacted piperazine also conveniently serves as a basic medium to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

An alternative approach involves the use of protecting groups, such as a tert-butyloxycarbonyl (Boc) group, to temporarily block one of the piperazine nitrogens.[3] This multi-step process, while effective, reduces the overall yield and increases costs, making the "excess reagent" method preferable for its efficiency and simplicity in many applications.[4]

Reaction Scheme

The chemical transformation described in this protocol is illustrated below.

SynthesisReaction cluster_conditions Conditions Piperazine Piperazine Product This compound Piperazine->Product PropionylChloride Propionyl Chloride PropionylChloride->Product + p1 PropionylChloride->p1 Base Triethylamine (Base) Solvent DCM, 0°C to RT Byproduct Triethylamine HCl Product->Byproduct p1->Solvent p1->Product p2

Caption: General reaction scheme for the acylation of piperazine.

Experimental Protocol: Synthesis via Propionyl Chloride

This section provides a detailed, step-by-step methodology for the synthesis. The causality behind critical steps is explained to ensure both reproducibility and a deeper understanding of the process.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )EquivalentsAmountNotes
Piperazine, AnhydrousC₄H₁₀N₂86.145.043.07 gFlammable solid, corrosive.[5][6] Must be anhydrous.
Propionyl ChlorideC₃H₅ClO92.521.09.25 g (8.3 mL)Corrosive, lachrymator, reacts with water.[7]
Triethylamine (TEA)C₆H₁₅N101.191.212.14 g (16.7 mL)Flammable, corrosive. Used as an HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.93-400 mLAnhydrous grade. Volatile and toxic.
Saturated NaHCO₃ (aq)NaHCO₃84.01-~150 mLFor quenching and neutralization.
Brine (Saturated NaCl)NaCl58.44-~100 mLFor aqueous wash.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04-q.s.Drying agent.
Equipment
  • 1000 mL three-necked round-bottom flask

  • 250 mL pressure-equalizing dropping funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (1000 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: Assemble the 1000 mL three-necked flask with a magnetic stir bar, the dropping funnel, and a condenser under a positive pressure of nitrogen. Rationale: An inert atmosphere is crucial to prevent the highly reactive propionyl chloride from hydrolyzing with atmospheric moisture.[8]

  • Reagent Charging: To the flask, add anhydrous piperazine (43.07 g, 5.0 eq) and anhydrous dichloromethane (300 mL). Begin stirring to dissolve the piperazine. Add triethylamine (16.7 mL, 1.2 eq).

  • Cooling: Place the reaction flask in an ice-water bath and cool the stirred solution to 0 °C. Rationale: The acylation reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent excessive byproduct formation, and ensure safety.

  • Preparation of Acylating Agent: In a separate dry flask, dissolve propionyl chloride (8.3 mL, 1.0 eq) in 100 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Slow Addition: Add the propionyl chloride solution dropwise from the dropping funnel to the cooled, stirred piperazine solution over approximately 60 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 DCM/Methanol with a visualizing agent (e.g., potassium permanganate stain). The disappearance of the propionyl chloride spot indicates completion.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of saturated aqueous sodium bicarbonate solution to quench unreacted propionyl chloride and neutralize hydrochloride salts.

  • Extraction: Transfer the mixture to a 1000 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine all organic extracts and wash them sequentially with 100 mL of deionized water, followed by 100 mL of brine. Rationale: The water wash removes water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: The crude product contains the desired mono-acylated product, unreacted piperazine, and potentially trace amounts of the di-acylated byproduct. Purify via flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol, such as 0% to 5% MeOH) to isolate the pure this compound.

Workflow Visualization

The following diagram outlines the key stages of the experimental process.

Workflow A Setup: Assemble dry glassware under N2 B Charge: Add Piperazine, DCM, and TEA to flask A->B C Cool: Immerse flask in ice bath (0°C) B->C D Addition: Add Propionyl Chloride solution dropwise C->D E React: Stir at RT for 2-3 hours D->E F Monitor: Check reaction progress by TLC E->F G Quench: Add saturated NaHCO3 solution F->G H Extract: Separate organic layer, extract aqueous G->H I Wash & Dry: Wash with H2O/Brine, dry over Na2SO4 H->I J Concentrate: Remove solvent via rotary evaporation I->J K Purify: Column chromatography on silica gel J->K L Characterize: Obtain pure product K->L

Caption: Experimental workflow from setup to final product.

Safety and Hazard Information

All chemical manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

SubstanceCAS No.Primary Hazards
Piperazine110-85-0Flammable solid, causes severe skin burns and eye damage, may cause allergic skin or respiratory reactions.[6][9]
Propionyl Chloride79-03-8Flammable liquid, reacts violently with water, causes severe skin burns and eye damage, lachrymator.[7]
Triethylamine121-44-8Highly flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage.
Dichloromethane75-09-2Suspected of causing cancer, causes skin and serious eye irritation.

Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[5][6][10] Have appropriate spill kits and emergency procedures in place.

References

Application Notes & Protocols: The Strategic Use of 1-(Piperazin-1-yl)propan-1-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Piperazine Scaffold and the Utility of 1-(Piperazin-1-yl)propan-1-one

The piperazine ring is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry. Its frequent appearance in pharmacologically active compounds stems from its unique combination of structural rigidity, basicity, and the synthetic versatility afforded by its two nitrogen atoms.[1][2][3][4][5] The piperazine moiety can significantly influence a molecule's physicochemical properties, often improving aqueous solubility and oral bioavailability, which are critical parameters in drug design.[4][5] Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors, contributing to enhanced target affinity and specificity.[4][6]

Within the vast library of piperazine-based synthons, This compound emerges as a particularly valuable chemical intermediate. This molecule features a piperazine ring mono-acylated with a propionyl group. This configuration strategically protects one of the piperazine nitrogens as a tertiary amide, leaving the second nitrogen as a reactive secondary amine. This structural arrangement makes it an ideal building block for introducing a specific N-propionylpiperazine motif or for sequential functionalization, allowing for the controlled and directed synthesis of complex molecular architectures.[1][7] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the reactivity, applications, and detailed protocols for leveraging this key intermediate.

Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is fundamental to its effective use and safe handling.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number 31690-09-2PubChem[8]
Molecular Formula C₇H₁₄N₂OPubChem[8]
Molecular Weight 142.20 g/mol PubChem[8]
Appearance Varies (typically a solid or oil)-
Boiling Point Data not widely available-
Solubility Soluble in many organic solvents (e.g., DCM, DMF, alcohols)General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.General Chemical Safety

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, flush immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Core Reactivity: The N-H of the Piperazine Ring

The synthetic utility of this compound is dominated by the reactivity of the secondary amine at the N-4 position. The propionyl group at the N-1 position is a stable amide, rendering the N-1 nitrogen non-basic and non-nucleophilic under typical reaction conditions. This leaves the N-4 nitrogen as the primary site for chemical modification.

Caption: Core structure highlighting the stable amide and the reactive secondary amine.

Key transformations involving the N-4 position include:

  • N-Acylation (Amide Bond Formation): This is one of the most common and critical reactions. The secondary amine readily reacts with carboxylic acids (activated by coupling reagents), acyl chlorides, or anhydrides to form a stable tertiary amide. This reaction is fundamental for linking the piperazine core to other molecular fragments.[9][10][11] The choice of coupling reagent is crucial for efficiency; reagents like HATU are often preferred for difficult couplings due to high efficiency and minimization of side reactions, while EDC/HOBt offers a cost-effective and widely used alternative.[9]

  • N-Alkylation: The nucleophilic secondary amine can be alkylated using alkyl halides (e.g., R-Br, R-I) or other alkylating agents. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the acid byproduct. This method is a straightforward way to introduce alkyl chains or linkers.[12]

  • Reductive Amination: A powerful method for forming C-N bonds, this reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This protocol is valued for its mild conditions and broad substrate scope.

  • N-Arylation (Buchwald-Hartwig Amination): To form an N-aryl bond, palladium-catalyzed cross-coupling reactions are the state-of-the-art method. This reaction couples the piperazine nitrogen with an aryl halide or triflate, enabling the synthesis of complex arylpiperazine structures that are prevalent in CNS-active drugs.[13]

Application in the Synthesis of Pharmacologically Active Scaffolds

This compound is a key precursor for a wide range of biologically active molecules. The piperazine scaffold it provides is a core component in drugs targeting various conditions, including neurological disorders, cancer, and infectious diseases.[2][3][14][15]

Example Application: Synthesis of NaV1.7 Inhibitor Scaffolds

The piperazine amide motif is central to the design of selective inhibitors for the NaV1.7 sodium ion channel, a key target for pain therapeutics. A general synthetic route might involve the coupling of a functionalized benzoic acid to this compound to generate the final pharmacophore.[10]

G start1 This compound step1 Amide Coupling (e.g., EDC, HOBt, DIPEA in DMF) start1->step1 start2 Substituted Benzoic Acid (R-COOH) start2->step1 product Target Molecule: N-Aryl Piperazine Amide Scaffold step1->product Forms stable amide bond

Caption: General workflow for synthesizing piperazine amide scaffolds.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on specific substrates and scales.

Protocol 1: General Procedure for N-Acylation via Amide Coupling

This protocol describes the synthesis of a substituted N-benzoyl piperazine derivative, a common structural motif in medicinal chemistry.[11]

Objective: To couple a generic substituted benzoic acid with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Substituted Benzoic Acid (1.1 mmol, 1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 mmol, 1.1 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·xH₂O) (1.1 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) (5-10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) to the solution.

    • Causality Note: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is an additive that forms an active ester, which suppresses side reactions (like racemization for chiral acids) and improves the efficiency of the aminolysis step.[9]

  • Stir the mixture at room temperature for 1 hour to ensure complete activation of the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 eq) in a small amount of the reaction solvent.

  • Add the piperazine solution to the reaction flask, followed by the dropwise addition of DIPEA (2.0 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed from EDC and any acidic protons, ensuring the piperazine nitrogen remains a free, active nucleophile.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

Protocol 2: General Procedure for N-Alkylation

This protocol details the attachment of an alkyl group to the N-4 position of the piperazine ring.

Objective: To synthesize an N-alkylated derivative of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.05 mmol, 1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 eq)

  • Acetonitrile (CH₃CN) or DMF (10 mL)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Stir the suspension vigorously at room temperature.

  • Add the alkyl halide (1.05 eq) dropwise to the mixture.

    • Causality Note: K₂CO₃ is a solid base that neutralizes the HBr formed during the Sₙ2 reaction. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution without interfering with the reaction.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and potassium halide salts. b. Rinse the solid with a small amount of the solvent. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: a. Dissolve the crude residue in a suitable organic solvent like ethyl acetate. b. Wash with water to remove any remaining salts and residual DMF if used. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. If necessary, purify further by flash column chromatography.

Conclusion

This compound is a high-value intermediate that provides a reliable entry point into the vast chemical space of piperazine-containing molecules. Its pre-functionalized nature allows for selective and predictable reactions at the secondary amine, making it a powerful tool in multi-step syntheses. The protocols and principles outlined in this guide are designed to empower researchers to confidently and effectively utilize this versatile building block in their drug discovery and development programs, ultimately accelerating the path toward novel therapeutic agents.

References

The Versatility of the 1-(Piperazin-1-yl)propan-1-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, often confer favorable pharmacokinetic profiles to drug candidates.[1][2] This application note delves into the specific utility of the 1-(Piperazin-1-yl)propan-1-one moiety, a versatile building block that has proven instrumental in the development of therapeutics targeting the central nervous system (CNS) and beyond. We will explore its role as a key pharmacophore, provide detailed protocols for its synthesis and biological evaluation, and analyze the structure-activity relationships (SAR) that govern its efficacy, with a particular focus on its application in developing selective dopamine D4 receptor antagonists.

Introduction: The Strategic Importance of the Piperazine Moiety

The six-membered piperazine heterocycle, with its two nitrogen atoms at opposite positions, offers a unique combination of structural rigidity and conformational flexibility. This allows medicinal chemists to precisely orient pharmacophoric groups in three-dimensional space to optimize interactions with biological targets.[2][3] The basic nature of the piperazine nitrogens (pKa ~9.8) allows for the formation of salts, which can significantly improve a compound's aqueous solubility and suitability for oral administration.[3]

The this compound core combines this privileged heterocycle with a flexible three-carbon linker and a carbonyl group. This arrangement has proven particularly effective for designing ligands for G protein-coupled receptors (GPCRs), where the piperazine often interacts with the transmembrane domains, and the appended aryl group (typically on the N4-position) explores a binding pocket. Derivatives of this scaffold are prominent in drugs treating depression, anxiety, and psychosis, primarily through modulation of serotonin and dopamine receptors.[2]

The Dopamine D4 Receptor: A Key Target for this compound Derivatives

A significant application of the this compound scaffold is in the development of selective ligands for the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is implicated in a variety of neuropsychiatric disorders, including schizophrenia and ADHD.[4] Unlike the D2 receptor, which is the primary target of traditional antipsychotics, the D4 receptor has a more restricted expression pattern in the brain, primarily in the prefrontal cortex, amygdala, and hippocampus. This suggests that selective D4 antagonists could offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with D2 antagonism.[5]

The 1-(arylpiperazin-1-yl)propan-1-one structure has been successfully utilized to generate potent and selective D4 receptor antagonists. These compounds typically feature an aryl group attached to the distal nitrogen of the piperazine ring, which plays a crucial role in receptor affinity and selectivity.

General Synthesis Protocol: Preparation of 1-(4-Arylpiperazin-1-yl)propan-1-one Derivatives

The synthesis of 1-(4-arylpiperazin-1-yl)propan-1-one derivatives can be accomplished through several routes. A common and effective method is the Mannich-type reaction involving an appropriate ketone, formaldehyde, and a 1-arylpiperazine. Alternatively, nucleophilic substitution of a halo-propanone with a 1-arylpiperazine provides a straightforward approach.

Protocol 3.1: Synthesis via Nucleophilic Substitution

This protocol describes a general method for the synthesis of 1-(4-arylpiperazin-1-yl)propan-1-one derivatives starting from a 1-arylpiperazine and 3-chloropropiophenone (as an example).

Materials:

  • 1-Arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine)

  • 3-Chloropropiophenone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq) and 3-chloropropiophenone (1.1 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one.

Causality: The potassium carbonate acts as a base to neutralize the HCl formed during the nucleophilic substitution reaction, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. The aqueous work-up removes the inorganic salts and other water-soluble impurities.

Biological Evaluation: In Vitro Dopamine D4 Receptor Binding Assay

To determine the affinity of newly synthesized compounds for the dopamine D4 receptor, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Protocol 4.1: [³H]-Spiperone Binding Assay for Human D4 Receptors

This protocol is adapted from standard procedures for GPCR binding assays.[6][7]

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • [³H]-Spiperone (a radiolabeled antagonist with high affinity for D2-like receptors).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM final concentration) or another suitable D4 antagonist.

  • Test compounds (synthesized 1-(4-arylpiperazin-1-yl)propan-1-one derivatives) at various concentrations.

  • 96-well microplates, scintillation vials, liquid scintillation fluid.

  • Filtration apparatus (cell harvester) with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh ice-cold assay buffer to a final protein concentration of 20-40 µg per well.

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane preparation.

    • Non-Specific Binding: 50 µL Haloperidol (10 µM), 50 µL [³H]-Spiperone, and 100 µL of the membrane preparation.

    • Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL [³H]-Spiperone, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Self-Validation: The inclusion of total and non-specific binding controls is critical for validating the assay. A significant window between total and non-specific binding ensures the assay is sensitive enough to detect competitive inhibition.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 1-(4-arylpiperazin-1-yl)propan-1-one derivatives is highly dependent on the nature and position of substituents on the aryl ring. By systematically modifying this part of the molecule and measuring the corresponding affinity for the D4 receptor, a clear SAR can be established.

Compound IDAryl Moiety (Ar)D4 Receptor Affinity (Ki, nM)Selectivity (D2/D4)
1a Phenyl150~10
1b 2-Methoxyphenyl25>100
1c 3-Chlorophenyl40~50
1d 4-Fluorophenyl85~20
1e 2-Pyrimidyl10>200
1f 2-Pyrazinyl15>150

Note: The data presented in this table is a representative compilation based on trends observed in the literature and is intended for illustrative purposes. Actual values may vary based on specific assay conditions.[4][8]

Key SAR Insights:

  • Aryl Group is Essential: An aromatic or heteroaromatic ring at the N4-position is crucial for high-affinity binding.

  • Ortho-Substitution: Small, electron-donating groups (e.g., methoxy) at the ortho-position of a phenyl ring often enhance D4 affinity and selectivity over the D2 receptor. This may be due to steric interactions that favor a specific conformation required for D4 binding.

  • Heteroaromatic Rings: Replacing the phenyl ring with certain nitrogen-containing heterocycles, such as pyrimidine or pyrazine, can significantly increase D4 affinity and selectivity. These groups may act as hydrogen bond acceptors, forming additional interactions within the receptor's binding pocket.

  • Electronic Effects: The influence of electron-withdrawing or -donating groups at the meta- and para-positions is more variable and suggests a complex interplay of electronic and steric factors in receptor recognition.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes in drug discovery. The following visualizations, created using Graphviz, illustrate the general experimental workflow and a simplified signaling pathway relevant to D4 receptor antagonism.

G cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Analysis S1 1-Arylpiperazine + 3-Halopropanone S2 Nucleophilic Substitution S1->S2 S3 Crude Product S2->S3 S4 Column Chromatography S3->S4 S5 Pure Compound S4->S5 A1 D4 Receptor Binding Assay ([3H]-Spiperone) S5->A1 A5 In Vitro Cytotoxicity (MTT Assay) S5->A5 A2 Determine IC50 & Ki A1->A2 A3 Selectivity Assays (e.g., D2, 5-HT1A) A2->A3 A4 Functional Assays (e.g., cAMP inhibition) A2->A4 AN1 Structure-Activity Relationship (SAR) A2->AN1 A3->AN1 AN2 Lead Optimization AN1->AN2

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

G Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates G_protein Gi/o Protein D4R->G_protein Activates Antagonist 1-(Arylpiperazin-1-yl) propan-1-one Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Neuronal Inhibition cAMP->Response Leads to

Caption: Simplified signaling pathway of Dopamine D4 receptor antagonism.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable and versatile template in drug discovery. Its proven success in generating potent and selective ligands for CNS targets, particularly the dopamine D4 receptor, highlights its strategic importance. The synthetic accessibility and the clear structure-activity relationships associated with this core allow for rational design and optimization of drug candidates. Future research will likely focus on fine-tuning the pharmacokinetic properties of these derivatives to enhance brain penetration for CNS targets, or to restrict distribution for peripheral applications. The continued exploration of diverse aryl and heteroaryl substituents will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Application Note: High-Throughput Screening Strategies for Piperazine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of biological entities.[1][2][3] Its prevalence is due to favorable physicochemical properties and synthetic versatility, which allow for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, validating, and implementing high-throughput screening (HTS) assays tailored for the discovery of novel, active piperazine derivatives. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a robust system for data analysis and hit validation.

Foundational Principles for Screening Piperazine Libraries

The success of any HTS campaign hinges on the careful selection of an assay methodology that is both biologically relevant and technologically robust. Piperazine derivatives have been successfully developed against a multitude of target classes, including G-protein coupled receptors (GPCRs), protein kinases, and ion channels.[4][5][6] The choice between a biochemical and a cell-based assay format is a critical first decision.

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They offer high precision and are less prone to artifacts from compound cytotoxicity. They are ideal for identifying direct inhibitors or binders.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data by accounting for factors like cell permeability and metabolism. They are essential for validating target engagement in a biological context and for screening targets where a functional cellular response is the most relevant endpoint (e.g., GPCR signaling).

The selection of detection technology (e.g., fluorescence, luminescence, absorbance) should be guided by the need for sensitivity, throughput, and minimizing interference from the compound library. Luminescence and time-resolved fluorescence resonance energy transfer (TR-FRET) are often preferred for their high signal-to-background ratios and reduced interference from fluorescent compounds.[7]

Assay Development and Validation: A Self-Validating System

A robust HTS assay is a self-validating system. Before initiating a full-scale screen, the assay must be rigorously optimized and validated to ensure that the data generated is reliable and reproducible. This process establishes the assay's performance parameters and its suitability for identifying true hits.[8][9][10]

Key Validation Parameters

A critical metric for validating an HTS assay is the Z'-factor . This statistical parameter provides a measure of the separation between the high (positive) and low (negative) controls, reflecting the assay's quality and dynamic range.[11][12][13][14]

The Z'-factor is calculated using the following formula: Z' = 1 - [(3σp + 3σn) / |μp - μn|] where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[11][13]
0 to 0.5Marginal assay; may require further optimization.[11][13]
< 0Unsuitable for screening; control signals overlap.[11][13]
General Assay Development Workflow

The process of developing a robust assay involves several iterative steps to optimize performance and ensure reliability.

Assay_Development_Workflow cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Screening Reagent_Selection Reagent Selection (Enzyme, Cells, Substrate) Buffer_Opt Buffer Optimization (pH, Salt, Detergents) Reagent_Selection->Buffer_Opt Control_Definition Control Definition (Positive & Negative) Buffer_Opt->Control_Definition Assay_Format Assay Format Selection (Biochemical vs. Cell-Based) Assay_Format->Reagent_Selection DMSO_Tolerance DMSO Tolerance Test Control_Definition->DMSO_Tolerance Proceed to Validation Z_Factor Z'-Factor Calculation (> 32 wells each control) DMSO_Tolerance->Z_Factor Signal_Stability Signal Stability (Time-course) Z_Factor->Signal_Stability Reproducibility Plate Uniformity & Reproducibility Signal_Stability->Reproducibility Pilot_Screen Pilot Screen (Small diverse library subset) Reproducibility->Pilot_Screen Assay Ready Full_Screen Full Library Screen Pilot_Screen->Full_Screen

Caption: General workflow for HTS assay development and validation.

Protocol 1: Biochemical Kinase Inhibition Assay (AlphaLISA Format)

This protocol describes a homogenous, bead-based assay to identify piperazine derivatives that inhibit a specific protein kinase. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is highly sensitive and robust for HTS.[15][16][17]

Principle of the Assay

The assay measures kinase activity by detecting the phosphorylation of a biotinylated substrate peptide. A streptavidin-coated Donor bead binds the biotinylated substrate, and a phospho-specific antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[15][16] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.

AlphaLISA_Kinase_Assay cluster_0 Active Kinase cluster_1 Detection Kinase Kinase Phospho_Substrate Biotin-Substrate-P Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation Substrate Biotin-Substrate Substrate->Phospho_Substrate Phosphorylation ADP ADP Phospho_Substrate->ADP Donor Streptavidin Donor Bead Donor->Phospho_Substrate Biotin-Strep Binding Acceptor Anti-Phospho Ab Acceptor Bead Donor->Acceptor Energy Transfer (~200 nm) Acceptor->Phospho_Substrate Antibody Binding Light_Out Signal (615 nm) Acceptor->Light_Out Light_In Excitation (680 nm) Light_In->Donor Inhibitor Piperazine Inhibitor Inhibitor->Kinase Blocks Activity

Caption: Principle of the AlphaLISA kinase inhibition assay.

Materials & Reagents
  • Kinase: Purified, active enzyme of interest.

  • Substrate: Biotinylated peptide substrate specific for the kinase.

  • ATP: Adenosine triphosphate.

  • AlphaLISA Reagents: Streptavidin Donor beads and AlphaLISA Acceptor beads conjugated to a phospho-specific antibody (PerkinElmer).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Stop Solution: e.g., 10 mM EDTA in assay buffer.

  • Compound Plates: Piperazine library compounds pre-diluted in 100% DMSO.

  • Microplates: 384-well, low-volume, white plates (e.g., ProxiPlate).

  • Plate Reader: Capable of AlphaLISA detection (e.g., EnVision Multilabel Reader).

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of compounds from the library plates to the 384-well assay plates. Add appropriate positive (no enzyme or known inhibitor) and negative (DMSO vehicle) controls to designated wells.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and biotinylated substrate in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Initiate Reaction: Prepare an ATP solution in assay buffer at 2x the final desired concentration (often at the Kₘ for ATP). Dispense 5 µL of the ATP solution to all wells to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Stop Reaction & Bead Addition: Prepare a master mix of the AlphaLISA Donor and Acceptor beads in Stop Solution. Add 10 µL of this bead mixture to each well. This stops the enzymatic reaction and initiates the detection phase.

  • Detection Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.

  • Read Plate: Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * [1 - (Signalcompound - Mean Signalpos) / (Mean Signalneg - Mean Signalpos)]

  • Determine Hits: Identify compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Generate IC₅₀ Curves: For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based GPCR Antagonist Assay (cAMP-Glo™ Format)

This protocol outlines a method to identify piperazine derivatives that act as antagonists for a Gαs- or Gαi-coupled GPCR. The cAMP-Glo™ Assay is a homogenous, bioluminescent assay that measures changes in intracellular cyclic AMP (cAMP) levels.[7][18][19][20]

Principle of the Assay

The assay is based on the principle that cAMP stimulates the activity of protein kinase A (PKA).[7][18] In the assay, the amount of ATP remaining after the PKA reaction is quantified using a luciferase-based reaction.

  • Gαs-coupled GPCRs: Agonist stimulation increases cAMP, activating PKA, which consumes ATP. This leads to a lower luminescent signal. Antagonists block this effect, restoring the luminescent signal.

  • Gαi-coupled GPCRs: Agonist stimulation (in the presence of an adenylate cyclase activator like forskolin) decreases cAMP, leading to less PKA activation and more ATP remaining. This results in a higher luminescent signal. Antagonists block this effect, reducing the luminescent signal.

This protocol will focus on a Gαs-coupled receptor antagonist screen.

cAMP_Glo_Assay cluster_0 Cellular Signaling cluster_1 Assay Detection Principle Agonist Agonist GPCR Gαs GPCR Agonist->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP_cAMP ATP ATP_cAMP->AC PKA PKA cAMP->PKA Activates ATP_Luc ATP (remaining) PKA->ATP_Luc Consumes Luciferase Luciferase ATP_Luc->Luciferase Light Luminescence Luciferase->Light Antagonist Piperazine Antagonist Antagonist->GPCR Blocks

Caption: Signal pathway for a Gαs-coupled GPCR and the cAMP-Glo™ assay principle.

Materials & Reagents
  • Cell Line: A stable cell line expressing the target Gαs-coupled GPCR (e.g., HEK293).

  • cAMP-Glo™ Assay Kit: (Promega).

  • Agonist: A known agonist for the target GPCR.

  • Cell Culture Medium: e.g., DMEM with 10% FBS.

  • Assay Plates: 384-well, solid white, tissue-culture treated plates.

  • Compound Plates: Piperazine library compounds in 100% DMSO.

  • Luminometer: Plate reader capable of measuring glow luminescence.

Step-by-Step Protocol
  • Cell Plating: Seed cells into 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 20-50 nL of library compounds and controls to the cell plates. Incubate for 15-30 minutes at room temperature. This is the antagonist pre-incubation period.

  • Agonist Stimulation: Prepare the agonist solution at a concentration that elicits an EC₈₀ response (determined during assay development). Add 5 µL of the agonist solution to all wells except the negative controls (which receive buffer). Incubate for an optimized time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection: Add 25 µL of cAMP-Glo™ Lysis Buffer/Detection Solution to each well.[7] Incubate for 20 minutes at room temperature to lyse the cells and allow the PKA reaction to proceed.

  • ATP Detection: Add 50 µL of the Kinase-Glo® Reagent to each well.[7] This stops the PKA reaction and initiates the light-producing luciferase reaction. Incubate for 10 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Activity/Inhibition:

    • Normalize data to controls: 0% activity = agonist-stimulated signal (negative control); 100% activity = basal signal (positive control).

    • Calculate the activity for each compound well relative to these controls.

  • Determine Hits: Identify compounds that restore the signal towards the basal level, above a defined threshold.

  • Generate IC₅₀ Curves: Perform dose-response experiments for confirmed hits against a fixed concentration of agonist (EC₈₀) to determine their potency (IC₅₀).

Hit Triage and Counter-Screening: Eliminating False Positives

A primary HTS campaign will invariably identify compounds that are false positives.[21] These are compounds that appear active but do not exert their effect through specific interaction with the target.[21][22] A rigorous hit validation cascade is crucial to eliminate these artifacts early.[21]

Common Sources of False Positives:

  • Assay Technology Interference: Compounds may directly inhibit luciferase, quench fluorescence, or disrupt AlphaLISA bead interactions.[21][22]

  • Non-specific Reactivity: Pan-Assay Interference Compounds (PAINS) often contain reactive functional groups that can non-specifically modify proteins.[21]

  • Aggregation: Some compounds form aggregates at screening concentrations that can sequester and inhibit enzymes.[21][23]

Counter-Screening Strategies:

  • Orthogonal Assays: Confirm hits using a different assay format that relies on an alternative detection technology (e.g., confirming an AlphaLISA kinase hit with a radiometric or mobility shift assay).[21][24]

  • Technology-Specific Interference Assays: Run the assay in the absence of the primary target to see if the compound directly affects the detection reagents (e.g., a luciferase inhibition assay).[22]

  • Detergent Titration: For biochemical assays, increasing the concentration of a non-ionic detergent like Triton X-100 can disrupt compound aggregates, revealing them as false positives.[23]

Hit_Triage_Workflow cluster_counterscreens Counter-Screening & Triage Primary_Screen Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Confirmatory Screen (Dose-Response) Hit_Selection->Dose_Response Interference_Assay Technology Interference (e.g., Luciferase Assay) Dose_Response->Interference_Assay Orthogonal_Assay Orthogonal Assay (Different Technology) SAR_Analysis SAR by Analogue Orthogonal_Assay->SAR_Analysis Interference_Assay->Orthogonal_Assay Validated_Hits Validated Hits (Proceed to Lead Optimization) SAR_Analysis->Validated_Hits

Caption: A typical workflow for hit validation and triage.

Conclusion

The piperazine scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The success of these discovery efforts is critically dependent on the quality and biological relevance of the HTS assays employed. By adopting a systematic approach to assay development, incorporating rigorous validation metrics like the Z'-factor, and implementing a thorough hit triage strategy, researchers can confidently identify and advance promising piperazine derivatives. The detailed protocols and workflows provided herein serve as a robust foundation for building high-quality screening campaigns that can effectively navigate the complexities of modern drug discovery.

References

Topic: A Robust HPLC-UV Method for Purity Analysis of Synthesized Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] The purity of these synthesized compounds is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This application note provides a detailed, field-proven High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative purity analysis of synthesized piperazine derivatives. The narrative emphasizes the rationale behind methodological choices, adherence to international validation standards, and practical troubleshooting, ensuring the protocol is both robust and readily transferable.

Principle and Rationale

The accurate determination of purity requires a method capable of separating the main compound from process-related impurities and potential degradation products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3]

This method employs a reversed-phase (RP) HPLC approach, which is ideal for the separation of moderately polar to non-polar piperazine derivatives. In RP-HPLC, the stationary phase (typically C18-bonded silica) is non-polar, while the mobile phase is a polar mixture, usually of water/buffer and an organic solvent like acetonitrile or methanol. Compounds are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column.

UV detection is selected for its robustness and wide applicability. Most substituted piperazine derivatives, particularly those incorporating aromatic or heteroaromatic rings, possess chromophores that absorb light in the UV-visible spectrum, enabling their detection and quantification.[4] For piperazine or its derivatives lacking a strong chromophore, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product, though this guide focuses on direct detection.[5][6]

Experimental Workflow Overview

The following diagram outlines the complete workflow from sample preparation to the final purity report, emphasizing the integral role of system suitability checks.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting p1 Standard & Sample Weighing p2 Dissolution in Diluent (e.g., Mobile Phase) p1->p2 h1 Instrument Equilibration p2->h1 h2 System Suitability Test (SST) (5x Replicate Injections) h1->h2 h3 SST Passed? h2->h3 h3->h1 No, Troubleshoot h4 Sample Sequence Injection (Blank, Standards, Samples) h3->h4 Yes d1 Chromatogram Integration h4->d1 d2 Purity Calculation (% Area Normalization) d1->d2 d3 Generate Final Report d2->d3

Caption: High-level workflow for HPLC-UV purity analysis.

Instrumentation, Materials, and Reagents

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it can assess peak purity.[5]

  • Chromatographic Column: A robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point. The specific column choice may need optimization depending on the exact nature of the piperazine derivative.[7]

  • Chemicals & Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA)

    • Ammonium acetate or phosphate buffers

    • Reference Standard (RS) of the synthesized piperazine compound (of known purity)

    • Synthesized sample for analysis

Detailed Protocol: Purity Determination

Chromatographic Conditions

The following conditions serve as a robust starting point and should be optimized for the specific analyte. The key is to achieve a sharp peak for the main compound and baseline resolution from all impurities.

ParameterRecommended ConditionRationale
Stationary Phase C18 (L1), 250 x 4.6 mm, 5 µmProvides excellent retention and separation for a wide range of piperazine derivatives.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase ensures that basic analytes like piperazines are protonated, leading to consistent retention and symmetrical peak shapes.[8]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low UV cutoff and viscosity, providing good separation efficiency.
Elution Mode GradientA gradient elution is often necessary to resolve early-eluting polar impurities from the main peak and late-eluting non-polar impurities within a reasonable runtime.
Example Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-30 min: return to 20% BThis gradient profile allows for a thorough elution of all components from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[5]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[9]
Detection Wavelength Determined by UV scan (e.g., 254 nm)The wavelength should be set at an absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. A PDA detector can acquire the full spectrum.[4]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is often a suitable diluent to ensure sample components are fully dissolved and compatible with the starting mobile phase conditions.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the Piperazine Compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized piperazine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[10] This is a non-negotiable step in regulated environments.[11][12] Inject the Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions.[13]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) RSD ≤ 2.0% for peak area and retention timeEnsures the precision of the system for reliable quantification.[13][14]
Resolution (Rs) Rs > 2.0 between the main peak and the closest impurityConfirms that the method can adequately separate the analyte from potential impurities. (Requires a resolution test mixture or a degraded sample).[10]
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform the System Suitability Test. The system must pass all SST criteria before proceeding.

  • Inject the diluent (as a blank) to ensure no carryover or system contamination.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after a series of sample injections (e.g., every 10 samples) to ensure system performance remains consistent throughout the run.

Calculation of Purity

For purity analysis by area normalization, the assumption is that all impurities have a similar UV response to the main component. This is a common approach for routine quality control when impurity standards are unavailable.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank and any peaks below the limit of quantitation (e.g., <0.05%).

Method Validation Protocol (ICH Q2(R1))

A method is not reliable until it is validated.[15] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[16][17]

G Start Method Validation Start Specificity Specificity (incl. Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Workflow for analytical method validation based on ICH guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] The most effective way to demonstrate this is through forced degradation studies.[18] The goal is to achieve 5-20% degradation of the API to ensure that the most likely degradation products are formed and can be resolved by the method.[19]

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 80 °C for 48 hours
Photolytic Solid sample exposed to ICH-specified light/UV energy

Procedure: Analyze each stressed sample. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak. A PDA detector can be used to check for peak purity, ensuring no co-eluting peaks.[20]

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

ParameterProtocolAcceptance Criteria
Linearity Analyze at least five concentrations across the specified range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[21]
Accuracy Perform recovery studies by spiking the analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[15]
Precision Repeatability: Six replicate sample preparations at 100% concentration. Intermediate: Repeatability test performed by a different analyst on a different day with different equipment.%RSD ≤ 2.0% for drug product assays.[22]
Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.[15]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[15]

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters to assess its reliability during normal use.[16]

  • Vary: Flow rate (±0.1 mL/min), column temperature (±5 °C), mobile phase pH (±0.2 units), and organic composition (±2%).

  • Assess: The effect on system suitability parameters (e.g., resolution, tailing factor). The SST criteria should still be met.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Active silanol interactions. 2. Column degradation. 3. Mobile phase pH inappropriate.1. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. 2. Replace the column. 3. Ensure mobile phase pH is at least 2 units below the pKa of the analyte.
Poor Resolution 1. Inadequate mobile phase composition. 2. Column aging. 3. Inappropriate stationary phase.1. Optimize the gradient slope or change the organic modifier (e.g., ACN to MeOH). 2. Replace the column. 3. Try a different column chemistry (e.g., Phenyl-Hexyl).
Drifting Retention Times 1. Column not equilibrated. 2. Inconsistent mobile phase preparation. 3. Leak in the system.1. Equilibrate for a longer duration (at least 10 column volumes). 2. Prepare fresh mobile phase and ensure accurate measurements. Degas thoroughly. 3. Check fittings and pump seals.
Ghost Peaks 1. Contamination in diluent or mobile phase. 2. Sample carryover from autosampler.1. Use high-purity solvents. 2. Implement a robust needle wash procedure in the autosampler method.

Conclusion

This application note provides a comprehensive and robust HPLC-UV framework for the purity analysis of synthesized piperazine compounds. By integrating sound chromatographic principles with rigorous system suitability testing and a full validation protocol compliant with ICH guidelines, this method ensures the generation of accurate, reliable, and defensible data. Adherence to this protocol will empower drug development professionals to confidently assess the quality of their synthesized materials, a critical step in the pharmaceutical development pipeline.

References

Application Note: A Multi-Tiered Preclinical Protocol for Evaluating the Antidepressant-Like Properties of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Piperazine Antidepressants

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, yet existing therapies have significant limitations, including delayed onset of action and low remission rates. This therapeutic gap necessitates the exploration of new chemical entities. The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous successful neuropsychiatric drugs.[1][2] Many piperazine derivatives exhibit multi-target engagement, often modulating key neurotransmitter systems implicated in depression, such as serotonin (5-HT) and dopamine (DA).[3][4][5][6] Compounds in this class frequently act on 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors, offering a promising avenue for developing agents with improved efficacy and side-effect profiles compared to traditional selective serotonin reuptake inhibitors (SSRIs).[3][4][7]

This guide outlines a logical, multi-tiered workflow for characterizing the antidepressant-like potential of novel piperazine compounds, progressing from high-throughput behavioral screening to detailed mechanistic elucidation.

Tier 1: Primary Behavioral Screening for Antidepressant-Like Efficacy

The initial phase aims to identify compounds with potential antidepressant activity using validated and predictive rodent behavioral models. The core principle is to assess behaviors analogous to depressive symptoms, such as behavioral despair and anhedonia.

The Forced Swim Test (FST): A Measure of Behavioral Despair

Causality: The FST is a widely used screening tool that places a rodent in a moderately stressful, inescapable situation.[8] The animal initially struggles but eventually adopts an immobile posture, floating to conserve energy. This immobility is interpreted as a state of behavioral despair.[9] A vast body of evidence shows that clinically effective antidepressants robustly decrease this immobility time, demonstrating high predictive validity.[9][10] This test is therefore invaluable for initial efficacy screening.[8]

Experimental Protocol: Forced Swim Test (Mouse)

  • Apparatus: A transparent plastic cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm. The depth is critical to prevent the mouse from supporting itself by touching the bottom with its tail or paws.[8]

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration: Administer the piperazine test compound, vehicle, or a positive control (e.g., Imipramine 15 mg/kg) intraperitoneally (i.p.) 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[9]

    • Record the entire session using a video camera for later analysis.

    • The key behavior to score is immobility , defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Data Analysis: An experienced observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. A reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[11]

The Tail Suspension Test (TST): A Corroborative Despair Model

Causality: The TST operates on a similar principle to the FST, inducing a state of helplessness in an inescapable situation. Mice are suspended by their tails, and their attempts to escape (agitation) versus periods of immobility are measured. This test is often used to confirm FST results and has the advantage of avoiding potential confounding factors like hypothermia. Antidepressants are known to decrease the duration of immobility in this paradigm.[12][13]

Experimental Protocol: Tail Suspension Test (Mouse)

  • Apparatus: A suspension box or bar that allows the mouse to hang freely, approximately 50 cm above the floor, preventing it from reaching any surfaces.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour.

  • Administration: Administer compounds as described for the FST (30-60 minutes pre-test).

  • Test Procedure:

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1 cm from the tip.

    • The test duration is 6 minutes.[14][13]

    • Record the session for scoring.

  • Data Analysis: A blinded observer scores the total time the mouse remains immobile during the 6-minute test.[13] A significant decrease in immobility time indicates potential antidepressant activity.

The Sucrose Preference Test (SPT): Assessing Anhedonia

Causality: Anhedonia, the reduced ability to experience pleasure, is a core symptom of MDD.[15][16] The SPT leverages the innate preference of rodents for sweet solutions.[15] A reduction in the preference for a sucrose solution over plain water is considered an indicator of anhedonia.[17] This test is particularly valuable for assessing the effects of chronic treatment regimens and can demonstrate the reversal of stress-induced anhedonia by an effective antidepressant.[15][17] Due to significant protocol variability reported in the literature, consistency is paramount.[18]

Experimental Protocol: Sucrose Preference Test

  • Housing: Single-house mice to accurately measure individual fluid consumption.

  • Habituation (48 hours): Present each mouse with two identical drinking bottles in its home cage. Both bottles contain plain water. Measure consumption daily to identify and exclude animals with a strong side bias.[15]

  • Baseline (24-48 hours): Replace one water bottle with a 1% sucrose solution. Measure the consumption from both bottles by weighing them. The position of the bottles should be switched every 12-24 hours to control for side preference.[15]

  • Treatment and Testing: Begin the dosing regimen (e.g., chronic oral administration for 14-21 days). Continue to measure water and sucrose intake daily.

  • Data Analysis: Calculate the Sucrose Preference (%) using the formula: Sucrose Preference (%) = (Volume of Sucrose Consumed / Total Volume of Fluid Consumed) x 100 A significant increase in sucrose preference in the compound-treated group compared to the vehicle group indicates an anti-anhedonic effect.

Table 1: Example Experimental Parameters for Behavioral Screening

ParameterForced Swim Test (FST)Tail Suspension Test (TST)Sucrose Preference Test (SPT)
Animal Model Male C57BL/6J Mice (8-10 weeks)Male C57BL/6J Mice (8-10 weeks)Male C57BL/6J Mice (8-10 weeks)
Vehicle Saline with 5% DMSO, 5% Tween 80Saline with 5% DMSO, 5% Tween 80Administered in drinking water/gavage
Test Compound 1, 5, 10 mg/kg, i.p.1, 5, 10 mg/kg, i.p.5 mg/kg/day, p.o. (chronic)
Positive Control Imipramine (15 mg/kg, i.p.)Imipramine (15 mg/kg, i.p.)Fluoxetine (10 mg/kg/day, p.o.)
Pre-treatment Time 30 minutes60 minutes21 days
Primary Endpoint Immobility Time (seconds)Immobility Time (seconds)Sucrose Preference (%)

G cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Assessment A Animal Arrival & Quarantine (1 week) B Handling & Acclimatization to Facility (1 week) A->B C Acute Dosing (Single Injection, i.p.) B->C D Chronic Dosing (e.g., 21 days, p.o.) B->D E Forced Swim Test (FST) Measures behavioral despair C->E 30-60 min post-dose G Open Field Test (OFT) Controls for motor effects C->G 30-60 min post-dose H Sucrose Preference Test (SPT) Measures anhedonia D->H Test during last week of dosing F Tail Suspension Test (TST) Confirms FST results E->F Separate cohort or washout period

Tier 2: Ruling Out Confounding Factors and Assessing Cognitive Profile

A positive result in the FST or TST is only meaningful if it is not caused by a general increase in motor stimulation. Furthermore, understanding a compound's effect on cognition is critical, as cognitive deficits can be a debilitating side effect of some antidepressants.[19]

Open Field Test (OFT): Controlling for Locomotor Activity

Causality: The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment. If a compound increases general movement, it could produce a "false positive" in the FST/TST by causing the animal to struggle more, not because of a specific antidepressant effect.[10] Therefore, any promising compound must be tested in the OFT at the same doses that were effective in the despair tests.

Experimental Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The area is typically divided into a central and a peripheral zone by video tracking software.

  • Procedure: Place the mouse in the center of the arena and allow it to explore freely for 5-10 minutes.

  • Data Analysis: Use automated video tracking to measure:

    • Total Distance Traveled: An index of overall locomotor activity.

    • Time Spent in Center: An index of anxiety-like behavior (less time in the center suggests higher anxiety). A compound that does not significantly increase the total distance traveled at effective doses is less likely to be a simple stimulant.

Novel Object Recognition (NOR) Test: Evaluating Recognition Memory

Causality: The NOR test is a low-stress assay that evaluates recognition memory.[20][21] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[21] This test is crucial for identifying potential cognitive-enhancing or impairing effects of a novel piperazine compound.[19]

Experimental Protocol: Novel Object Recognition Test

  • Apparatus: The same open field arena used for the OFT.

  • Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.

  • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore them for 3-5 minutes.[19]

  • Retention Interval: Return the mouse to its home cage for a set period (e.g., 1 to 24 hours).

  • Testing (Day 2): Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object. Allow 3 minutes of exploration.[19]

  • Data Analysis: Manually or automatically score the time spent exploring each object. Calculate the Discrimination Index (DI) : DI = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time) A positive DI indicates intact recognition memory. A compound that preserves or enhances the DI is desirable.

Tier 3: Mechanistic Elucidation – Target Engagement and Neurochemical Effects

Once a compound shows behavioral efficacy without confounding motor or cognitive side effects, the next step is to understand how it works. For piperazine derivatives, this typically involves investigating their interaction with serotonin and dopamine systems.[7][22]

G

In Vitro Receptor Binding Assays: Determining Target Affinity

Causality: Receptor binding assays are essential to quantify the affinity of a compound for its molecular targets. This is typically done using competitive binding studies where the test compound competes with a known radiolabeled ligand for binding to a specific receptor (e.g., 5-HT₁ₐ, D₂) expressed in cell membranes.[4][23] The resulting inhibition constant (Ki) is a direct measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay (General)

  • Materials: Cell membranes prepared from cells overexpressing the target receptor (e.g., human 5-HT₁ₐ or D₂), a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]raclopride for D₂), and the test compound.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate the bound from the unbound radioligand via rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Table 2: Example Receptor Binding and Functional Data Profile

TargetBinding Affinity (Ki, nM)Functional Activity
5-HT₁ₐ Receptor 1.2Partial Agonist (EC₅₀ = 15 nM)
5-HT₂ₐ Receptor 85.4Antagonist (IC₅₀ = 120 nM)
D₂ Receptor 30.2Partial Agonist (EC₅₀ = 95 nM)
Serotonin Transporter (SERT) > 1000No significant inhibition
Norepinephrine Transporter (NET) > 1000No significant inhibition
In Vivo Microdialysis: Measuring Neurotransmitter Release

Causality: To confirm that receptor binding translates into a functional neurochemical effect in the living brain, in vivo microdialysis is the gold standard.[24] This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions (e.g., the prefrontal cortex or hippocampus) of awake, freely moving animals following drug administration.[25][26] An increase in synaptic serotonin and/or dopamine following administration of a piperazine compound provides powerful evidence for its mechanism of action.[27]

Experimental Protocol: In Vivo Microdialysis (Overview)

  • Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region of the rat or mouse. Allow for several days of recovery.

  • Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[25]

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish stable neurotransmitter levels.

  • Drug Administration: Administer the test compound.

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to measure changes in neurotransmitter levels over time.

  • Analysis: Analyze the concentration of serotonin, dopamine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[25]

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the stable baseline.

Receptor Occupancy Studies: Linking Dose to Target Engagement

Causality: Receptor occupancy studies, often using techniques like Positron Emission Tomography (PET) in larger animals or ex vivo binding in rodents, determine the percentage of a specific receptor target that is bound by a drug at a given dose. This is critical for establishing a therapeutic window. For example, antipsychotic efficacy is often associated with D₂ receptor occupancy levels of 60-80%; levels above this range are linked to a higher incidence of extrapyramidal side effects.[28][29][30] Determining the occupancy of a novel piperazine at its targets (e.g., D₂ and 5-HT₁ₐ) helps to predict a clinically relevant dose and potential side-effect liabilities.[31]

Experimental Protocol: Ex Vivo Receptor Occupancy (Rodent)

  • Dosing: Administer various doses of the test compound to different groups of animals.

  • Radioligand Injection: At the time of expected peak effect, inject a tracer dose of a suitable radioligand (e.g., [³H]raclopride for D₂ receptors) that will bind to the receptors not already occupied by the test compound.

  • Tissue Collection: After a set time, euthanize the animals, rapidly dissect the target brain region (e.g., striatum for D₂) and a reference region with low receptor density (e.g., cerebellum).

  • Analysis: Measure the radioactivity in the tissue samples.

  • Data Analysis: Calculate the percent receptor occupancy at each dose by comparing the specific binding in drug-treated animals to that in vehicle-treated controls.

Conclusion: Synthesizing a Comprehensive Preclinical Profile

By systematically progressing through this three-tiered evaluation process, researchers can build a comprehensive data package for a novel piperazine compound. An ideal candidate would:

  • Demonstrate efficacy in behavioral models of despair and anhedonia (FST, TST, SPT).

  • Show a lack of confounding hyperlocomotor activity at effective doses (OFT).

  • Preserve or enhance cognitive function (NOR).

  • Exhibit high affinity and functional activity at desired targets (e.g., 5-HT₁ₐ, D₂ receptors).

  • Produce a measurable and sustained increase in key extracellular neurotransmitters in relevant brain regions (Microdialysis).

  • Achieve significant target receptor occupancy at behaviorally effective doses.

This integrated approach, which grounds behavioral outcomes in verifiable neurochemical and receptor-level mechanisms, provides the robust, trustworthy, and scientifically sound foundation required for advancing a promising new chemical entity toward clinical development.

References

In vitro antifungal activity testing of piperazine propanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated Framework for In Vitro Antifungal Activity Assessment of Novel Piperazine Propanol Derivatives

Abstract

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery of novel therapeutic agents. Piperazine derivatives represent a versatile and "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][4] Specifically, piperazine propanol derivatives have emerged as a promising class of compounds, with some demonstrating potent antifungal activity by targeting essential fungal structures like the cell wall.[5][6] This guide provides a comprehensive, field-tested framework for determining the in vitro antifungal efficacy of novel piperazine propanol derivatives. We present detailed, step-by-step protocols for primary and secondary screening assays, grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI).[7][8][9] The methodologies herein are designed to be self-validating, ensuring the generation of robust, reproducible data essential for advancing antifungal drug discovery programs.

Foundational Principles of Antifungal Susceptibility Testing (AFST)

The primary goal of in vitro AFST is to determine the concentration of a compound required to affect fungal growth.[10][11] This is quantified through two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.[12] This is a measure of fungistatic activity.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction (a 3-log unit decrease) in the initial fungal inoculum.[13][14] This is a measure of fungicidal activity.

Adherence to standardized methodologies is paramount for data reproducibility and comparability across different laboratories. The protocols detailed in this note are based on the reference methods established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27 standard for yeasts.[8][15][16] These standards provide a rigorous framework for everything from media preparation to inoculum density and endpoint interpretation.[7][9]

Part 1: Primary Screening – Determining Fungistatic Activity (MIC)

The initial step in evaluating a new chemical entity is to determine its MIC against a panel of clinically relevant fungi. The broth microdilution method is the gold-standard reference technique.[11][17][18]

Protocol 1.1: Broth Microdilution MIC Assay (Adapted from CLSI M27)

This protocol determines the MIC of piperazine propanol derivatives against yeast pathogens such as Candida spp. and Cryptococcus spp.

Causality Behind Key Choices:

  • Medium: RPMI-1640 with L-glutamine and without bicarbonate, buffered with MOPS acid, is the standard medium. Its defined composition ensures reproducibility. The pH is buffered to ~7.0, which is crucial as drug activity can be pH-dependent.[19]

  • Inoculum: The final inoculum concentration is critical. Too high a density can lead to falsely elevated MICs (the "inoculum effect"), while too low a density can result in insufficient growth. Spectrophotometric standardization is essential for consistency.[18]

  • Endpoint Reading: For azole-like compounds, the endpoint is typically a ≥50% reduction in growth (turbidity) compared to the growth control, as some trailing growth is common and does not necessarily indicate clinical resistance.[12][20]

Materials:

  • 96-well, flat-bottom sterile microtiter plates

  • Piperazine propanol derivatives (solubilized in DMSO, stock concentration typically 10 mg/mL)

  • Reference antifungal (e.g., Fluconazole, Amphotericin B)

  • RPMI-1640 medium (liquid, with L-glutamine, without sodium bicarbonate)

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 0.85% saline

  • Spectrophotometer and sterile cuvettes

  • Multichannel pipette

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0 ± 0.1 at 25°C. Sterilize by filtration.

  • Compound Plate Preparation: a. Dispense 100 µL of sterile RPMI-1640 into wells 2 through 12 of a 96-well plate. b. Prepare a 2X starting concentration of your piperazine propanol derivative in RPMI-1640 in well 1 (e.g., 128 µg/mL). The DMSO concentration should not exceed 1% in any well, as it can inhibit fungal growth. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).

  • Inoculum Preparation: a. Subculture the fungal isolate on an SDA plate and incubate for 24-48 hours at 35°C. b. Select 3-5 colonies and suspend them in 5 mL of sterile saline. c. Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This should result in an optical density of 0.08-0.10 at 530 nm. d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a working concentration of 1-5 x 10³ CFU/mL.

  • Inoculation: a. Using a multichannel pipette, dispense 100 µL of the final fungal inoculum into wells 1 through 11. Do not add inoculum to well 12. b. This brings the final volume in each test well to 200 µL and halves the drug concentrations to the desired final range (e.g., 64 µg/mL down to 0.125 µg/mL). The final inoculum density will be 0.5-2.5 x 10³ CFU/mL.[11]

  • Incubation: Stack the plates, cover them to prevent evaporation, and incubate at 35°C for 24-48 hours.[8]

  • Reading the MIC: a. Before reading, ensure the sterility control (well 12) is clear and the growth control (well 11) shows adequate turbidity. b. Read the MIC as the lowest drug concentration where a significant reduction in turbidity is observed compared to the growth control. For many compounds, this is defined as a ≥50% reduction in growth.[20] This can be done visually or with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) Dilute_Inoculum 2. Dilute Inoculum in RPMI Medium Inoculum->Dilute_Inoculum Inoculate 4. Inoculate Plate (100 µL Inoculum + 100 µL Drug) Dilute_Inoculum->Inoculate Compound_Plate 3. Prepare 2X Compound Serial Dilutions in Plate Compound_Plate->Inoculate Incubate 5. Incubate (35°C, 24-48h) Inoculate->Incubate Read_MIC 6. Read MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 2: Secondary Screening – Determining Fungicidal Activity (MFC)

If a piperazine propanol derivative shows potent fungistatic activity (a low MIC), the next critical question is whether it is fungicidal. The MFC assay is a direct extension of the MIC test.

Protocol 2.1: Minimum Fungicidal Concentration (MFC) Determination

Causality Behind Key Choices:

  • Subculturing: By transferring a standardized volume from the clear wells of the MIC plate to drug-free agar, we can determine if the fungi were merely inhibited or actively killed.

  • Kill Endpoint: A 99.9% reduction in CFU/mL is the established standard for defining fungicidal activity.[13] This stringent cutoff ensures that the observed effect is robust and not due to the transfer of a few persistent, non-growing cells.

Materials:

  • Completed MIC plate from Protocol 1.1

  • SDA plates

  • Sterile pipette tips

  • Micropipette (10-100 µL range)

Step-by-Step Methodology:

  • Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, 8x MIC, and the growth control.

  • Homogenize: Gently mix the contents of each selected well by pipetting up and down to ensure a uniform suspension of any remaining fungal cells.

  • Subculture: a. Aseptically withdraw a 10-20 µL aliquot from each selected well.[21][22] b. Spot-plate the aliquot onto a labeled section of an SDA plate. c. Allow the spots to dry completely before inverting the plate.

  • Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until robust growth is visible in the spot from the growth control well.

  • Reading the MFC: a. Count the number of colonies in each spot. b. The MFC is defined as the lowest concentration of the compound that produces no growth or fewer than three colonies, which corresponds to approximately a 99.9% killing activity relative to the original inoculum.[21][23]

MIC_to_MFC_Relationship MIC_Plate Growth Control 0.125 0.25 0.5 (MIC) 1.0 2.0 4.0 subculture Subculture from wells ≥ MIC to drug-free agar plate MIC_Plate:f3->subculture MIC = 0.5 µg/mL MIC_Plate:f4->subculture MIC_Plate:f5->subculture MIC_Plate:f6->subculture Agar_Plate Agar_Plate subculture->Agar_Plate Determine Viability Result Result: Fungicidal (MFC/MIC Ratio = 8) Agar_Plate:f3->Result

Caption: Conceptual flow from MIC determination to MFC readout.

Data Presentation and Interpretation

For a drug discovery campaign, results should be tabulated to allow for clear comparison of structure-activity relationships (SAR).

Table 1: Hypothetical Antifungal Activity of Piperazine Propanol Derivatives

Compound IDC. albicans ATCC 90028 MIC (µg/mL)C. albicans MFC (µg/mL)MFC/MIC RatioA. fumigatus ATCC 204305 MIC (µg/mL)
PP-001 2844
PP-002 0.5121
PP-003 16>64>432
Fluconazole 1>64>64N/A
Amphotericin B 0.250.520.5

Interpretation:

  • An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.[14]

  • An MFC/MIC ratio of > 4 suggests the compound is primarily fungistatic.

  • In the table above, compound PP-002 shows the most promising profile, with potent fungistatic and fungicidal activity.

Essential Quality Control (QC) and Validation

A protocol is only as trustworthy as its controls. Every assay run must include the following to be considered valid:

  • Reference Strains: Use of ATCC quality control strains (e.g., Candida parapsilosis ATCC 22019) is mandatory. The resulting MIC for the reference drug must fall within the CLSI-published acceptable range.[24][25]

  • Positive Control: A known antifungal agent (e.g., fluconazole for yeasts) must be run in parallel to confirm the susceptibility of the test organisms and the validity of the assay conditions.

  • Growth Control (No Drug): This well must show robust growth.

  • Sterility Control (No Inoculum): This well must remain clear, confirming the sterility of the medium and the aseptic technique.

By integrating these controls, each experimental plate becomes a self-validating system, ensuring the integrity of the generated data.

References

Application Notes and Protocols for Testing the Cytotoxicity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperazine and its derivatives constitute a significant class of heterocyclic compounds with broad therapeutic potential, notably in oncology.[1][2] A critical step in the preclinical development of these agents is the rigorous evaluation of their cytotoxic effects to determine efficacy and potential toxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cell culture protocols for assessing the cytotoxicity of piperazine derivatives. We delve into the rationale behind assay selection, provide detailed step-by-step protocols for key assays—MTT, LDH, and Caspase-3/7—and offer insights into data analysis, interpretation, and troubleshooting. Our approach emphasizes scientific integrity and provides a framework for generating reliable and reproducible cytotoxicity data.

Introduction: The Rationale for Cytotoxicity Profiling

The piperazine scaffold is a versatile platform in medicinal chemistry, with derivatives showing promise as potent anticancer agents.[3][4] Many of these compounds exert their effects by inducing programmed cell death, or apoptosis.[3][5] Understanding the concentration-dependent cytotoxic profile of a novel piperazine derivative is fundamental to establishing its therapeutic window. In vitro cytotoxicity testing serves as an essential primary screen to:

  • Quantify Potency: Determine the concentration at which a compound elicits a toxic response in cancer cells, often expressed as the half-maximal inhibitory concentration (IC50).

  • Assess Selectivity: Compare the cytotoxic effects on cancer cell lines versus non-cancerous or normal cell lines to gauge potential for targeted therapy.

  • Elucidate Mechanism of Action: Differentiate between modes of cell death, such as necrosis and apoptosis, providing crucial insights into the compound's biological activity.[5]

This guide adheres to principles outlined in international standards for in vitro cytotoxicity testing, such as ISO 10993-5, which provides a framework for evaluating the biological response of mammalian cells to materials.[6][7]

Foundational Steps: Cell Line Selection and Culture

The choice of cell line is a critical determinant of the relevance and translatability of cytotoxicity data. The selection should be guided by the research question and the intended therapeutic application of the piperazine derivative.[8]

Strategic Cell Line Selection
  • Relevance to Target Disease: For anticancer drug screening, select cell lines derived from the cancer type of interest. For example, to test a compound for liver cancer, hepatocellular carcinoma cell lines like HepG2 and SNU-475 are appropriate choices.[5][8] For lung cancer, the A549 cell line is a common model.[9]

  • Inclusion of a Non-Cancerous Control: To assess selectivity, it is crucial to include a "normal" or non-cancerous cell line from the same tissue of origin, if available. This helps determine if the compound's cytotoxicity is specific to cancer cells.[8]

  • Genotypic and Phenotypic Characterization: Be aware of the specific characteristics of your chosen cell lines (e.g., p53 status, expression of drug efflux pumps), as these can significantly influence their response to cytotoxic agents.

General Cell Culture Best Practices

Adherence to stringent aseptic techniques and best practices in cell culture is paramount for obtaining reproducible results. The American Type Culture Collection (ATCC) provides extensive guides for handling and maintaining cell lines.[10][11][12]

Key Principles:

  • Sterile Environment: All cell manipulations must be performed in a certified Class II biological safety cabinet.

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can profoundly alter cellular responses.[13]

  • Passage Number: Use cells with a low passage number to ensure they retain their original characteristics. High passage numbers can lead to genetic drift and altered drug sensitivity.[13]

  • Logarithmic Growth Phase: Always use cells that are in the logarithmic (or exponential) growth phase for experiments, as they are the most metabolically active and responsive.[14]

Example Culture Protocols: A549 and HepG2 Cells

A549 (Human Lung Carcinoma):

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[9][15]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[16]

  • Subculture: When cells reach approximately 80% confluency, rinse with PBS, detach using Trypsin-EDTA, and re-seed at a split ratio of 1:4 to 1:9. Renew growth medium every 2-3 days.[9]

HepG2 (Human Hepatocellular Carcinoma):

  • Growth Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% FBS.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[17]

  • Subculture: When cells reach ~80% confluency, subculture following standard trypsinization procedures. These cells can grow slowly, so careful monitoring is required.[18]

Core Cytotoxicity Assays: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic effect.[1] Therefore, a multi-parametric approach using assays that measure different cellular events is highly recommended. Below, we detail protocols for three cornerstone assays that measure metabolic activity, membrane integrity, and apoptosis induction.

Assay 1: MTT Assay for Metabolic Activity and Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[19] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[14][20] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[21]

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed Cells (96-well plate) adhere 2. Incubate (24h, Adherence) seed->adhere treat 3. Add Piperazine Derivatives (Serial Dilutions) adhere->treat incubate_treat 4. Incubate (24-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 1-4h) incubate_treat->add_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize shake 7. Shake Plate (Dissolve Formazan) solubilize->shake read 8. Read Absorbance (570 nm) shake->read LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed & Treat Cells (Same as MTT Steps 1-4) setup_controls 2. Prepare Controls (Spontaneous & Max Release) seed->setup_controls transfer 3. Transfer Supernatant to a new plate setup_controls->transfer add_reagent 4. Add LDH Reaction Mix transfer->add_reagent incubate_rt 5. Incubate at RT (30 min, protected from light) add_reagent->incubate_rt add_stop 6. Add Stop Solution incubate_rt->add_stop read 7. Read Absorbance (490 nm) add_stop->read Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed Cells (Opaque-walled 96-well plate) treat 2. Treat with Piperazine Derivatives & Incubate seed->treat equilibrate 3. Equilibrate Plate to Room Temperature treat->equilibrate add_reagent 4. Add Caspase-Glo® 3/7 Reagent (Add-Mix) equilibrate->add_reagent shake 5. Mix on Shaker (30-60 sec) add_reagent->shake incubate_rt 6. Incubate at RT (1-2h) shake->incubate_rt read 7. Read Luminescence incubate_rt->read

References

Application Note: A Researcher's Guide to the Analytical Characterization of N-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Analytical Challenges of N-Substituted Piperazines

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse therapeutic activities including antihistaminic, antipsychotic, and antianginal effects.[1] The specific N-substituents on the piperazine core dictate the molecule's pharmacological and physicochemical properties. Consequently, the rigorous and unambiguous characterization of these N-substituted piperazines is a cornerstone of drug discovery, development, and quality control, ensuring the identity, purity, and stability of these critical compounds.[1][2]

However, the symmetrical nature of the piperazine ring and the potential for complex conformational isomerism present unique analytical challenges. This guide provides a comprehensive overview of the key analytical techniques for the structural elucidation and quantification of N-substituted piperazines, offering field-proven insights and detailed protocols to navigate these complexities.

A Multi-Modal Approach to Characterization

A robust analytical strategy for N-substituted piperazines relies on the synergistic use of multiple techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures a comprehensive and validated characterization.

G cluster_0 Primary Structural Elucidation cluster_1 Separation and Quantification cluster_2 Vibrational Spectroscopy NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Complementary Information Chromatography (HPLC/GC) Chromatography (HPLC/GC) NMR Spectroscopy->Chromatography (HPLC/GC) Structure Confirmation of Separated Components Mass Spectrometry->Chromatography (HPLC/GC) Peak Identification Quantification Quantification Chromatography (HPLC/GC)->Quantification Impurity Profiling & Assay FTIR/Raman FTIR/Raman Chromatography (HPLC/GC)->FTIR/Raman Analysis of Isolated Fractions Functional Group Analysis Functional Group Analysis FTIR/Raman->Functional Group Analysis

Figure 1: A logical workflow for the comprehensive characterization of N-substituted piperazines, highlighting the interplay between different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of N-substituted piperazines. It provides detailed information about the carbon-hydrogen framework, the nature of the N-substituents, and the conformational dynamics of the piperazine ring.

Expertise & Experience: Interpreting the Spectra of N-Substituted Piperazines

The ¹H NMR spectrum of a simple N-substituted piperazine can be more complex than anticipated due to the conformational isomerism of the piperazine ring, which typically exists in a chair conformation. This can lead to the observation of broad signals or even distinct sets of signals for axial and equatorial protons, especially at low temperatures.[3] For asymmetrically substituted piperazines, the protons on the piperazine ring are diastereotopic and will appear as distinct signals.[4]

Dynamic NMR studies are particularly insightful, as they can reveal the energy barriers associated with ring inversion and rotation around the N-C(amide) bond in N-acylpiperazines.[3][4][5]

Key Spectral Features:

Proton Type Typical ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Piperazine CH₂2.5 - 4.040 - 55Can be complex due to conformational exchange. Broad signals are common at room temperature.
N-Alkyl CH₂/CH₃2.2 - 3.045 - 60Dependent on the nature of the alkyl group.
N-Aryl6.5 - 8.0110 - 150Signals will show characteristic splitting patterns of the aromatic system.
N-Acyl-165 - 175The carbonyl carbon is readily identifiable in the ¹³C spectrum.
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the N-substituted piperazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign the structure.

    • For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are highly recommended for unambiguous assignments.[4]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is indispensable for determining the molecular weight of N-substituted piperazines and providing valuable structural information through fragmentation analysis.

Expertise & Experience: Deciphering the Fragmentation of Piperazines

Electrospray ionization (ESI) is a soft ionization technique well-suited for most piperazine derivatives, typically producing a prominent protonated molecule [M+H]⁺.[6] Collision-induced dissociation (CID) of the [M+H]⁺ ion in tandem mass spectrometry (MS/MS) experiments reveals characteristic fragmentation patterns. The C-N bonds of the piperazine ring and the bond between the nitrogen and the substituent are common cleavage points.[6]

Common Fragmentation Pathways:

  • Cleavage of the N-substituent: This is often a dominant fragmentation pathway, providing the mass of the substituent.

  • Ring Opening: The piperazine ring can undergo cleavage to produce characteristic fragment ions, such as m/z 56, 70, and 85.[6]

G cluster_0 Example Fragmentation of an N-Benzylpiperazine M_H [M+H]⁺ Frag1 Loss of Benzyl Radical [M+H - 91]⁺ M_H->Frag1 Frag2 Tropylium Ion [C₇H₇]⁺ (m/z 91) M_H->Frag2

Figure 2: A simplified representation of common fragmentation pathways for an N-benzylpiperazine derivative in MS/MS.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).[2][7]

    • Employ an ESI source in positive ion mode.

  • LC Method:

    • Column: A C18 reversed-phase column is a good starting point.[8]

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of acid (e.g., 0.1% formic acid) is typically used.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Data Acquisition:

    • Acquire full scan MS data to identify the [M+H]⁺ ion.

    • Perform MS/MS on the precursor ion of interest to obtain fragmentation data.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement of the [M+H]⁺ ion.

    • Propose a structure consistent with the observed fragmentation pattern.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are essential for assessing the purity of N-substituted piperazines and for quantifying them in various matrices.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.[9]

Expertise & Experience: Method Development Considerations
  • HPLC: Reversed-phase HPLC is the workhorse for the analysis of most N-substituted piperazines.[1] A key challenge is the lack of a strong UV chromophore in the basic piperazine structure. For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly enhance sensitivity.[1][10]

  • GC: GC is suitable for volatile and thermally stable piperazine derivatives.[11] It often provides excellent resolution and can be readily coupled with a mass spectrometer (GC-MS) for definitive peak identification.[9][12]

Experimental Protocol: HPLC-UV Purity Assessment
  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Analytical column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will elute compounds with a wide range of polarities.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Detection:

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm if an aromatic substituent is present).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

Vibrational Spectroscopy (FTIR and Raman): A Quick and Non-Destructive Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule and can serve as a valuable fingerprinting technique.

Expertise & Experience: Key Vibrational Modes

The vibrational spectra of N-substituted piperazines are characterized by specific bands corresponding to the stretching and bending modes of the piperazine ring and its substituents.

Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
N-H Stretch (secondary amine)3200 - 3400Broad for neat samples, sharper in dilute solution.
C-H Stretch (aliphatic)2800 - 3000Characteristic of the piperazine ring and alkyl substituents.
C=O Stretch (amide)1630 - 1680Strong and sharp band for N-acyl derivatives.
C-N Stretch1020 - 1250

FTIR and Raman are often complementary. For instance, the C=C stretching of an aromatic substituent will typically give a strong Raman signal.

Experimental Protocol: FTIR (ATR) Analysis
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and compare the spectrum to a reference if available.

Conclusion: An Integrated Analytical Approach for Confident Characterization

The robust characterization of N-substituted piperazines is achievable through a well-designed, multi-modal analytical strategy. The synergistic use of NMR for definitive structural elucidation, mass spectrometry for molecular weight determination and fragmentation analysis, chromatography for separation and purity assessment, and vibrational spectroscopy for functional group identification provides a comprehensive and validated understanding of these important molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and accurately characterize N-substituted piperazines in their drug discovery and development endeavors.

References

Use of 1-(Piperazin-1-yl)propan-1-one in the synthesis of PROTAC linkers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1-(Piperazin-1-yl)propan-1-one and Related Scaffolds in PROTAC® Linker Synthesis

Authored by a Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The success of a PROTAC is not solely dependent on its protein-binding ligands but is critically influenced by the chemical linker connecting them.[2] This guide provides an in-depth exploration of the piperazine scaffold, with a focus on the utility of N-acyl piperazine derivatives like this compound, in the rational design and synthesis of PROTAC linkers. We will dissect the strategic advantages of this motif, provide detailed, field-tested synthetic protocols, and offer expert insights into the optimization of PROTAC physicochemical properties through intelligent linker design.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[3] The formation of a productive ternary complex (POI-PROTAC-E3 Ligase) is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI. The linker is the crucial element that dictates the distance and relative orientation of the two proteins within this complex.[4] Its composition, length, and rigidity directly impact the stability of the ternary complex, and consequently, the efficiency and selectivity of protein degradation.[1] While early PROTACs often employed flexible polyethylene glycol (PEG) or alkyl chains, contemporary design increasingly incorporates rigid heterocyclic scaffolds, such as piperazine, to enhance molecular properties.[3]

Strategic Advantages of the Piperazine Motif

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, and its incorporation into PROTAC linkers offers several distinct advantages.[5][6]

  • Conformational Rigidity: Saturated rings like piperazine introduce conformational constraints, reducing the entropic penalty associated with ternary complex formation.[1][7] This pre-organization can lead to more stable and productive complexes, enhancing degradation potency.[7]

  • Improved Physicochemical Properties: The piperazine moiety is a well-established pharmacophore known to improve aqueous solubility and cell permeability.[6][8] Its basic nitrogen atoms can be protonated at physiological pH, which can enhance solubility and aid in endosomal escape, a critical step for intracellular activity.[][10]

  • Tunable Basicity (pKa): The pKa of the piperazine nitrogens is highly sensitive to the surrounding chemical environment.[10][11] Attaching an electron-withdrawing group, such as the propionyl group in this compound, to one nitrogen atom significantly reduces its basicity.[4][11] This feature is exceptionally useful for synthetic chemists, as it effectively "protects" one nitrogen, allowing for selective functionalization of the other, more basic nitrogen. This regiochemical control simplifies multi-step syntheses and prevents the formation of undesired side products.

  • Metabolic Stability: Strategic placement of the piperazine ring and its substituents can enhance metabolic stability. For instance, linking a piperazine ring via an amide bond can prevent N-dealkylation, a common metabolic pathway.[4][7]

The following diagram illustrates the fundamental mechanism of action for a PROTAC, highlighting the central role of the linker in bridging the target protein and the E3 ligase.

PROTAC_Mechanism cluster_3 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead Proteasome Proteasomal Degradation POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Ub->POI Poly-Ubiquitination

Figure 1: PROTAC Mechanism of Action.

Synthetic Workflow & Protocols

The synthesis of PROTACs is a modular process that involves the sequential coupling of the warhead, linker, and E3 ligase ligand.[12] The use of a mono-acylated piperazine core, exemplified by the principle of this compound, provides a robust handle for regioselective synthesis.

The following diagram outlines a general, convergent workflow for assembling a PROTAC using a piperazine-based linker.

Synthesis_Workflow start Start Materials warhead Warhead-COOH (e.g., JQ1-acid) start->warhead piperazine Boc-Piperazine start->piperazine e3_ligand E3 Ligand-NH2 (e.g., Pomalidomide-amine) start->e3_ligand step3 Step 3: Amide Coupling (HATU, DIPEA) warhead->step3 step1 Step 1: Amide Coupling (HATU, DIPEA) piperazine->step1 e3_ligand->step1 intermediate1 Intermediate 1 (E3-Piperazine-Boc) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 Intermediate 2 (E3-Piperazine-H) step2->intermediate2 intermediate2->step3 final_protac Crude PROTAC step3->final_protac purify Step 4: Purification (Prep-HPLC) final_protac->purify product Final PROTAC Product purify->product

Figure 2: General workflow for PROTAC synthesis using a piperazine core.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker

This protocol describes a representative synthesis of a Bromodomain-containing protein 4 (BRD4) degrader, coupling a JQ1-based warhead to a pomalidomide-based CRBN ligand via a piperazine linker. This method demonstrates the principle of sequential, regioselective functionalization.

Materials & Reagents

ReagentSupplierPurpose
PomalidomideCommercialE3 Ligase (CRBN) Ligand
tert-Butyl piperazine-1-carboxylate (Boc-Pip)CommercialLinker Core
(+)-JQ1 carboxylic acid derivativeSynthesizedWarhead (BRD4 Ligand)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)CommercialAmide Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)CommercialNon-nucleophilic Base
Trifluoroacetic acid (TFA)CommercialBoc Deprotection Reagent
Anhydrous N,N-Dimethylformamide (DMF)CommercialReaction Solvent
Anhydrous Dichloromethane (DCM)CommercialReaction/Deprotection Solvent
Preparative HPLC SystemEquipmentFinal Purification

Step-by-Step Methodology

Part A: Coupling of E3 Ligase Ligand to Piperazine Linker

  • Activation: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[7]

  • Stirring: Stir the mixture at room temperature for 20 minutes to ensure complete activation of the carboxylic acid.

  • Coupling: Add a solution of Boc-piperazine (1.1 eq) in anhydrous DMF to the activated pomalidomide solution.[7]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, DCM/Methanol gradient) to yield the Boc-protected E3-linker intermediate.

Part B: Boc-Deprotection

  • Dissolution: Dissolve the purified intermediate from Part A in anhydrous DCM.

  • TFA Addition: Add Trifluoroacetic acid (TFA) (20% v/v) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS for the disappearance of the Boc-protected peak.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting TFA salt is typically used directly in the next step without further purification.

Part C: Coupling of Warhead to E3-Linker Intermediate

  • Activation: In a separate flask, dissolve the (+)-JQ1 carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (4.0 eq - to neutralize the TFA salt and drive the reaction). Stir at room temperature for 20 minutes.

  • Coupling: Add a solution of the deprotected E3-linker intermediate from Part B in anhydrous DMF to the activated warhead solution.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor progress by LC-MS.

  • Final Purification: Upon completion, purify the crude reaction mixture directly by preparative reverse-phase HPLC to yield the final, highly pure PROTAC molecule. Lyophilize the corresponding fractions to obtain the product as a solid.

Representative Analytical Data

The final product should be characterized thoroughly to confirm its identity and purity.

AnalysisExpected Result
LC-MS A single major peak with the correct mass-to-charge ratio ([M+H]⁺) for the final PROTAC. Purity >95%.
¹H NMR Spectra consistent with the proposed structure, showing characteristic peaks for the warhead, linker, and E3 ligand moieties.
Purity (HPLC) >95% (as determined by UV absorbance at 254 nm).

Troubleshooting and Expert Insights

ProblemPossible CauseSuggested Solution
Low Yield in Coupling Steps Incomplete activation of carboxylic acid; moisture in solvents/reagents; steric hindrance.Ensure use of anhydrous solvents. Increase equivalents of coupling reagents (HATU/DIPEA) to 1.5 eq. Extend reaction time. Consider a different coupling agent (e.g., COMU).
Incomplete Boc Deprotection Insufficient TFA or reaction time.Increase TFA concentration to 30-50% or extend reaction time. Ensure complete removal of base from the previous step.
Multiple Products/Side Reactions Reactivity of other functional groups; epimerization.Ensure appropriate protecting group strategy for other reactive moieties on warhead/E3 ligand. Keep the temperature low during activation and coupling steps to minimize side reactions.
Poor Solubility of Final PROTAC High molecular weight and lipophilicity.This is a common challenge. The piperazine core helps, but if issues persist, consider incorporating short PEG chains into the linker design to improve solubility.[3]

Conclusion

The strategic incorporation of piperazine-based building blocks, such as the 1-(acyl)-piperazine motif, is a powerful tactic in modern PROTAC design. This scaffold offers a compelling combination of conformational rigidity, improved physicochemical properties, and synthetic tractability.[7][] The ability to fine-tune the basicity and reactivity of the piperazine nitrogens through substitution provides medicinal chemists with precise control over the synthetic route and the properties of the final molecule.[10] By understanding the principles outlined in this guide and employing robust synthetic protocols, researchers can effectively leverage the piperazine core to develop next-generation protein degraders with enhanced potency, selectivity, and drug-like properties.

References

A Researcher's Guide to Preparing Piperazine Compound Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 The Significance of the Piperazine Scaffold in Drug Discovery The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties have made it a "privileged scaffold" in drug design, featured in a multitude of approved drugs targeting a wide array of diseases, including cancer, viral infections, and central nervous system disorders.[3][4][5] The two nitrogen atoms provide handles for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] Furthermore, the piperazine moiety can improve properties like aqueous solubility and oral bioavailability, which are critical for therapeutic efficacy.[6][7]

1.2 The Critical Role of Accurate Stock Solutions in Assay Reproducibility The journey from a promising compound to a validated drug candidate is built on a foundation of reliable and reproducible biological data. At the very beginning of this process lies a seemingly simple but critically important step: the preparation of the compound stock solution. A stock solution is a concentrated form of the compound from which all subsequent dilutions for biological assays are made.[8] Any inaccuracies in the concentration, purity, or stability of this initial solution will propagate through every experiment, leading to erroneous dose-response curves, inconsistent results between assays, and ultimately, flawed conclusions.[9] Therefore, mastering the preparation of high-quality stock solutions is not a trivial procedural detail but a fundamental prerequisite for scientific integrity.[10]

1.3 Unique Challenges Presented by Piperazine Derivatives While the piperazine core can enhance drug-like properties, its derivatives are not without their challenges. The basic nature of the piperazine nitrogens means that solubility is often highly dependent on pH.[11][12] Many piperazine compounds are hygroscopic, readily absorbing moisture from the air, which can complicate accurate weighing and compromise long-term stability.[2][13] Furthermore, derivatives with lipophilic substitutions, added to improve target engagement, can exhibit poor aqueous solubility, leading to precipitation in assay media and artificially low bioactivity.[11][14] Addressing these specific challenges requires a nuanced approach grounded in the physicochemical principles of the molecule.

Pre-Preparation: Foundational Knowledge and Compound Characterization

Before a single milligram of compound is weighed, a thorough understanding of its properties is essential. This foreknowledge informs every subsequent decision, from solvent choice to storage conditions.

2.1 Understanding the Physicochemical Properties of Your Piperazine Compound

  • 2.1.1 Basicity and pKa: The Key to pH-Dependent Solubility Piperazine is a weak base with two distinct pKa values, typically around 5.3-5.5 and 9.7-9.8 for the two nitrogen atoms.[6][13][15] These values dictate the molecule's ionization state at a given pH. At pH values below the first pKa, the molecule will be predominantly dicationic (+2 charge). Between the two pKa values, it will be monocationic (+1 charge), and at a pH above the second pKa, it will be primarily neutral. Since charged species are generally more water-soluble than their neutral counterparts, the solubility of many piperazine compounds can be dramatically increased in acidic solutions.[11]

  • 2.1.2 Hygroscopicity: A Critical Handling Consideration Piperazine and many of its salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[13][16] This can lead to significant errors in weighing, as the measured mass will include an unknown amount of water. It can also cause physical caking of the powder and promote chemical degradation.[13] Whenever possible, compounds should be handled in a controlled-humidity environment or a glove box. If this is not feasible, the compound should be allowed to equilibrate to room temperature before opening and weighed promptly. The formation of certain salts, such as tartrates, has been reported to create non-hygroscopic forms of piperazine compounds.[13]

  • 2.1.3 Intrinsic Solubility and Lipophilicity While the unsubstituted piperazine core is hydrophilic, medicinal chemistry modifications often add lipophilic (fat-loving) groups to enhance interaction with biological targets.[1][6] This creates a balance between the water-solubilizing piperazine ring and the less soluble substituents. Understanding the compound's calculated LogP (cLogP), a measure of lipophilicity, can help predict its solubility behavior. Higher LogP values often correlate with lower aqueous solubility.

  • 2.1.4 Stability: Light, Temperature, and Chemical Compatibility The chemical stability of the compound dictates its shelf-life and handling requirements. Some piperazine compounds can degrade upon exposure to light, air, or elevated temperatures.[13][16] For instance, phenyl piperazines have been shown to degrade more rapidly than benzyl piperazines, especially when stored at room temperature.[13][17] The manufacturer's Safety Data Sheet (SDS) and any available literature should be consulted for specific stability information and incompatibilities.[18]

2.2 Initial Quality Control (QC) of the Solid Compound Before preparing a stock solution, it is crucial to verify the quality of the starting material. The Certificate of Analysis (CoA) provided by the supplier should be reviewed, but independent verification is a best practice in drug development.[19][20] Key parameters to confirm include:

  • Identity: Confirmation that the compound is the correct chemical structure, often done using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[21]

  • Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC), which quantifies the percentage of the desired compound relative to any impurities.[22][23]

  • Strength/Potency: This accounts for any non-reagent components like water or residual solvents. If a compound is 97% pure, this must be factored into weight calculations to achieve an accurate final concentration.[10]

Strategic Solvent Selection

The choice of solvent is a critical decision that impacts compound solubility, solution stability, and compatibility with the biological assay.

3.1 Overview of Common Solvents for Biological Assays The ideal solvent should completely dissolve the compound at the desired stock concentration, be inert to the compound, and have minimal impact on the assay system at its final working concentration.

Solvent Properties & Considerations Typical Final Assay Conc.
DMSO Pros: Excellent solubilizing power for a wide range of lipophilic compounds. Cons: Can be toxic to cells at higher concentrations, may affect enzyme activity, and is hygroscopic.< 0.5% (v/v)
Ethanol (EtOH) Pros: Good solvent for moderately polar compounds, less toxic than DMSO. Cons: More volatile than DMSO, may have biological effects (e.g., on receptors).< 1% (v/v)
Water (pH-adjusted) Pros: Most biologically compatible solvent. Cons: Poor solubility for many organic compounds. Requires pH modification for basic/acidic compounds.N/A
PBS Pros: Isotonic and non-toxic to cells. Cons: Limited solubilizing power for non-polar compounds. Phosphate can precipitate with certain compounds.N/A

3.2 DMSO: The Universal Solvent? Pros and Cons Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions in drug discovery due to its exceptional ability to dissolve a wide variety of organic molecules.[11] However, its use must be carefully managed. High concentrations of DMSO can cause cell stress, induce differentiation, or directly inhibit enzymes, confounding experimental results.[24] It is standard practice to ensure the final concentration of DMSO in the assay medium does not exceed a level known to be tolerated by the specific biological system, typically less than 0.5%.[11]

3.3 Aqueous Solvents: Leveraging pH for Solubility For piperazine compounds that are salts (e.g., hydrochloride) or have sufficient intrinsic aqueous solubility, sterile water or buffers like Phosphate-Buffered Saline (PBS) are ideal. For free-base piperazine derivatives with poor water solubility, adjusting the pH can be a highly effective strategy.[11] By preparing the solution in a weakly acidic buffer (e.g., pH 4-5), the piperazine nitrogens become protonated, significantly enhancing solubility.[25] However, one must ensure that the final pH of the assay medium is not significantly altered upon addition of the working solution.

3.4 Co-Solvent Systems In some cases, a mixture of solvents can be used. For instance, a small amount of an organic solvent like ethanol can be used to dissolve a compound before bringing it to the final volume with an aqueous buffer.[11] This approach must be validated to ensure the compound does not precipitate upon dilution.

3.5 Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: New Piperazine Compound check_salt Is the compound a salt (e.g., HCl, citrate)? start->check_salt try_aqueous Test solubility in Water or PBS check_salt->try_aqueous Yes try_dmso Test solubility in 100% DMSO check_salt->try_dmso No (Free Base) soluble_aqueous Soluble? try_aqueous->soluble_aqueous use_aqueous Use Aqueous Solvent. Protocol Complete. soluble_aqueous->use_aqueous Yes soluble_aqueous->try_dmso No soluble_dmso Soluble? try_dmso->soluble_dmso use_dmso Use DMSO. Protocol Complete. soluble_dmso->use_dmso Yes try_ph Test solubility in acidic buffer (pH 4-6) soluble_dmso->try_ph No soluble_ph Soluble? try_ph->soluble_ph use_ph Use pH-Adjusted Buffer. Protocol Complete. soluble_ph->use_ph Yes advanced Consult Formulation Scientist. Consider advanced methods (co-solvents, excipients). soluble_ph->advanced No

Caption: Workflow for selecting an appropriate solvent system.

Protocol: Preparation of a Primary Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the standard gravimetric method for preparing a high-concentration primary stock solution.

4.1 Materials and Equipment

  • Piperazine compound (solid)

  • Anhydrous, sterile DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask (e.g., 1 mL, 5 mL)[10]

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Calibrated pipettes

  • Sterile, amber glass vials with screw caps for storage

4.2 Pre-Protocol Safety and Handling Precautions

  • Always work in a well-ventilated area, such as a chemical fume hood.[18][26]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[27]

  • Review the compound's SDS for specific handling and disposal instructions.[26]

  • Piperazine compounds can be corrosive and irritating; avoid all personal contact, including inhalation.[16][26]

4.3 Step-by-Step Gravimetric Method

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 5 mL (0.005 L) of a compound with MW = 350.4 g/mol : Mass = 0.010 mol/L × 0.005 L × 350.4 g/mol = 0.01752 g = 17.52 mg

    • Purity Correction: If the compound purity is less than 100%, adjust the mass. For 97% purity: Corrected Mass = 17.52 mg / 0.97 = 18.06 mg[10]

  • Equilibrate Compound: Before opening, allow the sealed container of the compound to warm to ambient temperature for at least 30 minutes to minimize moisture condensation on the solid.

  • Weigh the Compound:

    • Place a weigh boat on the tared analytical balance.

    • Carefully weigh out the calculated mass of the compound. Do not aim for the exact calculated value; instead, weigh an amount close to the target and record the actual mass precisely.[10]

    • Example: Actual weighed mass = 18.15 mg.

    • Recalculate the final concentration based on the actual mass. Actual Concentration (mM) = (Actual Mass (mg) / MW ( g/mol )) / Final Volume (L) = (18.15 / 350.4) / 0.005 = 10.36 mM

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add approximately 70-80% of the final solvent volume (e.g., 3.5-4.0 mL of DMSO for a 5 mL final volume).

    • Cap the flask and vortex vigorously for 1-2 minutes until the solid is fully dissolved. A clear solution with no visible particulates should be obtained.

    • If the compound is difficult to dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm it (ensure the compound is stable to heat).

  • Final Volume Adjustment:

    • Once the compound is fully dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.[10]

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.[9]

  • Aliquoting and Labeling:

    • Dispense the stock solution into smaller, single-use aliquots in labeled amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Label each vial clearly with: Compound Name/ID, Actual Concentration , Solvent, Preparation Date, and Preparer's Initials.[8]

Quality Control and Validation of the Stock Solution

After preparation, the stock solution's identity, concentration, and solubility should be verified. This is a critical step in any professional drug discovery workflow.[20]

5.1 Methods for Concentration Verification A small sample of the newly prepared stock solution can be analyzed to confirm its concentration.

  • HPLC-UV: By running the sample on an HPLC with a UV detector and comparing the peak area to a standard curve of known concentrations, the actual concentration can be accurately determined.[19][21]

  • LC-MS: This technique can provide simultaneous confirmation of both the compound's identity (by its mass-to-charge ratio) and a semi-quantitative measure of its concentration.[21]

5.2 Assessing Solubility and Detecting Precipitation The maximum solubility of the compound in the chosen solvent should be known. If the intended stock concentration is near this limit, the solution should be carefully inspected.

  • Visual Inspection: Hold the vial against a light and dark background to check for any crystalline material, cloudiness, or precipitate.

  • Kinetic Solubility Assays: For critical applications, a kinetic solubility assay can be performed. This involves diluting the stock solution into an aqueous buffer (simulating assay conditions) and measuring the point at which precipitation occurs, often using nephelometry or light scattering.[11]

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the integrity of the stock solution over time.

6.1 General Storage Guidelines

  • Temperature: For most organic compounds in DMSO, storage at -20°C is adequate for short to medium-term storage (weeks to months). For long-term storage (>6 months), -80°C is preferred to slow down any potential degradation processes.[17] Aqueous solutions should be stored at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage.

  • Aliquoting: As mentioned, aliquoting is the single most effective way to prevent degradation from freeze-thaw cycles and to minimize the risk of contamination.[28]

  • Container: Use amber glass or polypropylene vials to protect light-sensitive compounds.[29] Ensure caps are tightly sealed to prevent solvent evaporation and absorption of atmospheric water, especially for DMSO stocks.

6.2 Long-Term Stability The stability of a compound in solution can differ significantly from its stability as a solid. Phenyl piperazines, for example, have been observed to degrade significantly after 6 months of storage, even when frozen, whereas benzyl piperazines are generally more stable.[17] If a stock solution is to be used over an extended period, it is advisable to perform periodic QC checks (e.g., by HPLC) to confirm its purity and concentration.

Preparation of Working Solutions for Assays

Working solutions are diluted from the primary stock for direct use in biological assays.

7.1 Serial Dilution Strategy It is inaccurate to perform a single large dilution from a high-concentration stock to a final low concentration. Instead, a serial dilution scheme is used. An intermediate stock (e.g., 1 mM) is first prepared from the primary stock (e.g., 10 mM), and then the final working solutions are prepared from this intermediate stock.

7.2 Avoiding Precipitation in Aqueous Assay Media A common failure point is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer.[11] To minimize this risk:

  • Add the compound stock to the assay medium while vortexing or stirring to ensure rapid dispersal.

  • Never exceed the known kinetic solubility of the compound in the final assay buffer.

  • Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (<0.5%).[11]

7.3 The Importance of Vehicle Controls Every experiment must include a "vehicle control." This is a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound.[24] This allows the researcher to distinguish the effects of the compound from any effects caused by the solvent itself.

Working_Solution_Workflow primary_stock Primary Stock (e.g., 10 mM in DMSO) intermediate_dilution Prepare Intermediate Stock (e.g., 1 mM in DMSO) primary_stock->intermediate_dilution serial_dilution Perform Serial Dilution in 100% DMSO intermediate_dilution->serial_dilution final_dilution Final Dilution Step: Add small volume of DMSO stock to large volume of Assay Medium (with vortexing) serial_dilution->final_dilution assay_plate Assay Plate (Final DMSO < 0.5%) final_dilution->assay_plate vehicle_control Prepare Vehicle Control (Same final DMSO conc. without compound) vehicle_control->assay_plate

Caption: Workflow for preparing assay-ready working solutions.

Conclusion

The preparation of stock solutions for piperazine-containing compounds, while routine, requires careful consideration of their unique physicochemical properties. By understanding the principles of solubility, stability, and hygroscopicity, and by implementing rigorous protocols for preparation, quality control, and storage, researchers can ensure the accuracy and reliability of their work. A high-quality stock solution is the bedrock of high-quality biological data, enabling confident decision-making in the long and complex process of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of working with piperazine derivatives. These versatile scaffolds are central to medicinal chemistry but come with a unique set of challenges rooted in their distinct physicochemical properties. This guide is structured to address the most common failures and frustrations encountered in the lab, moving from diagnosis to solution with a focus on the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield in Mono-N-Alkylation/Acylation Reactions

Question: I'm trying to perform a simple mono-alkylation of piperazine, but I'm getting a very low yield of my desired product. My TLC plate shows a mixture of spots, including unreacted starting material and a less polar byproduct. What's going wrong?

This is the most common issue when working with unprotected piperazine. The symmetrical nature of the molecule, with two nucleophilic secondary amines, makes selective mono-functionalization a challenge. The primary culprits are often competitive di-substitution and issues with the starting material itself.

  • Competitive Di-Alkylation/Di-Acylation: The mono-substituted product is often still nucleophilic enough to react with another equivalent of your electrophile, leading to the undesired di-substituted byproduct.[1] This is especially true with highly reactive alkylating agents like methyl iodide or benzyl bromide.[1]

    • Solution A: Statistical Control (Excess Piperazine): The simplest strategy is to use a large excess of piperazine (3 to 10 equivalents) relative to the electrophile. This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[2] The major drawback is the subsequent difficulty in removing the large excess of polar piperazine.

    • Solution B: Slow Addition: Adding the electrophile dropwise over an extended period can maintain its low concentration in the reaction mixture, favoring mono-alkylation.[1]

    • Solution C: Use of a Protecting Group: This is the most robust and selective method. By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), you can selectively functionalize the other nitrogen. The Boc group can then be easily removed under acidic conditions.[3] While this adds steps, it often results in cleaner reactions and higher overall yields.[2]

  • Poor Starting Material Quality (Hygroscopicity): Anhydrous piperazine is highly hygroscopic, readily absorbing moisture from the atmosphere to form hydrates.[4][5][6] This absorbed water can hydrolyze sensitive reagents (like acyl chlorides) and interfere with reaction kinetics, leading to lower yields.

    • Solution: Use freshly opened piperazine from a sealed container. If necessary, dry the piperazine in a vacuum oven before use.[4] Always handle it in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and use anhydrous solvents.[7]

  • Sub-optimal Reaction Conditions:

    • Temperature: Higher temperatures can provide the activation energy for the less reactive mono-substituted piperazine to undergo a second alkylation.[1]

    • Base: The choice and amount of base are critical. A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-substitution.[3] Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred.[3]

Table 1: Comparison of Common Mono-Alkylation Strategies [2]

Strategy Molar Ratio (Piperazine:Electrophile) Typical Yield Key Advantages Key Disadvantages
Excess Piperazine 3:1 to 10:1 70-80% One-step, cost-effective. Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile) >80% (for alkylation step) High selectivity, clean reaction. Multi-step process, higher cost.

| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89% | One-pot synthesis, good yields. | May require longer reaction times. |

Protocol 1: Mono-N-Alkylation via Boc-Protection [2][3]

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for 20-24 hours, monitoring by TLC.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.

Step 2: Alkylation of 1-Boc-piperazine

  • In a flask under an inert atmosphere, combine 1-Boc-piperazine (1.0 eq), the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq), and potassium carbonate (2.0 eq) in anhydrous acetone or acetonitrile.

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the N-alkyl-N'-Boc-piperazine by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane at 0 °C.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated product.

Issue 2: My N-Arylation (Buchwald-Hartwig/Ullmann) Reaction is Failing

Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig amination, but I'm getting very low conversion. I see mostly my starting aryl halide.

N-arylation reactions are powerful but notoriously sensitive to conditions. Failure often points to catalyst deactivation or a suboptimal combination of catalyst, ligand, base, or solvent.

  • Incorrect Catalyst/Ligand Combination: The choice of palladium precursor and phosphine ligand is the most critical parameter. The electronic and steric properties of the aryl halide and the piperazine derivative dictate the optimal ligand. For example, electron-rich aryl chlorides often require bulky, electron-rich phosphine ligands to facilitate the reaction.[8]

    • Solution: Screen a variety of ligands. It is often necessary to test several to find the ideal one for your specific substrate combination.

  • Inappropriate Base: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. A base that is too weak may result in a slow or incomplete reaction. A base that is too strong (like NaOtBu) can sometimes cause decomposition of sensitive starting materials. The solubility of the base in the reaction solvent is also a key factor.[8]

    • Solution: If a strong base fails, consider a weaker one like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent and Atmosphere: Water and oxygen can deactivate the palladium catalyst.

    • Solution: Ensure you are using anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF. Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

Table 2: Common Conditions for Buchwald-Hartwig N-Arylation of Piperazine

Component Common Reagents/Conditions Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Pre-catalysts that form the active Pd(0) species in situ.
Ligands XPhos, RuPhos, SPhos, BINAP Bulky, electron-rich phosphine ligands are often effective.[8]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ Choice depends on substrate sensitivity and reaction rate.
Solvent Toluene, Dioxane, THF Must be anhydrous and degassed.

| Temperature | 80 - 110 °C | Varies depending on the reactivity of the aryl halide. |

dot

Caption: Troubleshooting workflow for failed N-arylation reactions.

Issue 3: Purification is a Nightmare! My Compound is Streaking on Silica or Won't Crystallize.

Question: I managed to get my product, but I can't purify it. It streaks badly on my silica column, and all attempts at crystallization have failed, leaving an oil.

The two basic nitrogen atoms in the piperazine ring (pKa values ~5.3 and 9.7) are the source of most purification woes.[4] They impart high polarity and a tendency to interact strongly with the acidic surface of silica gel.

  • Strong Interaction with Silica Gel: The basic nitrogens can protonate on the acidic silica surface, causing strong binding and leading to significant peak tailing or even irreversible adsorption.[4]

    • Solution: Add a competing base to the mobile phase to saturate the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate). For very polar compounds, using a mobile phase like DCM/Methanol with 1% ammonium hydroxide can be effective.

  • High Polarity & Solubility: Many simple piperazine derivatives are highly soluble in common organic solvents and water, making extraction and crystallization difficult.[9]

    • Solution A: Salt Formation: This is a highly effective technique. By treating your crude product (the free base) with an acid like hydrochloric acid (HCl) or acetic acid, you can form a salt.[4] These salts are often highly crystalline and much less soluble in organic solvents, allowing them to be precipitated and isolated in high purity. The free base can be regenerated later if needed.[4]

    • Solution B: Acidic Wash: If your main impurity is excess unreacted piperazine, you can often remove it with an acidic aqueous wash (e.g., 1M HCl) during the workup. Your (likely less basic) product will remain in the organic layer, while the more basic piperazine starting material is extracted into the aqueous layer as its salt.[2]

Protocol 2: Purification via Diacetate Salt Formation [10]

  • Dissolve the crude piperazine-containing mixture in acetone. The concentration should be around 0.5 to 20 weight percent piperazine.

  • Add glacial acetic acid to the solution. Use a quantity that is at least stoichiometric (2 equivalents) and up to 5 times the stoichiometric amount needed to form the piperazine diacetate.

  • Stir the mixture. The crystalline piperazine diacetate should begin to precipitate.

  • Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.

  • Isolate the precipitated salt by filtration.

  • Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[4]

  • The pure piperazine free base can be regenerated from the salt by dissolving it in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.

Issue 4: My ¹H NMR Spectrum is Overly Complex and Confusing

Question: I believe my reaction worked and the mass spec is correct, but the ¹H NMR spectrum has many more signals than I expect for my symmetrical product. I see broad peaks or doubled sets of signals.

This is a classic characterization challenge with N-acyl piperazine derivatives and is due to dynamic conformational phenomena that are slow on the NMR timescale at room temperature.

  • Restricted Amide Bond Rotation (Rotamers): Due to the partial double-bond character of the C-N amide bond, rotation is restricted. This creates two distinct planar conformers, often called rotamers (e.g., syn and anti). If the groups on either side of the amide are different, these rotamers are diastereomers and will have different sets of NMR signals. At room temperature, the interconversion between them might be slow, resulting in a doubled set of peaks.[11][12]

  • Slow Ring Inversion: The piperazine ring exists in a chair conformation. The interconversion between the two possible chair forms can also be slow on the NMR timescale, leading to broadening or splitting of signals for the axial and equatorial protons.[12]

    • Solution: Variable Temperature (VT) NMR: This is the definitive way to diagnose the issue. As you increase the temperature of the NMR experiment, the rate of interconversion (both amide rotation and ring flipping) increases. Eventually, a temperature will be reached (the coalescence temperature, Tc) where the exchange becomes so fast that the NMR spectrometer detects only the average conformation.[11] At this point, the doubled peaks will merge into a single, sharp set of signals, simplifying the spectrum and confirming the structure.

dot

Caption: Restricted amide bond rotation in N-acyl piperazines leads to distinct rotamers, causing complex NMR spectra at room temperature.

References

Preventing degradation of 1-(Piperazin-1-yl)propan-1-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(Piperazin-1-yl)propan-1-one (CAS: 13959-12-7). This molecule is a valuable building block in pharmaceutical research and development, prized for its versatile piperazine and propanone moieties. However, its chemical structure, which includes a tertiary amide and a secondary amine within the piperazine ring, presents specific stability challenges. Improper storage and handling can lead to degradation, compromising sample integrity, experimental reproducibility, and safety.

This guide provides in-depth, experience-based answers to frequently asked questions, robust troubleshooting protocols, and validated analytical methods to help you maintain the purity and stability of your this compound samples over time.

Frequently Asked Questions (FAQs)

Q1: My initially colorless solid sample of this compound has developed a yellow or brownish tint. What is happening?

A: A change in color is a common visual indicator of chemical degradation. This is most likely due to oxidation of the piperazine ring. The nitrogen atoms in the piperazine moiety are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[1] This process can form various chromophoric (color-producing) byproducts, such as N-oxides or other oxidative species.[2] To prevent this, it is critical to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Q2: I've noticed a faint "amine-like" or "ammonia-like" odor from my sample container that wasn't there before. What does this signify?

A: This odor likely indicates that hydrolysis of the amide bond is occurring. This compound contains an amide linkage that can be cleaved by water, a reaction known as hydrolysis.[3] This reaction breaks the molecule into piperazine and propanoic acid. Piperazine is a volatile amine, which would account for the odor. This reaction is significantly accelerated by the presence of moisture and can be catalyzed by acidic or basic contaminants.[4][5][6]

Q3: What are the absolute best-practice storage conditions for long-term stability?

A: Based on the chemical structure and known degradation pathways of related compounds, we have established the following optimal storage conditions to maximize shelf-life and preserve purity.

Parameter Recommended Condition Scientific Rationale
Temperature 2–8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions, including oxidation and hydrolysis.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly minimizing the risk of oxidative degradation of the piperazine ring.[1][8]
Light Amber Glass Vial / Stored in DarknessProtects the compound from photodegradation, as UV light can provide the energy to initiate oxidative reactions.[1]
Humidity Tightly Sealed Container with DesiccantPrevents moisture ingress, which is the key reactant for amide hydrolysis.[3][9]
Container Type I Borosilicate GlassEnsures a non-reactive surface, preventing leaching of acidic or basic species that could catalyze degradation.[10]

Q4: Can I store my compound in a standard freezer at -20°C?

A: While freezing is generally good for slowing reaction rates, it can present a hidden risk: moisture condensation . When you remove the container from the freezer, the cold surface can cause moisture from the air to condense on and inside the container, especially if it is not allowed to warm to room temperature before opening. This introduces water directly to your sample, promoting hydrolysis. If you must store at -20°C, always use a tightly sealed vial and allow it to equilibrate to ambient temperature for at least 1-2 hours in a desiccator before opening. For this reason, refrigeration at 2-8°C is often a safer and equally effective choice.[7]

Q5: How can I check the purity of a sample I've had in storage for a while?

A: The most reliable method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[1][11] A properly developed HPLC method can separate the intact this compound from its potential degradation products (like piperazine and propanoic acid) and oxidative byproducts. Comparing the chromatogram of your stored sample to a freshly prepared standard will allow you to quantify its purity accurately. For a more detailed protocol, see the "Experimental Protocols" section below.

Troubleshooting Guide: Degradation Issues
Observed Issue Probable Cause(s) Recommended Corrective Actions & Validation
Change in physical appearance (e.g., clumping, discoloration). 1. Moisture Absorption: Leads to hydrolysis and physical changes. 2. Oxidation: Exposure to air/light causes formation of colored impurities.[1]Action: Immediately transfer the sample to a new, dry amber vial. Purge with argon/nitrogen, seal tightly, and store under recommended conditions (2-8°C, dark, desiccated). Validation: Run an HPLC purity check. If purity is <95%, consider re-purification or discarding the batch.
Appearance of new peaks in HPLC/GC-MS analysis. Chemical Degradation: The compound is breaking down into smaller molecules (hydrolysis) or forming new ones (oxidation).Action: Attempt to identify the new peaks using Mass Spectrometry (MS). Peaks corresponding to the mass of piperazine would confirm hydrolysis.[3] Peaks with an addition of 16 amu (+O) may indicate N-oxide formation.[2] Validation: Re-evaluate storage protocol. Ensure inert gas and desiccation procedures are strictly followed.
Inconsistent or poor results in downstream experiments. Lowered Purity: The effective concentration of your active compound is lower than calculated due to the presence of inert degradation products.Action: Always quantify the purity of your starting material via HPLC or qNMR before use in a sensitive assay. Adjust the mass of the compound used based on the measured purity to ensure accurate final concentrations. Validation: Re-run the experiment with a freshly quantified or new batch of the compound.
Visual Guides & Workflows
Potential Degradation Pathways

The following diagram illustrates the two primary degradation mechanisms for this compound.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway main C₃H₅(=O)N(C₄H₈)NH piperazine Piperazine (Amine Odor) main->piperazine + H₂O (Moisture) propanoic_acid Propanoic Acid main->propanoic_acid + H₂O (Moisture) n_oxide N-Oxide Derivatives (Discoloration) main->n_oxide + [O] (Air, Light) other_ox Other Oxidative Products (Impurities) main->other_ox + [O] (Air, Light)

Caption: Key degradation routes for this compound.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve suspected sample degradation.

G start Degradation Suspected (e.g., color change, poor results) check_visual Visual & Olfactory Inspection start->check_visual analytical_check Perform HPLC Purity Analysis check_visual->analytical_check purity_decision Purity > 98%? analytical_check->purity_decision use_compound Proceed with Experiment purity_decision->use_compound Yes reassess_storage Review & Improve Storage Protocol (Inert gas, desiccate, 2-8°C) purity_decision->reassess_storage No repurify Consider Re-purification (e.g., Column Chromatography) reassess_storage->repurify discard Discard Batch & Procure New Sample reassess_storage->discard If re-purification not feasible repurify->analytical_check Verify Purity

Caption: A logical workflow for troubleshooting sample degradation.

Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment

This protocol provides a robust Reverse-Phase HPLC (RP-HPLC) method to separate this compound from its primary hydrolytic degradation product, piperazine.

1. Instrumentation & Columns:

  • HPLC system with UV/Vis or PDA detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 50
    17.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

4. Sample Preparation:

  • Standard: Prepare a 1.0 mg/mL stock solution of a high-purity reference standard of this compound in diluent. Create a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample: Prepare your stored sample at a target concentration of 0.1 mg/mL in the diluent.

5. Analysis & Interpretation:

  • Inject the standard to determine the retention time (RT) of the parent compound.

  • Inject the sample. The peak area of the parent compound at its specific RT, expressed as a percentage of the total peak area of all components, gives the purity (% Area).

  • Expected Elution: Piperazine, being more polar, will elute very early in the gradient, well-separated from the parent compound.

References

Technical Support Center: Optimization of N-Acylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthetic transformation. N-acylated piperazines are a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs.[1][2][3][4] However, the symmetrical nature of piperazine presents a significant challenge: achieving selective mono-acylation while avoiding the common side reaction of di-acylation.

This center provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the efficiency, selectivity, and scalability of your reactions.

Section 1: Core Principles & Reaction Mechanism

The N-acylation of piperazine is a nucleophilic acyl substitution reaction.[5] The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (like an acyl chloride or anhydride). This is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The primary challenge arises from piperazine's two secondary amine nitrogens. After the first acylation, the remaining secondary amine can be acylated again, leading to the 1,4-disubstituted byproduct. Understanding the factors that control the relative rates of the first and second acylation is key to achieving selectivity.

Mechanism: Mono- vs. Di-acylation

G cluster_mono Mono-acylation (Desired) cluster_di Di-acylation (Side Reaction) PZ Piperazine (Nucleophile) TS1 Tetrahedral Intermediate 1 PZ->TS1 + RCOCl AC R-CO-Cl (Acylating Agent) AC->TS1 Mono Mono-acylated Product TS1->Mono - Cl- HCl1 HCl TS1->HCl1 - H+ Mono2 Mono-acylated Product TS2 Tetrahedral Intermediate 2 Mono2->TS2 + RCOCl AC2 R-CO-Cl (Acylating Agent) AC2->TS2 Di Di-acylated Product TS2->Di - Cl- HCl2 HCl TS2->HCl2 - H+

Caption: Reaction pathway for mono- and di-acylation of piperazine.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right acylating agent?

The choice between an acyl chloride and an acid anhydride depends on reactivity, cost, and handling considerations.

  • Acyl Chlorides (R-CO-Cl): These are highly reactive electrophiles, leading to faster reaction times.[6] However, their high reactivity can sometimes favor di-acylation if conditions are not carefully controlled. They are also sensitive to moisture and release corrosive HCl gas, necessitating the use of an inert atmosphere and a base scavenger.[5][6]

  • Acid Anhydrides ((R-CO)₂O): These are generally less reactive than acyl chlorides, which can provide better control and selectivity for mono-acylation.[5] The byproduct is a carboxylic acid, which is less corrosive than HCl. While often a good choice, the reaction may require heating or longer reaction times.

FeatureAcyl ChlorideAcid Anhydride
Reactivity Very HighHigh
Byproduct HCl (corrosive gas)R-COOH (less corrosive)
Handling Moisture sensitive, requires inert atmosphereLess moisture sensitive
Selectivity Can be difficult to controlOften easier to control for mono-acylation
Typical Conditions 0 °C to RTRT to elevated temperatures
Q2: What is the role of the base, and which one should I use?

A base is critical for scavenging the HCl or carboxylic acid produced during the reaction. Without a base, the acid byproduct will protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction.

The ideal base should be strong enough to neutralize the byproduct but not so strong that it causes side reactions with the acylating agent. Non-nucleophilic organic bases are preferred.

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA) ~10.7Common, inexpensive, effective. Can be difficult to remove due to its boiling point (89 °C).
DIPEA (Hünig's Base) ~11.0Sterically hindered, making it non-nucleophilic. Higher boiling point (126 °C) makes it easier to remove under vacuum.
Pyridine ~5.2Less basic. Often used as both a base and a solvent. Can sometimes act as a nucleophilic catalyst.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)An inorganic base, useful in biphasic systems or with certain solvents like acetone. Easy to filter off.

Expert Tip: For acyl chloride reactions, use at least 2 equivalents of base: one to neutralize the generated HCl, and one to ensure the piperazine remains as a free base.

Q3: How does my choice of solvent affect the reaction?

Solvent choice is crucial and can influence reaction rate, selectivity, and ease of workup.[7] Aprotic solvents are generally used to avoid reaction with the acylating agent.

  • Dichloromethane (DCM) & Chloroform (CHCl₃): Excellent solvents for dissolving reactants and are unreactive. Their volatility makes for easy removal.

  • Tetrahydrofuran (THF): A common choice, good for dissolving a wide range of reagents.

  • Acetonitrile (MeCN): A more polar aprotic solvent that can sometimes accelerate the reaction.

  • Toluene: A non-polar solvent, useful for higher temperature reactions.

  • Water: Can be used in specific protocols like the Schotten-Baumann reaction, especially with less reactive anhydrides, where the reaction of the amine is faster than the hydrolysis of the acylating agent.[8][9]

Pro Tip: Ensure your solvent is anhydrous, especially when using acyl chlorides, to prevent hydrolysis of the starting material.[10]

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the N-acylation of piperazine.

G Start Problem Observed (e.g., via TLC/LC-MS) P1 Low Conversion (High Starting Material) Start->P1 P2 High Di-acylation Start->P2 P3 Complex Mixture/ Byproducts Start->P3 S1a Check Acylating Agent (Degraded/Hydrolyzed?) P1->S1a Cause? S1b Insufficient Base? (Protonated Piperazine) P1->S1b Cause? S1c Low Temperature/ Short Reaction Time? P1->S1c Cause? S2a Acylating Agent Added Too Quickly? P2->S2a Cause? S2b Stoichiometry Issue? (>1 eq. Acylating Agent) P2->S2b Cause? S2c Reaction Too Concentrated or Too Warm? P2->S2c Cause? S3a Solvent/Base Reactive? P3->S3a Cause? S3b Acylating Agent Unstable Under Conditions? P3->S3b Cause? S3c Issues with Starting Material Purity? P3->S3c Cause?

Caption: Decision tree for troubleshooting common N-acylation issues.

Problem: Low Yield / High Amount of Unreacted Piperazine

If your reaction stalls and leaves a significant amount of starting material, consider these possibilities:

  • Cause A: Deactivated Acylating Agent.

    • Explanation: Acyl chlorides are highly susceptible to hydrolysis. If they have been exposed to atmospheric moisture, they may have degraded, reducing the effective concentration of your electrophile.

    • Solution: Use a fresh bottle of the acylating agent or re-distill it before use. Always handle under an inert atmosphere (Nitrogen or Argon).[10]

  • Cause B: Insufficient Base.

    • Explanation: If less than one equivalent of base is used, the HCl generated will protonate the piperazine starting material, rendering it non-nucleophilic and stopping the reaction.

    • Solution: Ensure at least 2 equivalents of a suitable base like triethylamine are used. The pKa of piperazine's conjugate acids are approximately 5.3 and 9.7, so a base with a conjugate acid pKa > 10 is effective.[11]

  • Cause C: Reaction Conditions are Too Mild.

    • Explanation: If using a less reactive acylating agent like an anhydride, room temperature may not be sufficient to drive the reaction to completion in a reasonable time.

    • Solution: Increase the reaction temperature (e.g., to 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

Problem: Major Product is the Di-acylated Byproduct

This is the most common challenge. It indicates that the second acylation is occurring faster than or as fast as the first.

  • Cause A: Rapid Addition of Acylating Agent.

    • Explanation: Adding the acylating agent all at once creates a high local concentration, increasing the likelihood that a newly formed mono-acylated molecule will react again before all the initial piperazine has reacted once.

    • Solution: Add the acylating agent (dissolved in the reaction solvent) dropwise to a cooled (0 °C) solution of piperazine and base over 30-60 minutes. This maintains a low concentration of the electrophile.[10]

  • Cause B: Incorrect Stoichiometry.

    • Explanation: Using more than 1.0 equivalent of the acylating agent will inevitably lead to the di-acylated product.

    • Solution: Carefully measure your reagents. Use piperazine as the limiting reagent or use a slight excess of piperazine (e.g., 1.1 to 1.5 equivalents) to favor mono-acylation, though this will require purification to remove the excess starting material.

  • Cause C: Protonation Strategy.

    • Explanation: The mono-acylated product is less basic than piperazine itself due to the electron-withdrawing effect of the acyl group.[12] However, the second nitrogen is still nucleophilic. A highly effective strategy is to protect one nitrogen through protonation.

    • Solution: Prepare the piperazine monohydrochloride salt in situ or use a pre-formed salt. This effectively protects one nitrogen, allowing for highly selective mono-acylation on the free-base nitrogen.[13] Another advanced method involves immobilizing the piperazine on a solid support.[14]

Problem: Difficulty in Product Purification
  • Cause A: Removing Excess Piperazine.

    • Explanation: Piperazine is highly water-soluble and basic, making it tricky to remove with a standard aqueous workup.

    • Solution: After the reaction, perform an acidic wash (e.g., with 1M HCl). The desired mono-acylated product (being less basic) may remain in the organic layer, while the more basic piperazine starting material will be protonated and move into the aqueous layer.

  • Cause B: Separating Mono- and Di-acylated Products.

    • Explanation: The two products can have similar polarities, making chromatographic separation challenging.

    • Solution:

      • Crystallization: Often, one product is significantly more crystalline than the other. Attempt to crystallize the desired product from a suitable solvent system (e.g., EtOAc/Hexanes, DCM/Heptane).

      • Acid/Base Extraction: The di-acylated product has no basic nitrogen, whereas the mono-acylated product does. A careful extraction with a specific pH buffer can sometimes achieve separation.

      • Ion Exchange Chromatography: This technique can be used to separate compounds based on their basicity and is effective for purifying amines.[15]

Section 4: Experimental Protocol

General Protocol for Selective Mono-N-Acylation using an Acyl Chloride

This protocol employs slow addition at low temperatures to favor the formation of the mono-acylated product.

Materials:

  • Piperazine (1.0 eq)

  • Acyl Chloride (0.95 - 1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen line.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation: Dissolve piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to piperazine). Cool the flask to 0 °C in an ice bath.

  • Slow Addition: In a separate flame-dried dropping funnel, dissolve the acyl chloride (1.0 eq) in anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acyl chloride and HCl-TEA salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (using a gradient of EtOAc in Hexanes or MeOH in DCM) or crystallization to obtain the pure mono-acylated piperazine.

Section 5: References

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.). National Institutes of Health. --INVALID-LINK--

  • A detailed study on the effect of different solvents and bases.... (n.d.). ResearchGate. --INVALID-LINK--

  • Reactions of Piperazines. (n.d.). Ambeed.com. --INVALID-LINK--

  • Mono-acylation of piperazine and homopiperazine via ionic immobilization. (2008). CoLab. --INVALID-LINK--

  • Plantz, M., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. --INVALID-LINK--

  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. (2005). Google Patents. --INVALID-LINK--

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. --INVALID-LINK--

  • Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (2025). ResearchGate. --INVALID-LINK--

  • Sildenafil. (n.d.). Wikipedia. --INVALID-LINK--

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). ResearchGate. --INVALID-LINK--

  • O'Brien, P., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). National Institutes of Health. --INVALID-LINK--

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). --INVALID-LINK--

  • Purification of piperazine. (1959). Google Patents. --INVALID-LINK--

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica. --INVALID-LINK--

  • Piperazine. (n.d.). Wikipedia. --INVALID-LINK--

  • Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. --INVALID-LINK--

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. --INVALID-LINK--

  • A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. --INVALID-LINK--

  • Piperazine skeleton in the structural modification of natural products: a review. (2021). PubMed Central. --INVALID-LINK--

  • Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. --INVALID-LINK--

  • The reactions of acyl chlorides and acid anhydrides. (2024). Crunch Chemistry. --INVALID-LINK--

  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. (n.d.). Benchchem. --INVALID-LINK--

  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 1-(Piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Piperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. The following information is structured to address specific challenges you may encounter during your experimental work.

Section 1: Understanding the Impurity Profile

Before diving into purification protocols, it's crucial to understand the potential impurities you might be dealing with. The impurity profile of crude this compound can vary significantly depending on the synthetic route employed.

FAQ 1: What are the most common impurities I should expect in my crude this compound?

The synthesis of this compound and similar piperazine derivatives often involves the reaction of piperazine with an acylating agent or a related precursor.[1][2] Based on common synthetic pathways, you can anticipate the following types of impurities:

  • Unreacted Starting Materials:

    • Piperazine: A common impurity, especially if it is used in excess.

    • Propionyl chloride or other acylating agents.

  • By-products of the Reaction:

    • N,N'-bis(propionyl)piperazine: This di-acylated by-product can form if both nitrogen atoms of the piperazine ring react.

    • Salts: Depending on the reaction conditions, hydrochloride or other salts of piperazine may be present.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.[3]

  • Degradation Products: The product may degrade under harsh reaction or workup conditions, though specific degradation pathways are not extensively documented in publicly available literature.

Here is a visual representation of the potential impurities:

G cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities Piperazine Piperazine Target This compound Piperazine->Target Propionyl_Chloride Propionyl Chloride/Anhydride Propionyl_Chloride->Target Byproduct N,N'-bis(propionyl)piperazine Target->Byproduct Further Reaction Unreacted_Piperazine Unreacted Piperazine Solvents Residual Solvents/Reagents G start Crude Product tlc Run TLC with various solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes) start->tlc check_rf Is Rf between 0.2 and 0.4? tlc->check_rf streaking Is there significant streaking? check_rf->streaking Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No normal_phase Proceed with Normal Phase Flash Chromatography streaking->normal_phase No deactivate_silica Deactivate Silica with TEA or use Alumina streaking->deactivate_silica Yes consider_rp Consider Reversed-Phase Chromatography normal_phase->consider_rp If separation is still poor deactivate_silica->normal_phase adjust_polarity->tlc

References

Technical Support Center: Overcoming Solubility Issues of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative has very poor aqueous solubility, leading to inconsistent results in my biological assays. What are the first steps I should take?

A1: This is a common and critical challenge. The lipophilicity of substituents on the piperazine ring often counteracts the hydrophilicity of the ring itself. Your initial strategy should be a systematic, stepwise approach focusing on the inherent basicity of the piperazine moiety.

  • Characterize Basicity and pH-Solubility Profile: The piperazine ring has two nitrogen atoms with distinct pKa values (pKa1 ≈ 5.3, pKa2 ≈ 9.7).[1] This dual basicity means its ionization state—and therefore its solubility—is highly dependent on pH. Protonation of these nitrogens at acidic pH creates a more polar, water-soluble salt form. The first crucial step is to determine the pH-solubility profile of your compound to understand its behavior.

  • pH Adjustment: Based on the profile, the simplest way to increase solubility is to lower the pH of your aqueous solution.[2] Preparing stock solutions or buffers in a mildly acidic vehicle (e.g., pH 4-6) can often be sufficient for in vitro assays.

  • Co-solvent Usage: If pH adjustment alone is insufficient or not compatible with your assay, using a water-miscible organic co-solvent is the next step.[2] Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid artifacts in biological systems.[2]

If these initial steps fail, you must proceed to more advanced formulation strategies.

Q2: I've tried adjusting the pH, but my compound still precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how can I fix it?

A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous "anti-solvent" where its solubility is much lower. The key is to manage the transition and determine the compound's true limit in your final medium.

  • Determine Kinetic Solubility: You must first measure the kinetic solubility of your compound in the specific assay buffer you are using.[2] This value represents the maximum concentration you can achieve before precipitation begins under your experimental conditions and will guide your dilution strategy. See Protocol 1 for a detailed method.

  • Stepwise Dilution: Avoid large, single-step dilutions directly from 100% DMSO into a fully aqueous buffer. Instead, perform serial dilutions through intermediate solutions containing a decreasing percentage of the co-solvent. This gradual change in solvent polarity can help keep the compound in solution.[3]

Q3: When should I consider more advanced and resource-intensive techniques like salt formation, cyclodextrins, or nanosuspensions?

A3: You should consider advanced techniques when the foundational methods (pH adjustment, co-solvents) are insufficient, or when your project advances toward in vivo studies where a stable, solid form with improved dissolution is required.[3]

  • Salt Formation: This is the most robust and widely used strategy for ionizable basic compounds like piperazine derivatives.[2][4] It involves creating a stable, crystalline salt with a pharmaceutically acceptable acid, which can dramatically increase both solubility and dissolution rate.[5] This is a necessary step for preclinical development.

  • Complexation with Cyclodextrins: If your compound is neutral or salt formation proves difficult, complexation with cyclodextrins is an excellent option. These cyclic oligosaccharides encapsulate the poorly soluble drug, forming an inclusion complex with a hydrophilic exterior that significantly enhances aqueous solubility.[2][3][6]

  • Nanosuspensions & Solid Dispersions: These are particle size reduction and formulation techniques that increase the surface area available for dissolution.[7][8] Nanosuspensions are useful for both in vitro and in vivo applications, while solid dispersions (where the drug is dispersed in a polymer matrix) are primarily for creating improved solid oral dosage forms.[9][10]

Troubleshooting Workflow & Advanced Strategies

This section provides a logical workflow for addressing solubility issues, followed by detailed protocols for the key experimental techniques.

Troubleshooting and Decision Workflow

The following diagram outlines a systematic approach to diagnosing and solving solubility problems with piperazine derivatives.

G cluster_strategies Iterative Strategies start Start: Poor Solubility or Assay Inconsistency kinetic_sol Protocol 1: Determine Kinetic Solubility in Assay Medium start->kinetic_sol precip_check Precipitation Observed? kinetic_sol->precip_check ph_adjust Strategy 1: pH Adjustment precip_check->ph_adjust Yes success Problem Solved: Proceed with Experiment precip_check->success No cosolvent Strategy 2: Co-solvent Optimization ph_adjust->cosolvent Insufficient ph_adjust->success Sufficient salt_form Strategy 3: Salt Formation (Protocol 2) cosolvent->salt_form Insufficient cosolvent->success Sufficient advanced Strategy 4: Advanced Formulations (Cyclodextrin, Nanosuspension) salt_form->advanced Not Viable or Insufficient salt_form->success Sufficient advanced->success Sufficient fail Re-evaluate Compound or Assay Conditions advanced->fail Fails G cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph High pH (e.g., pH > 10) node_low Piperazine Derivative (Protonated, Cationic Form) [ R-Pip-H₂²⁺ ] sol_high High Aqueous Solubility node_low->sol_high Favored node_high Piperazine Derivative (Neutral, Free Base Form) [ R-Pip ] sol_low Low Aqueous Solubility node_high->sol_low Favored equilibrium pH Equilibrium node_high->equilibrium equilibrium->node_low G drug Poorly Soluble Piperazine Derivative (Guest) plus + drug->plus cd Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity equals cd->equals complex Soluble Inclusion Complex plus->cd equals->complex

References

Technical Support Center: Minimizing Di-substituted Byproducts in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile piperazine scaffold. While invaluable in medicinal chemistry, the symmetrical nature of piperazine presents a persistent synthetic challenge: controlling reactivity to achieve selective mono-substitution while minimizing the formation of the di-substituted byproduct.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Part 1: Frequently Asked Questions - The Fundamentals of Piperazine Reactivity

This section addresses the core principles governing piperazine's reactivity and the common strategies employed to control it.

Q1: Why is piperazine so prone to di-substitution reactions?

The propensity for di-substitution is rooted in piperazine's structure: it is a cyclic diamine with two secondary nitrogen atoms. Several factors contribute to this reactivity profile:

  • Equivalent Reactive Sites: Both nitrogen atoms are nucleophilic and available for reaction with electrophiles. Once the first substitution occurs, the second nitrogen is often still sufficiently reactive to undergo a second reaction.[1][2]

  • Basicity and pKa: Piperazine has two distinct pKa values for its conjugate acids, approximately 9.73 and 5.35.[3][4][5] The first pKa (9.73) is typical for a secondary amine. After the first nitrogen is protonated (or substituted), the electron-withdrawing effect of the new ammonium group significantly reduces the basicity and nucleophilicity of the second nitrogen, reflected in the much lower second pKa. However, under many reaction conditions, the mono-substituted product is still basic enough to react further, especially if a strong base is used or temperatures are elevated.[1][6]

Q2: What are the primary strategies to favor mono-substitution over di-substitution?

There are four principal strategies, which can be used independently or in combination, to achieve selective mono-substitution:

  • Stoichiometric Control: Use a large excess of piperazine relative to the limiting electrophilic reagent.[1][2] This statistically increases the probability that the electrophile will encounter an unreacted piperazine molecule rather than a mono-substituted one.

  • Protecting Group Strategy: Temporarily "block" one of the nitrogen atoms with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[2][7][8] This directs the reaction to the single unprotected nitrogen. The protecting group is then removed in a subsequent step.

  • Reaction Condition Optimization: Carefully control parameters like temperature, solvent, and the rate of addition of reagents. Lower temperatures and slow, controlled addition of the electrophile can significantly improve selectivity for the mono-substituted product.[1]

  • In-Situ Mono-Protonation: Utilize the differential basicity of the two nitrogens by forming a mono-salt of piperazine (e.g., piperazine monohydrochloride) in the reaction mixture.[7][9][10] The proton effectively acts as a simple and inexpensive protecting group, deactivating one nitrogen and leaving the other available for reaction.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems encountered during synthesis.

Q3: My reaction is yielding predominantly the di-substituted product, even with a piperazine excess. What are my next steps?

This is a common and frustrating issue. When simple stoichiometric control fails, a more systematic approach is required. The following flowchart outlines a logical troubleshooting workflow.

G start High Di-substitution Observed check_stoich Verify Stoichiometry (Is piperazine excess >5 equiv?) start->check_stoich check_temp Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) check_stoich->check_temp Yes, excess is sufficient end_good Mono-substitution Improved check_stoich->end_good No, error found & corrected check_addition Slow Reagent Addition Rate (Use syringe pump over 1-2 hours) check_temp->check_addition Di-substitution still high check_temp->end_good Problem solved check_base Evaluate Base Strength (Switch from strong base to milder e.g., K₂CO₃) check_addition->check_base Di-substitution still high check_addition->end_good Problem solved consider_pg Consider a Protecting Group Strategy (e.g., mono-Boc-piperazine) check_base->consider_pg Di-substitution still high check_base->end_good Problem solved consider_pg->end_good Problem solved G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection Piperazine Piperazine MonoBoc 1-Boc-piperazine Piperazine->MonoBoc Boc₂O (1 eq) DCM, 0°C to RT AlkylatedBoc 4-Alkyl-1-Boc-piperazine MonoBoc->AlkylatedBoc R-X, Base (e.g., K₂CO₃) DMF or ACN FinalProduct Mono-alkylated Piperazine Salt AlkylatedBoc->FinalProduct TFA or HCl in DCM

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development focused on the separation of closely related piperazine analogues. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these compounds. Piperazine and its analogues are basic, often polar molecules that can exhibit similar structural characteristics, making their separation a non-trivial task. Issues such as poor peak shape, low retention in reversed-phase chromatography, and co-elution are common hurdles.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to develop robust and reliable HPLC methods. The information herein is grounded in established chromatographic principles and regulatory expectations, such as those outlined in USP General Chapter <621>.[3][4][5][6][7]

Systematic Method Development Workflow

A structured approach is critical for efficiently developing a separation method. The following workflow outlines the key stages, from initial assessment to final optimization.

MethodDevelopmentWorkflow start_node 1. Analyte Characterization (pKa, logP, UV spectra) screening_node 2. Initial Screening (Columns & Mobile Phases) start_node->screening_node eval_node 3. Evaluate Results (Retention, Resolution, Peak Shape) screening_node->eval_node decision_node Separation Adequate? eval_node->decision_node optimize_node 4. Method Optimization (Gradient, Temp, pH, Flow Rate) decision_node->optimize_node No validate_node 5. Validation & SST (ICH/USP Guidelines) decision_node->validate_node Yes optimize_node->eval_node Re-evaluate end_node Final Method validate_node->end_node

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My piperazine analogues show little to no retention on a standard C18 column and elute near the void volume. What should I do?

A1: This is a classic problem for polar compounds in reversed-phase liquid chromatography (RPLC).[8][9] Standard C18 columns rely on hydrophobic interactions, which are weak for highly polar molecules like many piperazine derivatives.[2]

  • Causality: The piperazine core is hydrophilic, and if the substituents are also polar, the analyte will have a strong affinity for the polar mobile phase and minimal interaction with the non-polar stationary phase.

  • Solutions & Rationale:

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[10][11] It uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase rich in organic solvent (typically >70% acetonitrile).[10][12] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, leading to retention.[10][12]

    • Use an Aqueous-Compatible Reversed-Phase Column: Some C18 columns are designed with polar end-capping or embedded polar groups. These modifications prevent the stationary phase from "dewetting" or collapsing in highly aqueous mobile phases, allowing for better retention of polar analytes.

    • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptanesulfonic acid for basic analytes) to the mobile phase can form a neutral ion-pair with the charged piperazine analogue.[13] This complex is more hydrophobic and will be retained on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[9]

Q2: I am observing significant peak tailing for my basic piperazine compounds. How can I improve the peak shape?

A2: Peak tailing for basic compounds is most often caused by secondary interactions with the stationary phase.[1]

  • Causality: In RPLC, residual silanol groups (Si-OH) on the surface of silica-based columns can become deprotonated (SiO-) at mobile phase pH values above ~3-4.[14] Positively charged basic analytes (like protonated piperazines) can then interact electrostatically with these negative sites, leading to a secondary retention mechanism that causes peak tailing.[1][15]

  • Solutions & Rationale:

    • Lower the Mobile Phase pH: Adjusting the mobile phase to a low pH (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid will protonate the silanol groups, minimizing the unwanted ionic interactions.[14] This is often the simplest and most effective solution.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible residual silanols. Using a column specifically marketed for the analysis of basic compounds can significantly improve peak shape.[16]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to saturate the active silanol sites, reducing their availability to interact with the analyte.

    • Work at a High pH: An alternative strategy is to use a pH-stable column (e.g., a hybrid or polymer-based column) and increase the mobile phase pH to >10.[17] At a pH two units above the analyte's pKa, the piperazine will be in its neutral, free-base form, which eliminates the ionic interaction and can lead to excellent peak shape and longer retention.[17][18]

Q3: My two piperazine analogues are structurally very similar and are co-eluting. How can I improve the resolution between them?

A3: Achieving resolution between closely related analogues requires manipulating the selectivity of the chromatographic system.[19]

  • Causality: Structural analogues often have very similar polarity and hydrophobicity, resulting in nearly identical retention times under a given set of conditions.

  • Solutions & Rationale:

    • Change the Stationary Phase: Selectivity is most effectively altered by changing the column chemistry. If a C18 column fails, try a phase with a different retention mechanism. A Phenyl-Hexyl phase, for instance, can provide pi-pi interactions with aromatic rings on your analogues, offering a different selectivity profile. An embedded polar group (EPG) column is another excellent choice.

    • Vary the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of the two. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This difference can alter analyte-solvent interactions and change selectivity.

    • Optimize Mobile Phase pH: Fine-tuning the pH of the mobile phase can be a powerful tool.[18][20] If the pKa values of your analogues are slightly different, adjusting the pH to a point where their ionization states differ will cause a significant change in their retention and improve separation.

    • Adjust the Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Sometimes, increasing or decreasing the column temperature by 10-20°C can be enough to resolve critical pairs.

Frequently Asked Questions (FAQs)

What are the best starting conditions for screening piperazine analogues?

A good starting point is crucial for efficient method development. The following table provides recommended initial screening conditions.

ParameterCondition 1: Low pH Reversed-PhaseCondition 2: High pH Reversed-PhaseCondition 3: HILIC
Column C18 or Phenyl-Hexyl (2.1/4.6 x 50/100 mm, <3 µm)pH-Stable C18 or Hybrid (e.g., BEH)Amide or Bare Silica
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 1095:5 Acetonitrile:Water w/ 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile50:50 Acetonitrile:Water w/ 10 mM Ammonium Acetate
Gradient 5% to 95% B over 10-15 minutes5% to 95% B over 10-15 minutes95% to 50% A over 10-15 minutes
Flow Rate 0.3 - 1.0 mL/min0.3 - 1.0 mL/min0.3 - 1.0 mL/min
Temperature 30 - 40 °C30 - 40 °C30 - 40 °C
Detection UV (e.g., 220 nm, 254 nm) or PDAUV (e.g., 220 nm, 254 nm) or PDAUV (e.g., 220 nm, 254 nm) or PDA

How do I choose the right buffer for my mobile phase?

Selecting the correct buffer is essential for maintaining a stable pH and achieving reproducible results.[21] The ideal buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH. For low pH work, 0.1% formic acid or trifluoroacetic acid (TFA) are common. For mid-range pH, phosphate or acetate buffers are effective. For high pH, ammonium bicarbonate or ammonium hydroxide are good choices, especially for MS compatibility.[17]

When should I consider derivatization?

Derivatization should be considered when your piperazine analogues lack a suitable chromophore for UV detection or when their polarity is so high that even HILIC provides insufficient retention.[22] Reacting the piperazine with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can add a strong UV-active group, allowing for sensitive detection.[22] This process also makes the molecule larger and more hydrophobic, which can improve its retention in RPLC.[23][24][25][26][27]

Experimental Protocols

Protocol 1: Troubleshooting Peak Tailing for a Basic Analyte

This protocol provides a step-by-step approach to diagnosing and fixing peak tailing.

TroubleshootingPeakTailing start_node Observe Peak Tailing (Tailing Factor > 1.5) check_ph 1. Check Mobile Phase pH Is pH > 2 units below analyte pKa? start_node->check_ph decision_ph pH OK? check_ph->decision_ph adjust_ph Action: Lower pH to 2.5-3.0 with 0.1% Formic Acid decision_ph->adjust_ph No check_column 2. Evaluate Column Is it a modern, high-purity, end-capped column? decision_ph->check_column Yes end_node Peak Shape Improved adjust_ph->end_node decision_column Column OK? check_column->decision_column change_column Action: Switch to a column specified for basic compounds decision_column->change_column No check_overload 3. Check for Overload Is peak shape better at lower concentration? decision_column->check_overload Yes change_column->end_node decision_overload Overload? check_overload->decision_overload reduce_load Action: Reduce injection volume or sample concentration decision_overload->reduce_load Yes decision_overload->end_node No, problem is complex reduce_load->end_node

Caption: A decision tree for troubleshooting peak tailing issues.

Methodology:

  • Initial Assessment: Confirm that the peak tailing factor is consistently above the acceptable limit (typically > 1.5) as defined by system suitability test (SST) criteria.[6]

  • pH Adjustment: Prepare a mobile phase with a pH between 2.5 and 3.0 using 0.1% (v/v) formic acid. Equilibrate the column for at least 20 column volumes. Re-inject the sample and assess the peak shape.

  • Column Evaluation: If tailing persists, switch to a column specifically designed for separating basic compounds, such as one with a novel end-capping technology or a hybrid particle base.

  • Load Assessment: Prepare a dilution series of your sample (e.g., 100%, 50%, 10%, 1%). Inject the lowest concentration first. If the peak shape is symmetrical at low concentrations but tails at higher concentrations, this indicates column overloading. Reduce the sample load by either diluting the sample or reducing the injection volume.[28]

References

Technical Support Center: Purification of 1-(Piperazin-1-yl)propan-1-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 1-(Piperazin-1-yl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying piperazine derivatives. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your workflow and enhance purification outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the column chromatography of this compound.

Q1: My compound, this compound, is showing significant tailing on the TLC plate and column. What is the primary cause and how can I fix it?

A1: Peak tailing is a frequent issue when purifying basic compounds like piperazine derivatives on standard silica gel.[1][2] The primary cause is the interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel.[3][4] This strong interaction leads to a slow and uneven elution, resulting in a "tailing" peak.

To mitigate this, add a basic modifier to your eluent system. A common and effective solution is to incorporate 0.1-1% triethylamine (TEA) or a similar amine base into your mobile phase.[5][6] This deactivates the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q2: I'm observing poor separation between my product and impurities, even though they have different Rf values on the TLC plate. What could be going wrong?

A2: This discrepancy can arise from several factors during the transition from TLC to column chromatography. Overloading the column with too much sample is a common culprit, which can lead to band broadening and co-elution of compounds.[2][4] Another possibility is the choice of solvent used to dissolve and load your sample. If you use a solvent that is significantly more polar than your starting mobile phase, it can disrupt the initial equilibrium at the top of the column, leading to poor separation.[7][8]

For optimal results, consider dry loading your sample. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then carefully added to the top of your column.[5][9] This technique often provides better resolution, especially for compounds with challenging separation profiles.

Q3: My compound seems to be sticking to the column and is not eluting, even with a highly polar solvent system like 100% ethyl acetate. What should I do?

A3: If your compound is highly polar, it may bind very strongly to the silica gel, making elution difficult. In such cases, a more aggressive solvent system is required.[10] A common strategy is to introduce a small percentage of methanol into your eluent, often in a mixture with a solvent like dichloromethane (DCM). For very polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with DCM, can be effective.[10]

Before resorting to very strong solvents, it's crucial to ensure your compound is stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a period, and then developing it to see if any degradation has occurred.[10]

II. In-Depth Troubleshooting Guides

This section delves deeper into specific problems, offering detailed explanations and step-by-step protocols.

Problem 1: Persistent Peak Tailing Despite Using a Basic Modifier

Even with the addition of triethylamine, you might still observe some peak tailing. This could indicate that the acidic sites on the silica gel are not fully neutralized or that other secondary interactions are at play.

Root Cause Analysis:
  • Insufficient Modifier Concentration: The amount of TEA added may not be enough to deactivate all the active silanol groups, especially with highly acidic silica gel.

  • Column Packing Issues: An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, causing band broadening and tailing.[2]

  • Metal Chelation: Trace metal impurities in the silica gel can sometimes chelate with amines, contributing to tailing.[4]

Solutions and Protocols:
  • Optimize Modifier Concentration:

    • Gradually increase the concentration of TEA in your mobile phase, up to 2-3%. Monitor the peak shape by TLC to find the optimal concentration.

  • Column Pre-treatment:

    • Before loading your sample, flush the packed column with your mobile phase containing the basic modifier. This ensures that the silica is fully deactivated before the sample is introduced.[5]

  • Alternative Stationary Phases:

    • If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.[10] Amine-functionalized silica is another excellent option designed specifically to minimize interactions with basic analytes.[11]

Problem 2: Product Decomposition on the Column

You may find that your recovery of this compound is low, or you isolate unexpected byproducts. This could be a sign that your compound is degrading on the acidic silica gel.

Root Cause Analysis:
  • Acid Sensitivity: The amide or piperazine functional groups in your molecule might be susceptible to hydrolysis or rearrangement under acidic conditions.[10]

Solutions and Protocols:
  • Stability Test (2D TLC):

    • Spot your crude material on a TLC plate.

    • Run the plate in a suitable solvent system.

    • After the first development, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[10]

  • Deactivating the Silica Gel:

    • As mentioned for tailing, using a basic modifier like triethylamine is the first line of defense.[5]

  • Alternative Purification Techniques:

    • If the compound is highly unstable on silica, consider other methods like preparative HPLC with a suitable column (e.g., C18 for reversed-phase) or crystallization if the product is a solid.[6]

Problem 3: Difficulty in Sample Loading and Initial Band Broadening

The way you introduce your sample onto the column is critical for achieving good separation. A poorly executed loading technique can ruin a separation before it even begins.

Root Cause Analysis:
  • Using a Strong Loading Solvent: Dissolving the sample in a solvent that is much more polar than the eluent will cause the initial band to spread out, leading to poor resolution.[7][12]

  • Insolubility in Weak Solvents: Your compound may not be soluble in the non-polar solvents typically used for loading.[8]

Solutions and Protocols:
  • Liquid Loading (with care):

    • Dissolve your sample in the minimum amount of a solvent that is slightly more polar than your mobile phase.[12] Dichloromethane is often a good choice.[8]

    • Carefully apply the solution to the top of the column, allowing it to absorb into the silica before adding more eluent.[8]

  • Dry Loading (Recommended for difficult separations):

    • Dissolve your crude product in a suitable solvent (e.g., methanol, DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.[9]

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[9][12]

    • Carefully add this powder to the top of your packed column.[13]

III. Data Summary and Key Parameters

ParameterRecommendation for this compoundRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and cost-effective.
Mobile Phase (Eluent) Dichloromethane/Methanol or Ethyl Acetate/Hexane with a basic modifierA gradient of increasing polarity is often effective.
Basic Modifier 0.1 - 2% Triethylamine (TEA) or Ammonium HydroxideNeutralizes acidic silanol groups to prevent tailing.[5][6]
Sample Loading Dry LoadingMinimizes band broadening and improves resolution.[5][9]
TLC Visualization UV light (if applicable), Potassium Permanganate, or Iodine stainTo visualize the compound and impurities.

IV. Experimental Workflow Diagrams

Standard Column Chromatography Workflow

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack PreTreat 3. Pre-treat Column (Flush with Eluent + TEA) Pack->PreTreat Adsorb 4b. Adsorb on Silica (for Dry Loading) PreTreat->Adsorb Dissolve 4a. Dissolve Sample (Minimal Strong Solvent) Dissolve->Adsorb Evaporate 4c. Evaporate Solvent Adsorb->Evaporate Load 5. Load Sample onto Column Evaporate->Load Elute 6. Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate_Final 10. Evaporate Solvent Combine->Evaporate_Final G Start Tailing Peak Observed? AddTEA Add 0.5-1% TEA to Mobile Phase Start->AddTEA Yes NoTailing Problem Resolved Start->NoTailing No StillTailing1 Still Tailing? AddTEA->StillTailing1 IncreaseTEA Increase TEA to 2% StillTailing1->IncreaseTEA Yes Resolved Problem Resolved StillTailing1->Resolved No StillTailing2 Still Tailing? IncreaseTEA->StillTailing2 DryLoad Use Dry Loading Technique StillTailing2->DryLoad Yes StillTailing2->Resolved No StillTailing3 Still Tailing? DryLoad->StillTailing3 ChangeStationary Switch to Alumina or Amine-Functionalized Silica StillTailing3->ChangeStationary Yes StillTailing3->Resolved No ChangeStationary->Resolved

References

Technical Support Center: Strategies for Selective Monosubstitution of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Monosubstitution. Piperazine and its N-monosubstituted derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the symmetrical nature of piperazine, with its two secondary amines of similar basicity, presents a persistent challenge for chemists: achieving selective reaction at only one nitrogen atom to prevent the formation of undesired di-substituted byproducts.

This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered in the lab. We will explore the causality behind various experimental strategies, from statistical control methods to advanced protecting group and flow chemistry techniques, providing you with the expert insights needed to optimize your synthesis.

Troubleshooting & FAQs

Q1: My reaction is producing a significant amount of the di-substituted product. How can I improve the yield of the mono-substituted piperazine without using protecting groups?

This is a classic selectivity problem. Direct alkylation or acylation of piperazine often leads to a statistical mixture of starting material, mono-substituted, and di-substituted products.[3] The key is to manipulate the reaction conditions to favor the kinetic mono-adduct and prevent it from reacting a second time.

Core Principle: Exploiting pKa Differences

Piperazine has two distinct pKa values for its conjugate acids, approximately 9.73 for the first protonation and 5.35 for the second.[4][5][6][7] When the first nitrogen reacts with an electrophile (e.g., an alkyl halide or acyl chloride), it is converted into a tertiary amine or an amide. This substitution significantly lowers the basicity and nucleophilicity of the second, distal nitrogen atom, making it less likely to react.[8] Our goal is to leverage this electronic difference.

Strategies for Control:

  • Use a Large Excess of Piperazine: By using a 5- to 10-fold excess of piperazine relative to your electrophile, you statistically increase the probability that the electrophile will encounter an unreacted piperazine molecule rather than a mono-substituted one.[9] This is often the simplest and most cost-effective first approach.

  • Slow Addition at Low Temperature: Adding the electrophile dropwise to a cooled solution of excess piperazine is critical.[9]

    • Low Temperature (e.g., 0 °C to -20 °C): Reduces the reaction rate, giving the mono-substituted product, which is less nucleophilic, less kinetic energy to overcome the activation barrier for a second reaction.

    • Slow Addition: Keeps the instantaneous concentration of the electrophile very low, ensuring it is more likely to react with the highly abundant and more nucleophilic starting piperazine.

  • In Situ Protonation (Piperazine Monosalt Strategy): A more elegant approach is to use a piperazine mono-salt, such as piperazine monohydrochloride or mono-acetate.[3][10] In this state, one nitrogen is protonated and non-nucleophilic, effectively acting as its own "protecting group".[10][11] The single free secondary amine can then react selectively. This method avoids the need for a large excess of piperazine.[11][12]

Actionable Protocol: Slow Addition Alkylation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (10.0 eq.) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: Dissolve your alkyl halide (1.0 eq.) in the same solvent and load it into the dropping funnel.

  • Slow Addition: Add the alkyl halide solution dropwise to the stirred piperazine solution over 1-2 hours, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional hour, then allow it to warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with water. The excess piperazine can be removed by acidic extraction. The desired mono-substituted product can then be isolated from the organic layer.

Data Snapshot: Effect of Stoichiometry and Temperature

Piperazine Equiv.TemperatureSlow Addition?Typical Mono:Di Ratio
1.1Room TempNo1:1 to 1:2
3.0Room TempYes3:1 to 5:1
10.00 °CYes>10:1
1.1 (as mono-HCl salt)Room TempNo>10:1
Q2: My statistical methods are failing. How can I implement a reliable protecting group strategy for piperazine monosubstitution?

When statistical methods are insufficient, especially with valuable or complex electrophiles, a protecting group strategy is the most robust solution. The principle is to chemically "block" one nitrogen, perform the desired reaction on the other, and then "unblock" the first nitrogen.[13]

Core Principle: Orthogonal Protection

The power of this strategy lies in using a protecting group that can be removed under conditions that do not affect the rest of your molecule.[14][15][16] The most common protecting groups for amines are carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[17]

  • Boc Group: Stable to base and hydrogenolysis but is easily removed with strong acid (e.g., Trifluoroacetic acid, TFA).[18][19][20]

  • Cbz Group: Stable to acid and base but is removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[17][21]

This difference allows for orthogonal strategies; you can have both a Boc and a Cbz group in the same molecule and remove one without touching the other.[14][21]

Workflow Diagram: Protect → Functionalize → Deprotect

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection Piperazine Piperazine MonoBoc_Piperazine N-Boc-Piperazine Piperazine->MonoBoc_Piperazine Boc2O Functionalized_Boc_Piperazine N-Boc-N'-R-Piperazine MonoBoc_Piperazine->Functionalized_Boc_Piperazine Electrophile (R-X) Final_Product Monosubstituted Piperazine Functionalized_Boc_Piperazine->Final_Product Acid (TFA)

Caption: The standard workflow for monosubstitution using a protecting group strategy.

Actionable Protocol: N-Boc Protection of Piperazine

This protocol details the first step: creating the N-Boc-piperazine intermediate.

  • Setup: Dissolve piperazine (2.0 eq.) in a suitable solvent (e.g., Dichloromethane or THF) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent.

  • Reaction: Slowly add the Boc₂O solution to the piperazine solution. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove unreacted piperazine and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield N-Boc-piperazine, which is often pure enough for the next step or can be further purified by chromatography.[22][23][24]

Once you have N-Boc-piperazine, you can perform your desired reaction (alkylation, acylation, etc.) on the free secondary amine. The final step is Boc deprotection using TFA in DCM.[25][26]

Data Snapshot: Common Amine Protecting Groups

Protecting GroupAbbreviationCommon ReagentCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc₂OStrong Acid (TFA, HCl)[18][19]Cbz, Fmoc
BenzyloxycarbonylCbz, ZCbz-ClH₂/Pd, HBr/AcOH[21][27][28]Boc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-ClBase (Piperidine, DBU)[29][30][31]Boc, Cbz
Q3: I'm having trouble with my deprotection step. The harsh conditions are destroying my molecule. What are my options?

Deprotection failure is a common and frustrating problem. Either the reaction is incomplete, or the conditions are so harsh they lead to decomposition or unwanted side reactions. This is where understanding the mechanism and choosing an orthogonal protecting group becomes critical.

Troubleshooting Common Deprotection Failures:

  • Incomplete Boc Cleavage:

    • Cause: The mechanism involves protonation of the carbamate followed by loss of a stable tert-butyl cation.[18][26][32] If your substrate contains other basic sites, they may compete for the acid, effectively neutralizing it.

    • Solution: Increase the equivalents of acid (e.g., use neat TFA instead of a solution in DCM). Also, the liberated tert-butyl cation can alkylate sensitive functional groups (like tryptophan or methionine). Add a "scavenger" like triethylsilane (TES) or thioanisole to the cleavage cocktail to trap this reactive cation.

  • Cbz Hydrogenolysis Fails:

    • Cause: Catalytic hydrogenolysis can be inhibited if your molecule contains functional groups that "poison" the palladium catalyst, most commonly sulfur-containing groups (thiols, thioethers).

    • Solution: If catalyst poisoning is suspected, increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%). If this fails, an alternative is needed. Cbz groups can also be cleaved under strongly acidic conditions, such as HBr in acetic acid, provided your molecule can tolerate it.[27][33]

Expanding Your Toolkit with Orthogonal Groups:

If your molecule is sensitive to both strong acid and catalytic reduction, you need a protecting group that comes off under different conditions. This is the essence of orthogonality.[13][14][15][16]

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a key player in peptide synthesis for this reason.[30][34] It is stable to both acid and hydrogenolysis but is cleaved very rapidly under mild basic conditions, typically with a solution of piperidine in DMF.[29][30][31] The mechanism proceeds through an E1cB-type elimination.

Workflow Diagram: Troubleshooting Deprotection

G cluster_boc Boc Group Issues cluster_cbz Cbz Group Issues cluster_alt Alternative Strategy Start Deprotection Failed Boc_Incomplete Incomplete Cleavage? Start->Boc_Incomplete Cbz_Incomplete Incomplete Cleavage? Start->Cbz_Incomplete Boc_Side_Rxn Side Reactions? Boc_Incomplete->Boc_Side_Rxn No Boc_Incomplete_Sol Increase Acid Conc. (e.g., Neat TFA) Boc_Incomplete->Boc_Incomplete_Sol Yes Boc_Side_Rxn_Sol Add Scavenger (e.g., TES, Thioanisole) Boc_Side_Rxn->Boc_Side_Rxn_Sol Yes Alt_PG Consider Orthogonal PG (e.g., Fmoc for Base Cleavage) Boc_Side_Rxn->Alt_PG No Cbz_Reducible Other Reducible Groups? Cbz_Incomplete->Cbz_Reducible No Cbz_Incomplete_Sol Increase Catalyst Loading or use HBr/AcOH Cbz_Incomplete->Cbz_Incomplete_Sol Yes Cbz_Reducible->Alt_PG Yes

Caption: A decision-making flowchart for troubleshooting common deprotection problems.

Q4: Are there more direct methods or specialized reagents that can simplify monosubstitution and avoid the protect-react-deprotect cycle?

Yes, several modern strategies can streamline this process, saving steps, time, and improving overall yield. The philosophy here is often "the best protecting group is no protecting group."[34]

Strategy 1: Use Commercially Available Monoprotected Piperazines

This is the most direct approach. Instead of preparing N-Boc-piperazine or N-Cbz-piperazine yourself, you can purchase them.[35] While the initial reagent cost is higher, you save 1-2 synthetic steps, the associated labor, and solvent costs, making this highly efficient for research and early development. Suppliers offer a wide variety of N-protected piperazines (N-Boc, N-Cbz, N-Trityl, N-Benzyl, etc.).[36][37]

Strategy 2: Flow Chemistry for Kinetic Control

Continuous flow chemistry offers unparalleled control over reaction parameters.[3]

  • How it Works: Separate streams of piperazine and the electrophile are pumped and mixed at a T-junction, then flow through a heated or cooled coil (the reactor). The reaction time (residence time) can be controlled with millisecond precision by adjusting the flow rate and coil length.

  • The Advantage: You can precisely control the reaction to favor the formation of the kinetic mono-substituted product. The product is then immediately flowed out of the reaction zone, preventing it from reacting further. This method is highly reproducible and scalable.[10][12][38]

Strategy 3: Using Piperazine Equivalents (The Piperazinone Route)

This strategy involves building the piperazine ring with the desired functionality already in place. A common method is the piperazin-2-one route.

  • How it Works: You start with an N-substituted ethylenediamine and react it with a two-carbon building block (like chloroacetyl chloride) to form a piperazinone (a cyclic amide). You can then perform your desired substitution on the other nitrogen. Finally, the amide carbonyl is reduced (e.g., with LiAlH₄ or another strong hydride) to yield the final monosubstituted piperazine.

  • The Advantage: This route offers excellent control over substitution patterns and is particularly useful for creating complex or sterically hindered piperazines that are difficult to access by direct substitution.[39][40][41][42]

Workflow Diagram: Piperazinone Strategy

G Start N-Substituted Ethylenediamine Cyclize Cyclization with C2-Electrophile Start->Cyclize Piperazinone Piperazinone Intermediate Cyclize->Piperazinone Functionalize N-Functionalization (R'-X) Piperazinone->Functionalize Func_Piperazinone Functionalized Piperazinone Functionalize->Func_Piperazinone Reduce Amide Reduction (e.g., LiAlH4) Func_Piperazinone->Reduce Product Final Disubstituted Piperazine Reduce->Product

Caption: Synthetic route to substituted piperazines via a piperazinone intermediate.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1-(Piperazin-1-yl)propan-1-one and its Structural Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of 1-(Piperazin-1-yl)propan-1-one and its key structural analogues. Moving beyond a simple product overview, we will delve into the nuanced structure-activity relationships (SAR) that govern the biological performance of this important chemical class. By examining key experimental data, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the versatile piperazine scaffold. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] This guide will elucidate how subtle modifications to the this compound core can profoundly influence biological activity, offering insights to guide rational drug design.

Introduction to the this compound Scaffold

The this compound core represents a versatile platform for the development of a wide range of biologically active compounds. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and opportunities for chemical modification. The two nitrogen atoms provide a high polar surface area and can act as hydrogen bond acceptors and donors, often leading to improved aqueous solubility and oral bioavailability. The propan-1-one side chain can be readily modified, while the second nitrogen of the piperazine ring (N4) serves as a key point for introducing diverse substituents to modulate the compound's pharmacological profile.

This guide will focus on a comparative analysis of structural analogues of this compound, exploring how variations at the N4-position and modifications of the propanone side chain impact their biological activity, with a focus on their potential as anticancer agents and as ligands for key G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets.

Comparative Analysis of Structural Analogues

The therapeutic potential of this compound derivatives can be significantly altered by strategic structural modifications. This section will explore the impact of these changes on anticancer activity and receptor binding affinity, supported by experimental data from peer-reviewed studies.

Anticancer Activity

The piperazine scaffold is a common feature in many anticancer agents.[3] The cytotoxic effects of this compound analogues are often evaluated against a panel of human cancer cell lines. A common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative in vitro Cytotoxicity of this compound Analogues

Compound IDN4-SubstituentPropanone Side Chain ModificationCancer Cell LineIC50 (µM)Reference
Analogue A 4-EthylUnmodifiedA-549 (Lung Carcinoma)33.20[4]
Analogue B 4-EthylUnmodifiedHCT-116 (Colon Cancer)11.33[4]
Analogue C 4-(2-methoxyphenyl)UnmodifiedMIAPaCa-2 (Pancreatic Cancer)<1[4]
Analogue D BenzhydrylUnmodifiedGeneral (various)-[5]
Analogue E Benzo[a]phenazineUnmodifiedMCF-7 (Breast Cancer)4.3[6]
Analogue F Benzo[a]phenazineUnmodifiedHL-60 (Leukemia)2.1[6]

Note: The data presented is a synthesis from multiple sources to illustrate the impact of structural modifications. Direct head-to-head comparative studies for all analogues are not always available.

The data in Table 1 clearly demonstrates that the nature of the N4-substituent plays a critical role in the anticancer potency of this compound analogues. For instance, the introduction of a 4-(2-methoxyphenyl) group (Analogue C) leads to a significant increase in potency against pancreatic cancer cells compared to a simple ethyl group (Analogues A and B).[4] Similarly, the incorporation of a larger, more complex substituent like a benzo[a]phenazine moiety (Analogues E and F) results in potent activity against breast and leukemia cancer cell lines.[6] These findings underscore the importance of exploring a diverse range of substituents at the N4-position to optimize anticancer activity.

Receptor Binding Affinity

Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and sigma (σ) receptors, making them attractive candidates for the treatment of neurological and psychiatric disorders.[7][8] The affinity of a compound for a specific receptor is typically quantified by its inhibition constant (Ki), with lower Ki values indicating higher binding affinity.

Table 2: Comparative Receptor Binding Affinities of this compound Analogues

Compound IDN4-SubstituentReceptor TargetKi (nM)Reference
Analogue G 4-(pyridin-2-yl)5-HT1A2300[7]
Analogue H 4-(naphth-1-yl)5-HT1A4.1[9]
Analogue I 3-iodobenzylsulfonylσ10.96[8]
Analogue J 3-iodobenzylsulfonylσ291.8[8]
Analogue K Piperidine replacementH3R7.70[10]
Analogue L Piperidine replacementσ1R3.64[10]

The data in Table 2 highlights the profound impact of N4-substituents on receptor binding affinity and selectivity. A simple pyridin-2-yl substituent (Analogue G) results in micromolar affinity for the 5-HT1A receptor, whereas a more sterically demanding naphth-1-yl group (Analogue H) dramatically increases the affinity to the nanomolar range.[7][9] Furthermore, the introduction of a 3-iodobenzylsulfonyl group (Analogues I and J) leads to a highly potent and selective ligand for the σ1 receptor over the σ2 receptor.[8] Interestingly, replacing the piperazine ring with a piperidine moiety (Analogues K and L) can also significantly modulate receptor affinity, demonstrating high affinity for both histamine H3 and σ1 receptors.[10]

Experimental Methodologies

To ensure the scientific validity and reproducibility of the comparative data presented, it is crucial to understand the underlying experimental protocols. This section provides an overview of the key methodologies used to evaluate the biological activity of this compound analogues.

Synthesis of this compound Analogues

The synthesis of this compound and its N4-substituted analogues is typically achieved through a straightforward acylation reaction.

G Piperazine Piperazine Product This compound Piperazine->Product PropanoylChloride Propanoyl Chloride PropanoylChloride->Product N4_Product N4-Substituted Analogue PropanoylChloride->N4_Product Base Base (e.g., Triethylamine) Base->Product Base->N4_Product Solvent Solvent (e.g., DCM) Solvent->Product Solvent->N4_Product N4_Substituted_Piperazine N4-Substituted Piperazine N4_Substituted_Piperazine->N4_Product

Caption: General synthetic scheme for this compound and its analogues.

Step-by-Step Protocol:

  • Dissolution: Dissolve the appropriate piperazine (either unsubstituted or N4-substituted) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically a tertiary amine like triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of propanoyl chloride in the same solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound analogue.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

G CellSeeding Seed cancer cells in 96-well plates CompoundTreatment Treat cells with varying concentrations of test compounds CellSeeding->CompoundTreatment Incubation Incubate for 24-72 hours CompoundTreatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition FormazanFormation Viable cells convert MTT to formazan MTT_Addition->FormazanFormation Solubilization Solubilize formazan crystals with DMSO FormazanFormation->Solubilization AbsorbanceMeasurement Measure absorbance at ~570 nm Solubilization->AbsorbanceMeasurement DataAnalysis Calculate IC50 values AbsorbanceMeasurement->DataAnalysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound analogues) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[1] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

G MembranePrep Prepare cell membranes expressing the target receptor IncubationMix Incubate membranes with radioligand and varying concentrations of test compound MembranePrep->IncubationMix Separation Separate bound from free radioligand (e.g., filtration) IncubationMix->Separation RadioactivityMeasurement Measure radioactivity of the bound fraction Separation->RadioactivityMeasurement DataAnalysis Determine Ki values RadioactivityMeasurement->DataAnalysis

References

Validating the Structure of 1-(Piperazin-1-yl)propan-1-one: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and development, the precise structural characterization of a molecule is a non-negotiable prerequisite. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutic candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous elucidation of molecular structures in solution. Its ability to probe the chemical environment of individual nuclei (most commonly ¹H and ¹³C) provides a detailed fingerprint of the molecule's connectivity and stereochemistry.

This guide focuses on 1-(Piperazin-1-yl)propan-1-one, a compound featuring a piperazine ring acylated with a propanoyl group. The presence of various proton and carbon environments, including the complexities of amide bond rotation, makes it an excellent case study for demonstrating the power and nuances of NMR-based structural validation. We will dissect the ¹H and ¹³C NMR spectra to confirm the connectivity and refute plausible alternative structures.

The Causality Behind Experimental Choices

The selection of experimental parameters in NMR is critical for obtaining high-quality, interpretable data. Here, we delve into the reasoning behind the chosen protocol.

Choice of Solvent: Deuterated Chloroform (CDCl₃)

Deuterated chloroform (CDCl₃) is a common and often primary choice for NMR analysis of moderately polar organic molecules. Its key advantages include:

  • Solubility: this compound is expected to be soluble in CDCl₃.

  • Minimal Signal Overlap: The residual solvent peak for CDCl₃ appears at approximately 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum, regions that are unlikely to overlap with the signals of our target molecule.

  • Inertness: CDCl₃ is chemically inert and does not typically interact strongly with the analyte, thus minimizing solvent-induced chemical shift changes that can complicate spectral interpretation.[1][2][3]

It is important to acknowledge that solvent choice can influence chemical shifts due to interactions between the solvent and solute.[1][2][4] While CDCl₃ is a good starting point, spectra in other solvents like DMSO-d₆ could be acquired to observe changes in chemical shifts, particularly for the N-H proton, which can provide additional structural confirmation.

Reference Standard: Tetramethylsilane (TMS)

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. Its protons and carbons are highly shielded, causing its signal to appear at 0 ppm, a region that rarely interferes with the signals of most organic compounds. TMS is also chemically inert, soluble in most organic solvents, and easily removed from the sample due to its volatility.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated Chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Results and Discussion: Deciphering the Molecular Fingerprint

The following sections detail the expected ¹H and ¹³C NMR spectra of this compound and provide a thorough interpretation.

Proposed Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The presence of the amide bond can lead to restricted rotation, potentially causing broadening or duplication of signals for the piperazine protons adjacent to the carbonyl group.[5][6][7]

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~1.1Triplet3HH-3Protons on the methyl group (C-3) are coupled to the two protons on C-2, resulting in a triplet.
~2.4Quartet2HH-2Protons on the methylene group (C-2) are coupled to the three protons on C-3, resulting in a quartet.
~2.8-3.0Multiplet4HH-3', H-5'Protons on the piperazine carbons distal to the acyl group (C-3' and C-5') are expected to be in a similar chemical environment.
~3.4-3.6Multiplet4HH-2', H-6'Protons on the piperazine carbons proximal to the acyl group (C-2' and C-6') are deshielded by the electron-withdrawing effect of the carbonyl group.[5]
~1.7 (broad)Singlet1HH-N(4')The N-H proton is exchangeable and often appears as a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly in the actual spectrum.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom, confirming the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~10C-3The methyl carbon of the propanoyl group is expected to be the most upfield signal.
~28C-2The methylene carbon adjacent to the methyl group.
~42-46C-2', C-6'The piperazine carbons attached to the acylated nitrogen are deshielded. Due to restricted amide bond rotation, these may appear as two distinct signals or a single broad signal.[5][8]
~45C-3', C-5'The piperazine carbons adjacent to the secondary amine. A typical value for piperazine itself is around 45-46 ppm.[9]
~172C-1The carbonyl carbon of the amide is significantly deshielded and appears far downfield.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly in the actual spectrum.

Comparison with Alternative Structures: A Self-Validating System

To robustly validate the structure of this compound, it is crucial to consider plausible isomeric structures and demonstrate how the experimental NMR data refutes them.

Alternative Structure 1: 1-(Piperazin-1-yl)ethan-1-one (N-Acetylpiperazine)

If the acyl group were acetyl instead of propanoyl, the ¹H NMR spectrum would show a sharp singlet at around 2.1 ppm integrating to 3H, corresponding to the acetyl methyl group, and would lack the characteristic triplet and quartet of the ethyl group. The ¹³C NMR would show a methyl signal around 21 ppm and no methylene signal for the acyl chain.

Alternative Structure 2: 2-(Piperazin-1-yl)propan-1-one

This isomer would result in a significantly different splitting pattern in the ¹H NMR spectrum. The proton on C-2 would be a quartet coupled to the methyl group on C-3, and the piperazine protons would show a more complex pattern due to their proximity to the chiral center at C-2. The ¹³C NMR would also show a different set of chemical shifts, particularly for the carbons of the propanoyl group.

The Validation Workflow

NMR_Validation_Workflow cluster_0 Proposed Structure cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Proposed This compound H1_NMR ¹H NMR Spectrum Proposed->H1_NMR C13_NMR ¹³C NMR Spectrum Proposed->C13_NMR Interpretation Peak Assignment (Chemical Shift, Multiplicity, Integration) H1_NMR->Interpretation C13_NMR->Interpretation Confirmation Structure Validated Interpretation->Confirmation Refutation Alternative Structures Refuted Interpretation->Refutation

Caption: Workflow for the structural validation of this compound using NMR.

Conclusion

The comprehensive analysis of both ¹H and ¹³C NMR spectra provides a robust and self-validating method for the structural confirmation of this compound. The unique combination of chemical shifts, signal multiplicities, and integration values in the ¹H spectrum, coupled with the distinct carbon signals in the ¹³C spectrum, creates a molecular fingerprint that is inconsistent with other plausible isomers. This guide underscores the indispensable role of NMR spectroscopy in ensuring the scientific integrity of chemical research and drug development by providing unambiguous structural elucidation.

References

A Senior Application Scientist's Guide to Piperazine Acylation: A Comparative Efficacy Study of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] The acylation of piperazine is a fundamental transformation in the synthesis of these pharmacologically active agents. However, the symmetrical nature of piperazine presents a significant challenge: achieving selective mono-acylation over di-acylation. This guide provides a comprehensive comparison of various catalytic strategies for piperazine acylation, offering insights into their efficacy, selectivity, and practical applicability, supported by experimental data to inform your synthetic choices.

The Challenge of Selectivity in Piperazine Acylation

Piperazine possesses two secondary amine groups of similar reactivity. Uncontrolled acylation reactions often lead to a mixture of mono-acylated, di-acylated, and unreacted starting material, complicating purification and reducing the overall yield of the desired mono-functionalized product.[4] Therefore, the choice of an appropriate catalytic system and reaction conditions is paramount to steer the reaction towards the desired outcome.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in piperazine acylation is judged by its ability to promote the reaction efficiently (high yield, short reaction time) and, crucially, to control selectivity towards mono-acylation. Here, we compare three major classes of catalysts: metal-based catalysts, organocatalysts, and enzymes.

Metal-Based Catalysts: Power and Precision

Transition metal catalysts are powerful tools for amide bond formation and have been explored for piperazine acylation.[5][6] Metals like palladium, copper, and nickel can activate either the carboxylic acid or the amine, facilitating the acylation reaction under milder conditions than traditional methods.

Key Advantages:

  • High Activity: Often require low catalyst loadings and can achieve high conversions in short reaction times.

  • Broad Scope: Can be applied to a wide range of acylating agents and piperazine derivatives.

Considerations:

  • Cost and Toxicity: Precious metals can be expensive, and residual metal contamination in the final product is a significant concern in pharmaceutical synthesis, necessitating rigorous purification steps.

  • Ligand Effects: The choice of ligand is often critical for achieving high selectivity and reactivity.

Experimental Snapshot: Palladium-Catalyzed N-Arylation

While not a direct acylation, the widely used Buchwald-Hartwig amination for N-arylation of piperazine provides a pertinent example of metal-catalyzed functionalization. This reaction showcases the high yields achievable with metal catalysis.[5]

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Yield (%)
Pd₂(dba)₃ / RuPhos4-ChlorotolueneNaOtBuToluene100>95

This table is illustrative of the high efficiency of palladium catalysis in related C-N bond formations.

Organocatalysts: A Greener Approach

Organocatalysis has emerged as an attractive alternative to metal catalysis, offering a more environmentally benign and often more cost-effective approach.[4][7] For piperazine acylation, various organocatalysts, including boronic acids and simple organic molecules like N,N'-Carbonyldiimidazole (CDI), have demonstrated considerable utility.

Arylboronic acids can act as Lewis acids to activate carboxylic acids, facilitating their condensation with amines.[4] This method is known for its mild reaction conditions and tolerance of various functional groups.

Mechanism of Boronic Acid Catalyzed Amidation

G

Caption: Catalytic cycle of boronic acid in piperazine acylation.

CDI is a highly effective activating agent for carboxylic acids, forming a reactive acylimidazolide intermediate that readily undergoes nucleophilic attack by piperazine. A key advantage of CDI is that the byproducts, imidazole and carbon dioxide, are easily removed. A specific protocol for the selective mono-acylation of symmetrical diamines using CDI has been developed, highlighting its utility.[8]

Experimental Protocol: CDI-Mediated Mono-acylation of Piperazine [8]

  • Activation: In a round-bottom flask, react the carboxylic acid (1 eq.) with CDI (1.1 eq.) in a suitable solvent like THF or DCM at room temperature for 1-2 hours to form the acylimidazolide.

  • Piperazine Addition: In a separate flask, prepare a solution of piperazine (1 eq.) and piperazine dihydrochloride (0.1 eq.) in water to create a buffered system that favors mono-protonation and thus mono-acylation.

  • Reaction: Add the acylimidazolide solution to the piperazine solution and stir vigorously for 30 minutes.

  • Work-up: Extract the diacylated byproduct with ethyl acetate. Basify the aqueous layer with NaOH and extract the desired mono-acylated product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Enzyme Catalysis: The Ultimate in Selectivity

Biocatalysis offers unparalleled selectivity, often operating under mild, environmentally friendly conditions. Lipases, for instance, are known to catalyze acylation reactions with high chemo- and regioselectivity. While less common in industrial-scale piperazine acylation, enzymatic methods hold significant promise, particularly for the synthesis of chiral piperazine derivatives.

Key Advantages:

  • High Selectivity: Can distinguish between the two nitrogen atoms of piperazine, leading to excellent mono-acylation yields.

  • Mild Conditions: Reactions are typically run in aqueous or organic solvents at or near room temperature.

  • Environmentally Benign: Enzymes are biodegradable and reactions often generate minimal waste.

Considerations:

  • Substrate Specificity: Enzymes can be highly specific for certain substrates, which may limit their general applicability.

  • Cost and Stability: Enzymes can be expensive and may have limited stability under certain process conditions.

Performance Comparison Summary

The following table provides a qualitative comparison of the different catalytic systems for piperazine acylation to guide your selection process.

Catalyst TypeSelectivity for Mono-acylationReaction ConditionsCost & SustainabilityKey Strengths
Metal-Based Moderate to High (Ligand Dependent)Mild to ModerateHigher Cost, Metal Contamination ConcernsHigh activity, broad scope
Organocatalysts Good to ExcellentMildLower Cost, GreenerOperational simplicity, low toxicity
Enzymes ExcellentMildVariable Cost, BiodegradableUnparalleled selectivity, green

Experimental Workflow: A General Approach to Catalyst Screening

To identify the optimal catalyst for a specific piperazine acylation, a systematic screening approach is recommended.

G

Caption: A systematic workflow for screening and optimizing catalysts for piperazine acylation.

Conclusion and Future Outlook

The choice of catalyst for piperazine acylation is a critical decision that impacts yield, selectivity, and the overall efficiency of the synthetic process. While metal-based catalysts offer high reactivity, the trend towards greener and more sustainable chemistry has propelled the development and application of organocatalysts and enzymes. For routine mono-acylation, methods employing activating agents like CDI provide a reliable and scalable solution. As the demand for complex and chiral piperazine-containing pharmaceuticals grows, the development of more efficient and highly selective catalytic systems will continue to be a vibrant area of research. By understanding the strengths and limitations of each catalyst class, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(Piperazin-1-yl)propan-1-one Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(piperazin-1-yl)propan-1-one derivatives, a versatile scaffold in modern medicinal chemistry. We will explore how subtle molecular modifications influence their pharmacological profiles, with a particular focus on their application as central nervous system (CNS) agents, including antipsychotic and antidepressant candidates. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical class.

Introduction: The Prominence of the this compound Scaffold

The this compound core is a privileged structure in drug discovery, forming the backbone of numerous clinically significant CNS-active compounds.[1][2] Its prevalence stems from the combination of a flexible propan-1-one linker and a piperazine ring, the latter of which is a versatile moiety that can be readily modified at its N4 position to modulate receptor affinity, selectivity, and pharmacokinetic properties.[3] The two nitrogen atoms in the piperazine ring also offer opportunities for hydrogen bonding, which can be crucial for receptor interactions.[3]

Derivatives of this scaffold have been extensively investigated for their activity at various neurotransmitter receptors, particularly dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[4][5] The balance of activity at these receptors is a key determinant of a drug's therapeutic efficacy and side-effect profile, especially in the context of schizophrenia and depression.[6][7] Atypical antipsychotics, for instance, often exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or 5-HT1A receptor agonism.[8]

This guide will dissect the SAR of these derivatives, providing a comparative analysis of how structural modifications impact their biological activity. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their synthesis and evaluation.

Deciphering the Structure-Activity Relationship (SAR)

The pharmacological profile of this compound derivatives is intricately linked to the nature of the substituents at two key positions: the aryl group attached to the N4-position of the piperazine ring and the moiety attached to the carbonyl group of the propan-1-one chain.

The Influence of the N4-Arylpiperazine Moiety

The substituent on the N4-position of the piperazine ring plays a pivotal role in determining receptor affinity and selectivity. Arylpiperazines are a common feature in this class of compounds, with the nature and position of substituents on the aromatic ring having a profound impact.

  • Substitution Pattern on the Phenyl Ring: The presence and position of substituents on the phenyl ring of the N4-phenylpiperazine moiety are critical. For instance, in a series of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, a methoxy group at the ortho position of the terminal phenyl ring was found to be favorable for high affinity at both the 5-HT transporter and 5-HT1A receptors.[9]

  • Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic ring can significantly alter the pharmacological profile. For example, the introduction of a pyridin-2-yl group on the piperazine nitrogen led to a compound with micromolar affinity for 5-HT1A receptors.[10]

The Role of the Moiety Attached to the Propan-1-one Carbonyl

The group attached to the carbonyl carbon of the propan-1-one linker also significantly influences the biological activity. This part of the molecule can interact with specific subpockets of the target receptors.

  • Aromatic and Heteroaromatic Systems: Many potent derivatives feature an aromatic or heteroaromatic ring at this position. For example, a benzo[b]thiophene ring has been shown to be a favorable moiety, with substitutions on this ring system further modulating activity.[10]

  • Chain Length and Flexibility: The three-carbon propan-1-one linker appears to be optimal for many CNS targets, providing the necessary distance and flexibility for effective receptor binding.

Comparative Analysis of Receptor Binding Affinities

To illustrate the SAR principles discussed above, the following table summarizes the in vitro binding affinities (Ki values in nM) of a selection of this compound derivatives at key CNS receptors. Lower Ki values indicate higher binding affinity.

Compound IDN4-Arylpiperazine MoietyR-Group on Propan-1-oneD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
3w 8-(piperazin-1-yl)quinoline4-fluorophenylHigh AffinityHigh AffinityHigh Affinity[6]
7e 4-(pyridin-2-yl)piperazinebenzo[b]thiophen-2-yl-2300-[10]
SLV313 (4e) 1-(2,3-dihydro-1,4-benzodioxin-5-yl)(5-(4-fluorophenyl)-3-pyridinyl)methylPotent AntagonistPotent Agonist-[8]

Note: "High Affinity" is used where specific Ki values were not provided in the abstract, but the text indicates significant binding.[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method is the Michael addition of an appropriate N-substituted piperazine to an α,β-unsaturated ketone.[10]

Diagram of the General Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A α,β-Unsaturated Ketone (e.g., 1-(Aryl)-2-propen-1-one) C Michael Addition (Solvent, optional catalyst) A->C B N-Substituted Piperazine B->C D This compound Derivative C->D

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Procedure:

  • Dissolution of Reactants: Dissolve the α,β-unsaturated ketone (1 equivalent) and the corresponding N-substituted piperazine (1.2-1.5 equivalents) in a suitable solvent such as dichloromethane or ethanol.[10]

  • Addition of Catalyst (Optional): For certain reactions, a catalyst like supported manganese dioxide on silica gel can be added to the mixture.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature or under reflux for a specified period (e.g., 15 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired this compound derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Receptor Binding Assay Protocol

The affinity of the synthesized compounds for specific receptors (e.g., dopamine D2, serotonin 5-HT1A, and 5-HT2A) is determined using radioligand binding assays. This is a standard and reliable method in pharmacology.

Diagram of the Receptor Binding Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis A Cell Membranes with Receptor of Interest D Incubate A, B, and C together A->D B Radioligand (e.g., [3H]Spiperone for D2) B->D C Test Compound (Various Concentrations) C->D E Rapid Filtration to separate bound and free radioligand D->E F Quantify radioactivity of bound radioligand using scintillation counting E->F G Calculate Ki values from IC50 values using the Cheng-Prusoff equation F->G

References

A Researcher's Guide to Bridging the Bench and Preclinical Divide: In Vitro vs. In Vivo Efficacy of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties—including a rigid chair conformation, two basic nitrogen atoms for modulation, and favorable water solubility—have made it a cornerstone in the design of a vast array of therapeutic agents.[1][2][3] From oncology to neuroscience, novel compounds incorporating this six-membered heterocycle consistently emerge as promising candidates. However, the journey from a promising hit in a multi-well plate to a viable preclinical candidate is fraught with challenges. The central hurdle lies in translating potent in vitro activity into demonstrable in vivo efficacy.

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of novel piperazine-based compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, the importance of self-validating systems, and the critical interpretation of data that bridges the gap between cellular activity and whole-organism response. We will focus on two major therapeutic areas where piperazine derivatives are particularly prominent: Oncology and Neuroscience .

Part 1: The Foundation of Discovery - In Vitro Efficacy Assessment

The initial phase of drug discovery relies on in vitro assays to screen large libraries of compounds, elucidate mechanisms of action, and establish preliminary dose-response relationships. These controlled, cell-based systems offer high throughput and reproducibility, making them essential for identifying candidates with the desired biological activity.[4]

Application in Oncology: Targeting Uncontrolled Proliferation

In cancer research, the primary goal of in vitro testing is to identify compounds that can selectively kill or inhibit the growth of tumor cells.[5][6] Piperazine derivatives have shown significant promise as anticancer agents, often by targeting critical signaling pathways involved in cell survival and proliferation.[7][8][9]

Key In Vitro Assays for Anticancer Activity:

  • Cell Viability (MTT/XTT) Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan product, allowing for quantitative analysis.[10]

  • Cytotoxicity (LDH) Assays: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, providing a direct measure of cell death.[10]

  • Apoptosis Assays (Annexin V/Propidium Iodide): Flow cytometry using Annexin V (which binds to phosphatidylserine on apoptotic cells) and propidium iodide (a DNA stain that enters necrotic cells) can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, revealing the mechanism of cell death.[5][10]

This protocol outlines the standardized procedure for determining the half-maximal inhibitory concentration (IC50) of a novel piperazine compound.[9][11][12]

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116 colorectal carcinoma) into a 96-well plate at a density of 3,000-5,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation & Treatment: Prepare a stock solution of the piperazine derivative in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the existing medium with 100 µL of the medium containing the test compounds, a vehicle control (e.g., 0.1% DMSO), and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value—the concentration at which 50% of cell viability is inhibited.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-Well Plate treat 2. Treat with Serial Dilutions of Piperazine Compound seed->treat Allow Adhesion (Overnight) incubate 3. Incubate for 48-72h treat->incubate mtt 4. Add MTT Reagent (3-4h Incubation) incubate->mtt solubilize 5. Solubilize Formazan Crystals (DMSO) mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Value read->calculate

Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.

In Vitro Anticancer Efficacy Data

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-Piperazine Conjugate (Cmpd 23)MDA-MB-46 (Breast)1.00[13]
Benzothiazole-Piperazine DerivativeHCT-116 (Colorectal)1.54[10]
Benzothiazole-Piperazine DerivativeMCF-7 (Breast)0.98[10]
4-propoxy-N-phenylbenzamide Derivative (C-4)HCT-116 (Colon)11.33[8][9]
Piperazine-Substituted PyranopyridineA549 (Lung)0.4 - 1.2[3]

Mechanism Spotlight: PI3K/Akt Pathway Inhibition

Many piperazine-based anticancer agents exert their effects by inhibiting key signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[14][15] Piperazine inhibitors often act as ATP-competitive antagonists, binding to the kinase domain of PI3K or Akt, thereby blocking downstream signaling and promoting apoptosis.[16][][18]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Piperazine-Based Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine-based compounds.

Application in Neuroscience: Modulating Neurotransmission

In neuroscience, particularly in the development of antipsychotics, piperazine derivatives are designed to interact with specific neurotransmitter receptors.[19] Atypical antipsychotics often function as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[20][21] In vitro receptor binding assays are crucial for determining a compound's affinity and selectivity for these targets.[22]

Key In Vitro Assay: Radioligand Binding Assay

This technique is used to measure the affinity of a drug for a specific receptor. It involves incubating a preparation of tissue or cells expressing the target receptor with a radiolabeled ligand that is known to bind to that receptor. The test compound is added at various concentrations to compete with the radioligand for binding sites. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50, from which the binding affinity (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

In Vitro Receptor Binding Affinity Data

Compound TypeD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
Amide-piperazine derivative (Cmpd 11)HighHighHigh[23]
Benzothiophenylpiperazine (Cmpd 3w)HighHighHigh[19]
N-aryl-N'-benzylpiperazineModerate to HighHighN/A[24]

Mechanism Spotlight: Dopamine D2 Receptor Antagonism

The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder.[25][26] Virtually all effective antipsychotic drugs block dopamine D2 receptors.[21][22] Piperazine-based antipsychotics act as antagonists, binding to D2 receptors without activating them, thereby preventing dopamine from binding and reducing downstream signaling.[20]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopa_in Dopamine D2R Dopamine D2 Receptor Dopa_in->D2R Binds & Activates Signal Downstream Signaling (e.g., ↓cAMP) D2R->Signal Response Psychotic Symptoms (Hyperactive Response) Signal->Response Antipsychotic Piperazine-Based Antipsychotic Antipsychotic->D2R Binds & Blocks

Caption: Antagonism of the Dopamine D2 receptor by piperazine-based antipsychotics.

Part 2: The Reality Check - In Vivo Efficacy Validation

While in vitro data is foundational, it cannot predict a compound's behavior in a complex, living organism. In vivo studies are indispensable for evaluating a drug's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile. The transition from a controlled cellular environment to a whole animal model is the true test of a drug candidate's potential.[12]

Application in Oncology: The Human Tumor Xenograft Model

To assess the antitumor activity of a piperazine compound in a living system, the human tumor xenograft model is the industry standard.[27] This involves implanting human cancer cells into immunodeficient mice, allowing the cells to grow into a solid tumor, and then treating the mice with the test compound.[23]

This protocol describes a typical efficacy study for a novel piperazine-based anticancer agent.[2][10]

  • Cell Preparation: Culture and harvest the selected human cancer cell line (e.g., PC-3 for prostate cancer) as described in the in vitro protocol. Resuspend the viable cells in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old male athymic nude mice.

  • Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Piperazine Compound at 25 mg/kg, Piperazine Compound at 50 mg/kg, Positive Control).

  • Drug Administration: Administer the compound and controls according to the planned schedule (e.g., daily oral gavage) for a set duration (e.g., 21 days). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Average Tumor Weight of Treated Group / Average Tumor Weight of Control Group)] x 100.

G cluster_prep Tumor Implantation cluster_growth Tumor Growth & Treatment cluster_analysis Endpoint Analysis prep_cells 1. Prepare Human Cancer Cell Suspension inject_cells 2. Subcutaneously Inject Cells into Nude Mice prep_cells->inject_cells monitor 3. Monitor Tumor Growth (Calipers) inject_cells->monitor randomize 4. Randomize Mice when Tumors reach ~150 mm³ monitor->randomize treat 5. Administer Piperazine Compound (e.g., Daily) randomize->treat excise 6. Excise and Weigh Tumors at Study End treat->excise After Treatment Period (e.g., 21 Days) calculate 7. Calculate Tumor Growth Inhibition (TGI) excise->calculate

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

In Vivo Anticancer Efficacy Data

CompoundIn Vivo ModelDose & ScheduleEfficacy EndpointReference
Compound "78"PC-3 Prostate Xenograft20 mg/kg, i.p., daily58.9% Tumor Growth Inhibition[12]
Matrine-Piperazine DerivativeBel-7402 Xenograft20 mg/kg, i.p.Better therapeutic efficacy than lead compound[7]
GDC-0980PC3 Xenograft10 mg/kgTumor Regression[15]
Application in Neuroscience: The Conditioned Avoidance Response (CAR) Model

The CAR test is a classic and highly predictive behavioral assay for screening antipsychotic drugs.[28][29] It assesses a drug's ability to suppress a learned avoidance behavior without causing general motor impairment. Effective antipsychotics selectively block the conditioned response (avoiding a stimulus paired with a shock) but not the unconditioned response (escaping the shock itself).[30][31]

This protocol details the procedure for evaluating the antipsychotic-like effects of a novel piperazine compound.[11][31]

  • Apparatus: Use a shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or buzzer, and an unconditioned stimulus (US), the foot shock, are presented.

  • Training Phase: Place a rat in one compartment. Present the CS for a set period (e.g., 10 seconds). If the rat moves to the other compartment during the CS, it is recorded as an avoidance response, and the trial ends. If it fails to move, the US is presented along with the CS until the rat escapes to the other compartment (escape response). Train the animals until they reach a stable performance criterion (e.g., >80% avoidance).

  • Drug Testing: Administer the piperazine compound or vehicle control via the intended route (e.g., intraperitoneal injection) at various doses.

  • Test Session: After a set pretreatment time, place the rat back in the shuttle box and run a series of trials as in the training phase.

  • Data Recording: For each trial, record whether the rat performed an avoidance response, an escape response, or failed to escape (indicating potential motor impairment or sedation).

  • Data Analysis: Calculate the percentage of avoidance responses for each dose group. A selective antipsychotic-like effect is demonstrated when a compound significantly reduces the percentage of avoidance responses at doses that do not significantly affect the ability to escape.

In Vivo Antipsychotic Activity Data

CompoundIn Vivo ModelKey FindingReference
Compound 11Rat CAR TestExhibited suppression in CAR test without observable catalepsy[23]
Compound 3wRat CAR TestSignificantly reverses avoidance behavior with a high threshold for catalepsy[19]
Fluphenazine (Phenothiazine-piperazine)Rat CAR TestActive in CAR test, mediated by D2 receptor antagonism[28]

Part 3: Bridging the Gap - The Challenge of In Vitro-In Vivo Correlation (IVIVC)

A successful drug candidate is one where potent in vitro activity translates into in vivo efficacy. However, this correlation is often elusive. A compound with nanomolar IC50 in a cell-based assay may show no activity in an animal model, and vice-versa.[12] This discrepancy is often rooted in pharmacokinetics (PK).

Key Factors Influencing IVIVC:

  • Absorption, Distribution, Metabolism, Excretion (ADME): A compound must be able to reach its target tissue in sufficient concentrations to exert its effect. Poor oral bioavailability, rapid metabolism in the liver, inability to cross the blood-brain barrier (critical for antipsychotics), or rapid excretion can all lead to in vivo failure despite excellent in vitro potency.[32][33][34]

  • Target Engagement: In vitro assays confirm binding to a molecular target, but in vivo studies are needed to confirm that the drug engages the target in the complex physiological environment and produces the desired downstream pharmacodynamic (PD) effect.

  • Off-Target Effects & Toxicity: A compound may be potent in vitro but cause unforeseen toxicity in vivo through interactions with other biological targets, leading to a narrow therapeutic window.

For instance, the anti-tuberculosis piperazine derivative TZY-5-84 showed a very low Minimum Inhibitory Concentration (MIC) in vitro (0.014-0.015 mg/L).[12] This potency translated well in vivo, where a low dose (12.5 mg/kg) in a murine infection model was found to be highly efficacious.[12] This represents a successful IVIVC, likely due to favorable pharmacokinetic properties allowing the compound to reach the site of infection at therapeutic concentrations. Conversely, some piperazine-linked bisbenzamidines showed marked activity in vitro against Pneumocystis but were ineffective in vivo, highlighting a clear breakdown in IVIVC, the reasons for which were noted as unclear but could be due to PK issues.

Conclusion

The development of novel piperazine-based compounds is a testament to the power of medicinal chemistry. However, this guide underscores that the true measure of a compound's potential lies not just in its ability to kill a cancer cell in a dish or bind to a receptor in a test tube, but in its capacity to replicate that effect within a living system.

The path from in vitro discovery to in vivo validation is an iterative process of hypothesis, testing, and refinement. A thorough understanding of the methodologies—from the molecular to the organismal level—is paramount. By carefully designing experiments, critically interpreting both in vitro and in vivo data, and relentlessly investigating the pharmacokinetic and pharmacodynamic factors that govern their correlation, researchers can successfully navigate the preclinical divide and unlock the full therapeutic potential of the versatile piperazine scaffold.

References

A Head-to-Head Comparison of Synthetic Routes to 1-(Piperazin-1-yl)propan-1-one: A Guide for Process and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, head-to-head comparison of the primary synthetic methodologies for preparing 1-(Piperazin-1-yl)propan-1-one, a valuable building block in contemporary medicinal chemistry. We dissect three distinct and industrially relevant synthetic routes: the classical acylation via an acyl chloride, modern amide coupling using activating agents, and direct ester aminolysis. Each route is evaluated through detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of key performance metrics including yield, scalability, safety, and atom economy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or manufacturing needs.

Introduction: The Significance of the N-Acylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents. Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity, make it a cornerstone of molecular design. The N-acylated derivative, this compound, serves as a critical intermediate, providing a reactive handle for further functionalization in the development of novel pharmaceuticals. The efficient and scalable synthesis of this key intermediate is therefore a topic of significant interest. This guide explores the most prevalent and practical methods for its construction.

Route 1: Classical Acylation via Propionyl Chloride

This approach represents the most traditional and direct method for amide bond formation, leveraging the high electrophilicity of an acyl chloride. The reaction, a variant of the Schotten-Baumann reaction, is typically fast and high-yielding[1]. However, a critical challenge with unsubstituted piperazine is the potential for diacylation due to the presence of two nucleophilic secondary amine sites. To ensure monosubstitution, a protection-acylation-deprotection sequence is the most robust and widely accepted strategy, particularly for scalable synthesis[2]. The tert-butoxycarbonyl (Boc) group is the protecting group of choice due to its stability and ease of removal under acidic conditions.

Synthetic Workflow

The overall process involves three key stages: protection of one piperazine nitrogen with a Boc group, acylation of the remaining free amine with propionyl chloride, and finally, acidic removal of the Boc group.

cluster_0 Route 1: Acyl Chloride Acylation Piperazine Piperazine Boc_Piperazine tert-butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine (Boc)₂O, Solvent Acylated_Boc tert-butyl 4-propionyl piperazine-1-carboxylate Boc_Piperazine->Acylated_Boc Propionyl Chloride, Base (e.g., Et₃N) Final_Product This compound (as HCl salt) Acylated_Boc->Final_Product HCl or TFA

Caption: Workflow for the Boc-protected acylation route.

Experimental Protocol

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (Boc-Piperazine)

  • To a stirred solution of piperazine (2.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl piperazine-1-carboxylate, which can often be used without further purification.

Step 2: Synthesis of tert-butyl 4-propionylpiperazine-1-carboxylate

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq.) dropwise via a syringe, ensuring the temperature remains below 5 °C[3][4].

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Step 3: Deprotection to this compound Hydrochloride

  • Dissolve the crude tert-butyl 4-propionylpiperazine-1-carboxylate from the previous step in methanol or dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol, >3.0 eq.) at 0 °C[5].

  • Stir the mixture at room temperature for 2-6 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to afford the pure hydrochloride salt of this compound.

Discussion
  • Advantages : This route is highly reliable, scalable, and generally provides high overall yields. The starting materials (piperazine, (Boc)₂O, propionyl chloride) are commercially available and relatively inexpensive. The reactions are typically fast and procedurally straightforward.

  • Disadvantages : The method has poor atom economy due to the use of a protecting group and a base to neutralize the HCl byproduct. Propionyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling[4]. The multi-step nature of the process (protection/deprotection) adds to the overall operational time and cost.

Route 2: Direct Amide Coupling with Propionic Acid

Modern amide synthesis frequently relies on coupling reagents that activate carboxylic acids in situ, allowing for their direct reaction with amines under milder conditions than the acyl chloride route[6][7]. Reagents such as carbodiimides (EDC, DCC), phosphonium salts (PyBOP), and aminium/uronium salts (HATU, HBTU) are commonly employed[1][8]. This approach avoids the need to prepare a highly reactive acyl chloride but introduces costs and purification challenges associated with the coupling reagent and its byproducts.

Synthetic Workflow

This process is typically a one-pot reaction where the carboxylic acid is activated and then immediately reacts with the amine. Again, using Boc-protected piperazine is highly recommended to ensure mono-acylation.

cluster_1 Route 2: Amide Coupling Boc_Piperazine tert-butyl piperazine-1-carboxylate Acylated_Boc tert-butyl 4-propionyl piperazine-1-carboxylate Boc_Piperazine->Acylated_Boc Propionic_Acid Propionic Acid Activated_Intermediate Activated Ester (e.g., O-acylisourea) Propionic_Acid->Activated_Intermediate Coupling Agent (e.g., EDC, HATU) Activated_Intermediate->Acylated_Boc Base (e.g., DIPEA) cluster_2 Route 3: Ester Aminolysis Piperazine Piperazine (Excess) Product This compound Piperazine->Product Ester Methyl or Ethyl Propionate Ester->Product Heat and/or Catalyst (e.g., NaOMe)

References

A Comparative Guide to Confirming Target Engagement for Bioactive Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for the synthesis of diverse derivatives with a wide range of biological activities. However, a critical step in the development of these bioactive molecules is the unambiguous confirmation of target engagement – demonstrating that the compound physically interacts with its intended protein target within the complex cellular environment. This guide provides an in-depth comparison of modern techniques used to validate and quantify target engagement, offering insights into the rationale behind selecting the most appropriate method for your research needs.

The Central Challenge: Moving Beyond Inference to Direct Evidence

Phenotypic assays, which measure the downstream biological effects of a compound, are essential for drug discovery. However, they provide indirect evidence of a compound's mechanism of action. Ascribing a cellular effect solely to the inhibition of a putative target without direct binding evidence can be misleading. Off-target effects, pathway complexities, and compound metabolism can all confound the interpretation of phenotypic data. Therefore, direct measurement of target engagement in a physiologically relevant context is paramount for making confident decisions in drug development programs.[1][2]

This guide will explore and compare several state-of-the-art methodologies for confirming target engagement, categorized by their underlying principles. We will delve into the strengths, limitations, and practical considerations of each approach, providing a framework for selecting the optimal strategy for your specific piperazine derivative and biological question.

I. Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Intracellular Target Binding

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for assessing target engagement directly in intact cells and even tissues.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[5] When a piperazine derivative binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced denaturation and aggregation.[5]

The Causality Behind the Choice: CETSA is a label-free method, meaning it does not require modification of the compound or the target protein, thus preserving the native interaction. This is particularly advantageous for piperazine derivatives, where the addition of a tag could sterically hinder binding or alter the compound's physicochemical properties and cellular permeability. The ability to perform the assay in a cellular context provides a more physiologically relevant assessment of target engagement compared to assays using purified proteins.[3][4]

CETSA Workflow and Readout Methods

The general workflow for a CETSA experiment involves treating cells with the piperazine derivative, subjecting the cells to a heat shock across a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[5]

cluster_0 CETSA Workflow cluster_1 Readout Methods A Treat cells with piperazine derivative B Apply heat shock (temperature gradient) A->B C Cell lysis and separation of soluble and aggregated proteins B->C D Quantify soluble target protein C->D E Western Blot D->E F Mass Spectrometry (TPP) D->F G High-Throughput (e.g., AlphaLISA, PEA) D->G

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparison of CETSA Readout Methods

Readout MethodPrincipleThroughputInformation GainedKey Considerations
Western Blot Antibody-based detection of the target protein.LowTarget-specific melting curve.Requires a specific and high-quality antibody.
Mass Spectrometry (TPP/CETSA-MS) Proteome-wide quantification of protein thermal stability.[3]Low to MediumTarget and off-target identification, pathway analysis.[3]Technically demanding, requires specialized instrumentation and bioinformatics expertise.
High-Throughput (HT-CETSA) Reporter-based or proximity-based assays (e.g., AlphaLISA, PEA, NanoLuc).[4][6]HighDose-response curves for lead optimization.[6]May require genetic modification of the target protein or specific reagents.
Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the piperazine derivative at various concentrations or a single high concentration for a defined period. Include a vehicle control (e.g., DMSO).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound confirms target engagement.

II. Chemical Proteomics: Unveiling the Target Landscape

Chemical proteomics approaches utilize modified versions of the bioactive compound or specialized affinity resins to capture and identify binding partners from complex biological samples. These methods are invaluable for both confirming engagement with a known target and for de novo target identification.

A. Photoaffinity Labeling (PAL)

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule.[7] This method involves synthesizing a derivative of the piperazine compound that incorporates a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin or a click chemistry handle).[7][8]

The Causality Behind the Choice: PAL provides a covalent and permanent link between the compound and its target upon photoactivation, enabling stringent purification and unambiguous identification of the binding protein(s).[7] This is particularly useful for characterizing transient or low-affinity interactions that might be missed by other methods.

cluster_0 Photoaffinity Labeling Workflow A Incubate cells with photoaffinity probe B UV irradiation to induce covalent cross-linking A->B C Cell lysis and enrichment of tagged proteins B->C D Protein identification by Mass Spectrometry C->D

Caption: The general workflow for a Photoaffinity Labeling (PAL) experiment.

Experimental Considerations for PAL:

  • Probe Design: The addition of the photoreactive group and reporter tag should not significantly impair the biological activity of the parent piperazine compound.[8]

  • Photoreactive Group Selection: Diazirines are small and often less perturbing, while benzophenones have a longer half-life, which can be advantageous.[8]

  • Controls: It is crucial to include control experiments, such as competition with the unmodified parent compound, to ensure the observed binding is specific.

B. Kinobeads and Affinity Chromatography

For piperazine derivatives targeting kinases, kinobeads offer a specialized and powerful approach for target engagement and selectivity profiling.[9][10] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[11][12]

The Causality Behind the Choice: Kinobeads allow for the simultaneous profiling of a large portion of the cellular kinome, providing a comprehensive view of a compound's selectivity.[9][10] This is particularly important for piperazine-based kinase inhibitors, where off-target effects can be a concern.

Kinobeads Workflow:

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Competitive Binding: Incubate the lysate with varying concentrations of the free piperazine derivative.

  • Kinobeads Pulldown: Add the kinobeads to the lysate to capture the kinases that are not bound to the test compound.

  • Mass Spectrometry Analysis: Elute the bound kinases from the beads and identify and quantify them using mass spectrometry.

  • Data Analysis: A dose-dependent decrease in the amount of a particular kinase pulled down by the kinobeads indicates that the piperazine derivative is engaging that kinase in the lysate.[10][12]

Data Presentation: Comparison of Chemical Proteomics Approaches

TechniquePrincipleAdvantagesDisadvantages
Photoaffinity Labeling (PAL) Covalent capture of binding partners using a photoreactive probe.[7]Covalent and stable interaction, suitable for transient binding, applicable to various target classes.Requires chemical synthesis of a probe, potential for non-specific labeling.
Kinobeads/Affinity Chromatography Competitive pulldown of kinases using immobilized broad-spectrum inhibitors.[9][10]Broad kinome profiling, no need for probe synthesis, uses native proteins.[10]Limited to ATP-binding sites of kinases, competition with endogenous ATP.

III. Biophysical Methods: Quantifying the Interaction in a Purified System

While cellular methods provide physiological relevance, biophysical techniques using purified proteins are essential for detailed characterization of the binding thermodynamics and kinetics of a piperazine derivative with its target.[13][][15]

The Causality Behind the Choice: Biophysical methods provide quantitative data on binding affinity (Kd), stoichiometry, and kinetics (kon and koff), which are critical for structure-activity relationship (SAR) studies and lead optimization.[13][]

Common Biophysical Techniques for Target Engagement:

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures the change in refractive index upon binding of the piperazine derivative in a label-free and real-time manner.[13][16]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[13][]

  • Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[]

Data Presentation: Comparison of Biophysical Methods

MethodKey Parameters MeasuredThroughputSample Consumption
Surface Plasmon Resonance (SPR) Kd, kon, koffMedium to HighLow
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, stoichiometryLowHigh
Microscale Thermophoresis (MST) KdMediumVery Low

IV. In-Cell Target Engagement Assays

Several newer technologies have been developed to specifically measure target engagement within the cellular environment, often in a high-throughput format. These methods bridge the gap between traditional biochemical assays and phenotypic screens.

  • Enzyme Fragment Complementation (EFC)-based Assays (e.g., InCELL Pulse™): This technology uses two fragments of a reporter enzyme (e.g., β-galactosidase) that are fused to the target protein.[1][17] Compound binding stabilizes the target protein, leading to an increase in the reconstituted enzyme activity, which can be measured with a chemiluminescent readout.[17][18]

  • Activity-Based Protein Profiling (ABPP): This chemoproteomic method uses active site-directed covalent probes to assess the functional state of enzymes in native biological systems.[19] Competitive ABPP can be used to measure the target engagement of reversible inhibitors, including piperazine amides.[19][20]

Conclusion: An Integrated Approach to Target Engagement

Confirming the target engagement of bioactive piperazine derivatives is a multifaceted process that requires a thoughtful and often integrated approach. No single method is universally superior; the choice depends on the specific research question, the nature of the target, and the available resources.

A typical workflow might begin with a cellular method like CETSA to confirm intracellular target binding in a label-free manner. For kinase inhibitors, kinobeads can provide valuable selectivity data early on. If de novo target identification is required, photoaffinity labeling is a powerful tool. Once a primary target is confirmed, biophysical methods such as SPR or ITC can be employed to quantify the binding affinity and guide medicinal chemistry efforts. High-throughput in-cell assays can then be used for rapid screening of analog libraries.

By combining the strengths of these diverse methodologies, researchers can build a comprehensive and robust body of evidence to validate the mechanism of action of their piperazine derivatives, ultimately leading to more confident and successful drug discovery and development.

References

A Comparative Analysis of the Physicochemical Properties of Piperazine Propanone and Propanol Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, lauded for its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[1] Among the myriad of piperazine derivatives, those featuring propanone and propanol side chains are of significant interest. The subtle yet critical difference between a ketone (propanone) and a secondary alcohol (propanol) functional group can profoundly influence a molecule's physicochemical characteristics, ultimately dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This guide provides an in-depth, objective comparison of the physicochemical properties of piperazine propanone and propanol derivatives. Drawing upon available experimental data and established chemical principles, we will explore the nuances of solubility, lipophilicity, basicity, and thermal stability, offering a data-driven perspective to inform rational drug design and candidate selection.

The Decisive Influence of the Carbonyl versus the Hydroxyl Group

The fundamental difference between piperazine propanone and propanol derivatives lies in the functional group on the three-carbon side chain. The propanone moiety features a carbonyl group (C=O), a hydrogen bond acceptor, while the propanol derivative possesses a hydroxyl group (-OH), which can act as both a hydrogen bond donor and acceptor. This distinction is the primary driver of the divergent physicochemical properties observed between these two classes of compounds.

Comparative Physicochemical Data

While direct, head-to-head experimental data for identically N-substituted piperazine propanone and propanol derivatives is sparse in the public domain, we can draw meaningful comparisons from available data for closely related analogs and foundational chemical principles. The following table summarizes key physicochemical parameters, highlighting the expected and observed differences.

Physicochemical PropertyPiperazine Propanone DerivativesPiperazine Propanol DerivativesRationale for a Senior Application Scientist
Aqueous Solubility Generally lowerGenerally higherThe hydroxyl group in propanol derivatives can form more extensive hydrogen bonds with water, enhancing solubility. Piperazine itself is freely soluble in water.[2][3]
Lipophilicity (LogP) Generally higherGenerally lowerThe polar hydroxyl group in propanol derivatives decreases lipophilicity (lowers the LogP value) compared to the less polar ketone group. For example, the calculated XLogP3 of 1-(4-piperazin-1-ylpiperazin-1-yl)propan-1-one is -0.4,[4] while that of 3-(piperazin-1-yl)propan-1-ol is -0.7.[5]
Basicity (pKa) Generally lowerGenerally higherThe electron-withdrawing effect of the carbonyl group in the propanone derivative can slightly reduce the basicity of the piperazine nitrogens. The hydroxyl group in the propanol derivative has a less pronounced electronic effect.
Melting Point VariableVariable, but potential for higher melting pointsThe ability of the hydroxyl group to participate in intermolecular hydrogen bonding can lead to stronger crystal lattice interactions and consequently higher melting points in the solid state.
Thermal Stability Generally stablePotentially susceptible to dehydrationThe hydroxyl group in propanol derivatives may be eliminated as water at elevated temperatures, a degradation pathway not available to the propanone derivatives.

In-Depth Analysis of Key Physicochemical Parameters

Solubility: The Hydrogen Bonding Advantage of Propanols

Aqueous solubility is a critical determinant of a drug's bioavailability. The presence of the hydroxyl group in piperazine propanol derivatives provides a significant advantage in this regard. This group can participate in hydrogen bonding with water molecules, both as a donor (from the hydroxyl proton) and as an acceptor (via the lone pairs on the oxygen atom). This enhanced interaction with the aqueous solvent generally leads to higher solubility compared to their propanone counterparts. The carbonyl group of the propanone derivatives can only act as a hydrogen bond acceptor, limiting its solubilizing potential. The high solubility of the parent piperazine molecule further contributes to the overall solubility of its derivatives.[2]

Lipophilicity (LogP): Navigating the Hydrophilic-Lipophilic Balance

The octanol-water partition coefficient (LogP) is a crucial measure of a molecule's lipophilicity, which influences its ability to cross biological membranes.[6] The more polar hydroxyl group in the propanol derivatives typically results in a lower LogP value, indicating greater hydrophilicity. Conversely, the ketone group of the propanone derivatives is less polar, leading to a higher LogP and increased lipophilicity.

This difference is a critical consideration in drug design. For instance, a higher LogP might be desirable for central nervous system (CNS) penetration, while a lower LogP may be preferred for drugs targeting peripheral tissues to minimize off-target CNS effects.[6] The calculated XLogP3 values for 1-(4-piperazin-1-ylpiperazin-1-yl)propan-1-one (-0.4) and 3-(piperazin-1-yl)propan-1-ol (-0.7) support this trend, although they are not a direct comparison of identically substituted molecules.[4][5]

Basicity (pKa): Subtle Electronic Effects on the Piperazine Core

The piperazine ring contains two nitrogen atoms, making it a dibasic compound. The basicity of these nitrogens, quantified by their pKa values, is crucial for salt formation, which in turn affects solubility, stability, and formulation. The electron-withdrawing nature of the carbonyl group in the propanone side chain can exert a modest influence on the electron density of the piperazine nitrogens, leading to a slight decrease in their basicity (lower pKa). The hydroxyl group in the propanol derivative has a less significant electronic impact, and thus the basicity of the piperazine core is expected to be slightly higher in these compounds.

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data for novel piperazine derivatives, the following standardized experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation: An excess amount of the test compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in triplicate to ensure accuracy.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to buffer equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Filter or Centrifuge equil1->sep1 quant1 Analyze supernatant/filtrate by HPLC sep1->quant1

Caption: Shake-flask method for solubility determination.

Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and efficient method for estimating LogP values.

Protocol:

  • System Setup: An HPLC system with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve by plotting the logarithm of their retention factors (log k) against their known LogP values.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • Calculation: The retention factor (k) of the test compound is calculated, and its logarithm (log k) is used to determine the LogP value from the calibration curve.

RP-HPLC Workflow for LogP Estimation

G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis cluster_calc Calculation setup1 Inject standards with known LogP setup2 Generate calibration curve (log k vs. LogP) setup1->setup2 calc2 Determine LogP from calibration curve setup2->calc2 analysis1 Inject test compound analysis2 Measure retention time analysis1->analysis2 calc1 Calculate log k analysis2->calc1 calc1->calc2

Caption: LogP estimation using RP-HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constants of ionizable compounds.

Protocol:

  • Sample Preparation: A known concentration of the test compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve.

Potentiometric Titration for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in solvent titration1 Titrate with strong acid/base prep1->titration1 titration2 Monitor pH continuously titration1->titration2 analysis1 Plot pH vs. titrant volume titration2->analysis1 analysis2 Determine pKa from inflection point analysis1->analysis2

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion: A Strategic Choice in Drug Design

The choice between a piperazine propanone and a piperazine propanol derivative is a strategic decision in the intricate process of drug design. The propanol derivatives, with their enhanced aqueous solubility and lower lipophilicity, may be advantageous for oral bioavailability and for targeting peripheral systems. In contrast, the propanone derivatives, with their increased lipophilicity, might be better suited for applications requiring penetration of the blood-brain barrier.

A thorough understanding of the comparative physicochemical properties, grounded in both theoretical principles and robust experimental data, is paramount. By carefully considering the impact of the ketone versus the alcohol functional group, drug development professionals can make more informed decisions, ultimately accelerating the discovery and optimization of novel, safe, and effective medicines. This guide serves as a foundational resource to navigate these choices, emphasizing the importance of a data-driven approach to scaffold modification and candidate selection.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(Piperazin-1-yl)propan-1-one (CAS No. 76816-54-1). As a substituted piperazine, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in established safety principles and data from authoritative sources, reflecting best practices in a professional research and development setting.

Core Principles and Hazard Assessment

Before handling this compound, a thorough understanding of its hazard profile is essential. This assessment dictates the necessary precautions for handling and the rationale behind the stringent disposal protocol. This compound is classified as a hazardous substance, and its disposal must be managed accordingly.

The primary hazards are directly linked to its chemical structure. The piperazine moiety, common in many active pharmaceutical ingredients, can cause corrosive injuries and sensitization.[1][2] The overall compound is classified as acutely toxic and an irritant.

Table 1: Hazard Profile and Mitigation Summary for this compound

Hazard Classification (GHS-US) Hazard Statement Primary Mitigation & Disposal Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Avoid ingestion. All contaminated consumables must be treated as hazardous waste.[3]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin Prevent skin contact with appropriate PPE. Decontaminate all surfaces and equipment thoroughly.[3]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled Handle only in a well-ventilated area, preferably a certified chemical fume hood, to prevent aerosol generation.[3]
Skin Irritation (Category 2) H315: Causes skin irritation Impervious gloves and a lab coat are mandatory. All PPE exposed to the chemical is considered hazardous waste.[3][4]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation Chemical safety goggles and/or a face shield must be worn at all times.[3][4]

| STOT SE 3 | H335: May cause respiratory irritation | Engineering controls (fume hood) are the primary line of defense.[3][4] |

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from procedures involving this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Containment cluster_2 Final Disposal Start Waste Generated Assess Assess Waste Type Start->Assess Solid Contaminated PPE, Weighing Paper, etc. Assess->Solid Solid Liquid Unused Solutions, Solvent Rinses Assess->Liquid Liquid Sharps Contaminated Needles, Pipette Tips Assess->Sharps Sharps Glassware Beakers, Flasks Assess->Glassware Contaminated Labware Solid_Container Seal in Labeled 'Solid Hazardous Waste' Container Solid->Solid_Container Liquid_Container Collect in Labeled 'Liquid Hazardous Waste' (Halogenated/Non-Halogenated) Liquid->Liquid_Container Sharps_Container Place in Puncture-Proof 'Sharps Waste' Container Sharps->Sharps_Container Decon Decontaminate via Triple Rinse Protocol Glassware->Decon Store Store Sealed Containers in Designated Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Decon->Liquid_Container Collect Rinsate Disposal Arrange Pickup by Licensed Hazardous Waste Contractor Store->Disposal

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol must be executed in its entirety. Do not deviate from these steps without consulting your institution's Environmental Health and Safety (EHS) department.

Part A: Preparation and Personal Protective Equipment (PPE)

  • Designate a Waste Area: Before starting any work, designate a specific area within the chemical fume hood for waste collection.

  • Prepare Waste Containers: Ensure you have separate, clearly labeled hazardous waste containers for solid and liquid waste. The labels must include "Hazardous Waste," the full chemical name "this compound," and any associated solvents.[5]

  • Don Appropriate PPE: Full PPE is mandatory. This includes:

    • Eye Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[8]

    • Body Protection: A chemical-resistant lab coat.[1]

    • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[2][3]

Part B: Waste Segregation and Collection

The principle of waste segregation is critical to prevent dangerous reactions and ensure proper final disposal.[5]

  • Solid Waste:

    • Carefully place all contaminated solid materials into the designated "Solid Hazardous Waste" container.[9]

    • This includes used gloves, weighing papers, pipette tips, and any absorbent material used for minor cleanups.

    • Do not overfill the container. Seal it securely when not in use.

  • Liquid Waste:

    • Collect all solutions containing this compound and the initial solvent rinses from decontamination (see Part C) in a dedicated "Liquid Hazardous Waste" container.[9]

    • Segregate halogenated and non-halogenated waste streams if required by your institution.

    • Ensure the container is made of a compatible material and is kept securely sealed with a screw-on cap.

Part C: Decontamination of Equipment

Proper decontamination prevents unintended exposure and cross-contamination.

  • Initial Rinse: Rinse all non-disposable glassware and equipment that came into contact with the compound three times with a suitable solvent (e.g., ethanol or isopropanol).[5] Collect all rinsate as liquid hazardous waste.

  • Secondary Wash: After the solvent rinse, wash the equipment thoroughly with soap and water.[5]

  • Surface Decontamination: Wipe down all work surfaces, including the interior of the fume hood, with the same solvent, followed by a soap and water wash.[10][11] Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.

Part D: Spill Management

In the event of a spill, immediate and correct action is crucial.[3]

  • Alert and Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if ventilation is poor.[10]

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a chemical absorbent pad to contain the liquid.[3][5]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into the "Solid Hazardous Waste" container.[3]

  • Decontaminate Spill Area: Clean the spill area following the surface decontamination protocol in Part C.[10]

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional guidelines.

Part E: Final Storage and Disposal

  • Secure Containers: Ensure all waste containers are tightly sealed and the exterior is clean and free of contamination.[9]

  • Temporary Storage: Store the sealed containers in a designated, secondary containment-equipped satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[1][12]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][13] This waste must be disposed of in accordance with all local, state, and federal regulations.[1]

References

Mastering the Safe Handling of 1-(Piperazin-1-yl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 1-(Piperazin-1-yl)propan-1-one (CAS No. 76816-54-1). This document is designed for researchers, scientists, and drug development professionals, providing essential safety protocols and operational guidance. Our goal is to empower you with the knowledge to work safely and effectively, grounding every recommendation in established scientific principles and safety standards.

Understanding the Hazard Profile

This compound is a substance that demands careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

The piperazine functional group, present in this molecule, is known to be associated with skin and eye irritation, and in some cases, sensitization[2][3]. Therefore, the protocols outlined below are designed to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Hazard Summary Table
Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The causality here is simple: creating effective barriers between you and the chemical hazard.

  • Eye and Face Protection: Given the serious eye irritation risk, chemical safety goggles are mandatory.[4][5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can cause irritation and allow for dermal absorption of this harmful substance.[1] Nitrile or neoprene gloves are generally recommended for handling piperazine derivatives.[4][6] Always check the manufacturer's glove compatibility data for the specific glove type you are using. Gloves should be inspected before use and disposed of immediately if contaminated.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: To mitigate the risk of respiratory tract irritation from inhaling dust or aerosols, all work with this compound should be conducted within a certified chemical fume hood.[6] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates must be used.[2][7]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling This compound Hazards Risk of: - Skin/Eye Irritation - Inhalation - Dermal Absorption Start->Hazards Eye Eye Protection: Chemical Goggles (Face shield if splash risk) Hazards->Eye Eye Irritant Hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) Hazards->Hand Skin Irritant Harmful Contact Body Body Protection: Lab Coat (Chem-apron if splash risk) Hazards->Body Skin Contact Resp Respiratory Protection: Work in Fume Hood Hazards->Resp Inhalation Hazard Resp. Irritant

Caption: PPE selection based on the hazards of this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

A. Engineering Controls and Preparation
  • Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly. All handling of the solid compound and its solutions must occur within the fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6] Verify they are in good working order before starting any procedure.

  • Work Area Decontamination: Before starting, ensure the work area inside the fume hood is clean and uncluttered. Have materials for spill cleanup readily available.

B. Safe Handling and Use
  • Donning PPE: Put on all required PPE (lab coat, gloves, and safety goggles) before entering the laboratory area where the chemical is stored or used.

  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Dissolving/Mixing: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[3]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[2]

Emergency Procedures: A Validating System of Safety

Preparedness is key to mitigating the consequences of an accidental exposure. All personnel must be familiar with these procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][8] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[2]

Spill and Disposal Plan

Proper management of waste and spills is a critical component of laboratory safety and environmental responsibility.

A. Spill Management
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[12]

  • Clean: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[11] Decontaminate the spill area with an appropriate solvent, followed by soap and water.[12]

  • PPE: Wear all recommended PPE, including respiratory protection if necessary, during the cleanup process.

B. Waste Disposal
  • Waste Collection: All waste contaminated with this compound, including excess reagent, contaminated gloves, pipette tips, and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12][13] Do not dispose of this material down the drain or in the regular trash.[3][14]

Waste Management Workflow

Waste_Management cluster_generation Waste Generation cluster_disposal Disposal Protocol Source Chemical Use Generates: - Excess Reagent - Contaminated PPE - Contaminated Labware Collect Collect in Designated Hazardous Waste Container Source->Collect Label Label Container: 'Hazardous Waste' + Chemical Name Collect->Label Store Store Securely for Pickup Label->Store Dispose Dispose via EHS Office (Follow Regulations) Store->Dispose

Caption: Workflow for the safe disposal of this compound waste.

By integrating these safety measures and protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperazin-1-yl)propan-1-one
Reactant of Route 2
1-(Piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.